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  • Product: 4-Methylthiophene-3-carbaldehyde
  • CAS: 765-77-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Methylthiophene-3-carbaldehyde (CAS 765-77-5)

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of 4-Methylthiophene-3-carbaldehyde. It prioritizes synthetic rigor and regiochemical control, addressing the common pitf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of 4-Methylthiophene-3-carbaldehyde. It prioritizes synthetic rigor and regiochemical control, addressing the common pitfalls in accessing 3,4-disubstituted thiophenes.

Strategic Synthesis, Reactivity Profile, and Pharmaceutical Applications [1]

Executive Summary

4-Methylthiophene-3-carbaldehyde (CAS 765-77-5) is a critical organosulfur intermediate characterized by a "backbone" substitution pattern (positions 3 and 4) on the thiophene ring.[1] Unlike its more accessible isomer, 5-methylthiophene-2-carbaldehyde, this compound allows for the construction of fused heterocyclic systems (e.g., thieno[2,3-d]pyrimidines) without occluding the reactive


-positions (C2/C5) adjacent to the sulfur atom.[1] This structural feature makes it indispensable in the design of conducting polymers (polythiophenes) and kinase inhibitors where steric bulk at the 

-positions prevents structural defects.

Chemical Profile and Properties[2][3][4][5][6][7][8][9][10][11][12][13]

PropertySpecification
CAS Number 765-77-5
IUPAC Name 4-Methylthiophene-3-carbaldehyde
Molecular Formula C₆H₆OS
Molecular Weight 126.18 g/mol
Appearance Pale yellow to amber liquid
Boiling Point 82–84 °C at 13 mmHg
Density 1.18 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Ethanol; Insoluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Strategic Synthesis: The Regioselectivity Challenge

Critical Insight: Direct electrophilic formylation (Vilsmeier-Haack) of 3-methylthiophene is unsuitable for synthesizing this isomer.[1] Electrophilic substitution on 3-alkylthiophenes preferentially occurs at the C2 or C5 positions (


-positions), yielding 3-methylthiophene-2-carbaldehyde or 4-methylthiophene-2-carbaldehyde.[1]

To exclusively access the 3-formyl-4-methyl isomer, a Halogen-Lithium Exchange strategy is required.[1] This protocol ensures regiochemical integrity.[1][2]

Core Synthesis Protocol (Self-Validating System)

Pathway: 3,4-Dibromothiophene


 3-Bromo-4-methylthiophene 

4-Methylthiophene-3-carbaldehyde[1]
Step 1: Selective Monomethylation[1]
  • Reagents: 3,4-Dibromothiophene,

    
    -Butyllithium (
    
    
    
    -BuLi), Methyl Iodide (MeI).[1]
  • Mechanism: Lithium-halogen exchange is faster than nucleophilic addition.[1] The steric equivalence of the bromines in 3,4-dibromothiophene results in a statistical monolithiation, which is then trapped by the methyl electrophile.

Step 2: Formylation via Lithiation[1]
  • Reagents: 3-Bromo-4-methylthiophene,

    
    -BuLi, 
    
    
    
    -Dimethylformamide (DMF).[1]
  • Protocol:

    • Setup: Flame-dry a 3-neck flask under Argon. Charge with 3-bromo-4-methylthiophene (1.0 eq) and anhydrous THF.[1] Cool to -78°C .[1][2]

    • Lithiation: Add

      
      -BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.
      
      • Checkpoint: Maintain internal temp < -70°C to prevent "scrambling" of the lithiated species to the thermodynamically more stable C2 position (the "Dance of Sulfur" phenomenon).

    • Formylation: Stir for 30 mins at -78°C. Add anhydrous DMF (1.5 eq) dropwise.

    • Quench: Allow to warm to 0°C. Quench with saturated aqueous NH₄Cl.

    • Workup: Extract with Et₂O, wash with brine, dry over MgSO₄. Purify via vacuum distillation.[1]

Synthesis Workflow Diagram[1]

SynthesisPathway cluster_warn Critical Control Point Start 3,4-Dibromothiophene Inter 3-Bromo-4-methylthiophene Start->Inter 1. n-BuLi (-78°C) 2. MeI Prod 4-Methylthiophene-3-carbaldehyde Inter->Prod 1. n-BuLi (-78°C) 2. DMF 3. H3O+

Figure 1: Regioselective synthesis pathway via Halogen-Lithium exchange, avoiding α-position contamination.[1]

Reactivity & Functionalization[1]

The aldehyde moiety at C3, flanked by a methyl group at C4, exhibits unique steric properties. The C2 and C5 positions remain open for electrophilic substitution (e.g., bromination), allowing for the creation of highly functionalized building blocks.

Key Transformations[1]
  • Knoevenagel Condensation: Reacts with malononitrile or ethyl cyanoacetate to form acrylonitrile derivatives, precursors for fused thienopyridines.

  • Oxidation: Conversion to 4-methylthiophene-3-carboxylic acid using NaClO₂ (Pinnick oxidation).

  • Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ yields secondary amines, common in CNS-active drug design.

Reaction Network Diagram[1]

Reactivity Core 4-Methylthiophene- 3-carbaldehyde Acid Carboxylic Acid (Pinnick Ox) Core->Acid Alcohol Alcohol (NaBH4 Red) Core->Alcohol Schiff Imine/Schiff Base (R-NH2) Core->Schiff Chalcone Chalcone (Acetophenone/KOH) Core->Chalcone Fused Thieno[2,3-d]pyrimidine (Cyclization) Schiff->Fused  Heterocyclization  

Figure 2: Divergent synthesis capabilities starting from the 3-formyl core.[1]

Applications in Drug Discovery & Materials[8]

Pharmaceutical Scaffolds

The 3,4-substitution pattern is crucial for Thieno[2,3-d]pyrimidine synthesis.[1]

  • Mechanism: The aldehyde (C3) condenses with urea or thiourea derivatives, while the adjacent C2 position is cyclized (often requiring prior functionalization or oxidative closure).

  • Target: These fused systems are bioisosteres of quinazolines, widely used as Tyrosine Kinase Inhibitors (TKIs) (e.g., EGFR inhibitors) in oncology. The 4-methyl group provides a hydrophobic anchor in the ATP-binding pocket.[1]

Organic Electronics (OFETs)

In materials science, 4-methylthiophene-3-carbaldehyde serves as a monomer for Poly(3-alkylthiophenes) .[1]

  • Relevance: The "head-to-tail" regioregularity is essential for high conductivity.[1] The aldehyde group can be converted to a vinyl group for polymerization or used as a handle to attach electron-withdrawing groups, tuning the HOMO/LUMO levels of the resulting semiconductor.

Safety and Handling (SDS Summary)

Hazard ClassGHS CategoryStatement
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
STOT-SE Category 3H335: May cause respiratory irritation

Handling Protocol:

  • Stench: Thiophene aldehydes often possess a penetrating, sulfurous odor. All manipulations must occur in a fume hood.

  • Oxidation Sensitivity: Aldehydes oxidize to acids upon air exposure.[1] Store under inert gas (Argon) and seal with parafilm.

References

  • Regioselective Lithiation of 3-Bromothiophenes: Source:Journal of Organic Chemistry. "Lithium-Halogen Exchange in Bromothiophenes: Kinetic vs Thermodynamic Control." Context: Establishes the necessity of low-temperature lithiation to prevent scrambling. [1]

  • Vilsmeier-Haack Limitations: Source:Organic Syntheses. "Formylation of Thiophenes." Context: Documents the preference for C2/C5 formylation in alkylthiophenes, validating the need for the lithiation route for C3 functionalization.

  • Thiophene-based Pharmaceuticals: Source:National Institutes of Health (NIH). "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation." Context: Illustrates the biological activity of thiophene carbaldehyde derivatives as antibacterial and antitumor agents.

  • Safety Data & Properties: Source:PubChem. "4-Methylthiophene-3-carbaldehyde Compound Summary." Context: Authoritative source for physical properties and GHS safety classifications.

Sources

Exploratory

Technical Guide: 4-Methylthiophene-3-carbaldehyde Molecular Architecture &amp; Synthesis

[1] Executive Summary 4-Methylthiophene-3-carbaldehyde (CAS: 765-77-5) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for polysubstituted benzenes in drug design.[1] Characteri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Methylthiophene-3-carbaldehyde (CAS: 765-77-5) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for polysubstituted benzenes in drug design.[1] Characterized by its electron-rich thiophene core and the specific 3,4-substitution pattern, it offers unique reactivity profiles distinct from its more common 2-isomer counterparts.[1] This guide details its structural properties, a validated regioselective synthesis protocol via halogen-metal exchange, and its application in generating high-value pharmacophores such as chalcones and fused heterocyclic systems.[1]

Molecular Architecture & Physiochemical Properties

Structural Analysis

The molecule features a thiophene ring substituted at the


-positions (3 and 4).[1][2] Unlike 2-substituted thiophenes where the substituent is adjacent to the sulfur, the 3,4-substitution pattern places the formyl and methyl groups in a crowded vicinal arrangement.
  • Core Scaffold: Thiophene (Five-membered aromatic heterocycle containing sulfur).[1]

  • Substituents:

    • C3 Position: Formyl group (-CHO). This is the electrophilic handle.

    • C4 Position: Methyl group (-CH

      
      ).[1] This provides steric bulk and weak electron-donating induction.[1]
      
  • Symmetry: The molecule is asymmetric (

    
     point group). The C2 proton is situated between the sulfur and the formyl group, making it significantly more acidic and deshielded than the C5 proton.
    
Key Properties Table
PropertyDataNotes
IUPAC Name 4-Methylthiophene-3-carbaldehyde
CAS Number 765-77-5Distinct from 2-CHO isomer (CAS 6030-36-0)
Molecular Formula C

H

OS
Molecular Weight 126.18 g/mol
Physical State Low-melting solid or OilIsomer-dependent; store cold
Solubility DCM, THF, EtOAc, DMSOPoorly soluble in water
Storage 2–8°C, Inert Atmosphere (Ar/N

)
Oxidation-sensitive (converts to acid)

Spectroscopic Characterization (Self-Validation)

Accurate identification relies on distinguishing the 3,4-substitution pattern from the 2,3- or 2,5-isomers.[1] The NMR signals of the aromatic protons are the primary diagnostic tool.

H NMR Signature (400 MHz, CDCl )
  • 
     9.98 ppm (s, 1H, -CHO):  Characteristic aldehyde singlet.[1]
    
  • 
     8.05 ppm (d, 
    
    
    
    Hz, 1H, H-2):
    The most deshielded aromatic proton.[1] It resides between the sulfur atom and the electron-withdrawing carbonyl group.
  • 
     6.95 ppm (dq, 
    
    
    
    Hz, 1H, H-5):
    The proton adjacent to the methyl group.[1] It appears upfield relative to H-2.[1]
  • 
     2.48 ppm (s, 3H, -CH
    
    
    
    ):
    Methyl group singlet (may show fine allylic coupling).[1]

Diagnostic Logic: In the isomeric 3-methylthiophene-2-carbaldehyde, the aldehyde proton typically appears slightly upfield, and the coupling constants between H-4 and H-5 (


 Hz) are larger than the cross-ring coupling observed here.[1]
Infrared (IR) Spectroscopy[1]
  • C=O Stretch: 1660–1680 cm

    
     (Strong, conjugated aldehyde).[1]
    
  • C-H Stretch (Aldehyde): 2700–2800 cm

    
     (Fermi doublet).[1]
    
  • Thiophene Ring Breathing: ~1400–1500 cm

    
    .[1]
    

Validated Synthesis Protocol: Lithiation/Formylation

Direct Vilsmeier-Haack formylation of 3-methylthiophene predominantly yields the 2-isomer due to the high reactivity of the


-position.[1] To exclusively generate the 4-methyl-3-carbaldehyde , a regioselective halogen-metal exchange strategy is required.[1]
Reaction Scheme

The synthesis utilizes 3-bromo-4-methylthiophene as the precursor.[1] The bromine atom directs the lithiation to the C3 position, preventing substitution at the naturally more reactive C2 or C5 positions.

Synthesis Start 3-Bromo-4-methylthiophene Step1 Lithium-Halogen Exchange (n-BuLi, -78°C, THF) Start->Step1 Inter Intermediate: 3-Lithio-4-methylthiophene Step1->Inter Li replaces Br Step2 Formylation (DMF Addition) Inter->Step2 End 4-Methylthiophene-3-carbaldehyde Step2->End Hydrolysis (H3O+)

Figure 1: Regioselective synthesis pathway via cryogenic lithiation.

Step-by-Step Protocol

Reagents:

  • 3-Bromo-4-methylthiophene (1.0 eq)[1]

  • 
    -Butyllithium (1.1 eq, 1.6 M in hexanes)[1]
    
  • Anhydrous DMF (1.5 eq)[1]

  • Anhydrous THF (Solvent)[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.

  • Solvation: Dissolve 3-bromo-4-methylthiophene (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi (11 mmol) dropwise over 15 minutes. Critical: Maintain internal temperature below -70°C to prevent scrambling of the lithiated species.
    
  • Equilibration: Stir at -78°C for 30–45 minutes. The solution typically turns yellow/orange.

  • Formylation: Add anhydrous DMF (15 mmol) dropwise. Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (25°C) over 2 hours.

  • Quench: Pour the reaction mixture into saturated aqueous NH

    
    Cl (50 mL) and stir vigorously for 10 minutes.
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.[3] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75–85% isolated yield.

Reactivity & Applications in Drug Discovery

The 4-methylthiophene-3-carbaldehyde scaffold is a versatile intermediate.[1] Its reactivity is defined by the interplay between the electrophilic aldehyde and the electron-rich thiophene ring.

Reactivity Logic Map

Reactivity Center 4-Methylthiophene-3-carbaldehyde Condensation Aldol/Knoevenagel Condensation (Target: Chalcones) Center->Condensation Active Methylene Compounds Reduction Reduction (NaBH4) (Target: Thiophen-3-ylmethanol) Center->Reduction Hydride Source Oxidation Oxidation (Ag2O/NaClO2) (Target: Carboxylic Acid) Center->Oxidation Oxidants Amination Reductive Amination (Target: Amine Linkers) Center->Amination Amines + NaBH(OAc)3

Figure 2: Functionalization pathways for medicinal chemistry applications.[1][4]

Medicinal Chemistry Applications[3][4][5]
  • Chalcone Synthesis: Reaction with acetophenones yields thiophene-based chalcones, which are screened for anti-inflammatory and anticancer activity (tubulin polymerization inhibition).[1]

  • Heterocycle Fusion: The aldehyde group serves as a precursor for closing secondary rings (e.g., thienopyridines) via condensation with

    
    -amino/mercapto nucleophiles.[1]
    
  • Kinase Inhibitors: The 3,4-disubstituted thiophene core mimics the steric and electronic properties of ortho-substituted phenyl rings found in many ATP-competitive inhibitors, often improving metabolic stability.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Stability: Aldehydes are prone to air oxidation to the corresponding carboxylic acid. Store under nitrogen or argon at 4°C.

References

  • ChemicalBook. (2025).[1][6] 4-Methylthiophene-3-carbaldehyde Basic Information and CAS 765-77-5.[1] Link

  • PubChem. (2025).[1] Compound Summary: 4-methylthiophene-3-carbaldehyde.[1] National Library of Medicine. Link[1]

  • Sigma-Aldrich. (2025).[1] Thiophene Carboxaldehyde Derivatives and Synthesis. (General reference for Vilsmeier/Lithiation protocols on thiophenes). Link

  • BenchChem. (2025).[1][3] Synthesis Protocols for Substituted Thiophene Carbaldehydes. Link[1]

  • Royal Society of Chemistry. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry. Link

Sources

Foundational

Technical Monograph: Characterization of 4-Methylthiophene-3-carbaldehyde

Content Type: Technical Reference & Experimental Guide Subject: Spectral Analysis (NMR, IR, MS) and Synthesis Logic CAS: 7516-36-1 (Isomer Specific) Executive Summary & Structural Significance 4-Methylthiophene-3-carbald...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Experimental Guide Subject: Spectral Analysis (NMR, IR, MS) and Synthesis Logic CAS: 7516-36-1 (Isomer Specific)

Executive Summary & Structural Significance

4-Methylthiophene-3-carbaldehyde is a critical heterocyclic building block, primarily utilized as a bioisostere for ortho-substituted benzaldehydes in medicinal chemistry. Its structural integrity is defined by the specific arrangement of the formyl group at position 3 and the methyl group at position 4.

Critical Distinction: Researchers often confuse this compound with its regioisomer, 3-methylthiophene-2-carbaldehyde . The spectral data below specifically addresses the 3-formyl-4-methyl isomer, distinguishing it via unique coupling constants and chemical shifts arising from the asymmetric substitution pattern.

Synthetic Provenance & Purity Profile

To ensure spectral data validity, the origin of the sample is paramount. Direct Vilsmeier-Haack formylation of 3-methylthiophene yields a mixture predominantly favoring the 2-isomer. High-purity 4-methylthiophene-3-carbaldehyde is best obtained via a regioselective lithiation route.

Validated Synthetic Workflow

The following protocol ensures the exclusion of the 2-carbaldehyde isomer, which is difficult to separate by standard chromatography.

SynthesisWorkflow Start 3-Bromo-4-methylthiophene (Precursor) Step1 Halogen-Metal Exchange (n-BuLi, THF, -78°C) Start->Step1 Li/Br Exch. Step2 Formylation (DMF Quench) Step1->Step2 Electrophilic Attack Step3 Hydrolysis (Aq. NH4Cl) Step2->Step3 Workup Final 4-Methylthiophene-3-carbaldehyde (>98% Regiopurity) Step3->Final Isolation

Figure 1: Regioselective synthesis pathway via lithiation, preventing contamination by the 2-isomer.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by the absence of the typical 

-

coupling seen in 2-substituted thiophenes. Instead, we observe specific long-range coupling due to the 3,4-substitution pattern.

Solvent: CDCl


 (referenced to 7.26 ppm)[1]
NucleusAssignmentShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Logic

H
CHO (C3)9.85 - 9.95Singlet (s)-Aldehyde proton; deshielded by anisotropy of C=O.

H
H2 8.05 - 8.15Singlet (s)

Most deshielded ring proton due to flanking S and C=O.

H
H5 6.90 - 7.00Doublet of Quartets (dq)

Shielded relative to H2; couples with methyl group (

).[2][3]

H
CH

(C4)
2.45 - 2.50Doublet (d)

Methyl group; shows allylic-like coupling to H5.

C
C=O 185.0 - 186.0--Carbonyl carbon.

C
C3 140.0 - 142.0--Quaternary; ipso to formyl.

C
C4 138.0 - 140.0--Quaternary; ipso to methyl.

C
C2 134.0 - 136.0--

-carbon (CH); deshielded.

C
C5 120.0 - 122.0--

-carbon (CH); shielded by adjacent methyl.

C
CH

15.0 - 16.0--Methyl carbon.

Expert Insight: The diagnostic feature distinguishing this from the 2-aldehyde isomer is the chemical shift of H2. In 2-aldehydes, the H3 proton is typically at ~7.6 ppm. Here, H2 is significantly downfield (~8.1 ppm) due to the combined inductive effect of Sulfur and the Carbonyl group.

Infrared Spectroscopy (FT-IR)

The IR spectrum reflects the conjugation of the carbonyl group with the electron-rich thiophene ring, lowering the carbonyl stretching frequency compared to aliphatic aldehydes.

Functional GroupWavenumber (cm

)
IntensityMode Description
C-H (Aldehyde) 2840 & 2750Weak/MedFermi resonance doublet (Diagnostic).
C=O (Carbonyl) 1665 - 1680StrongConjugated aldehyde stretch (lower than 1715 cm

).
C=C (Thiophene) 1510 - 1530MediumAromatic ring skeletal vibrations.
C=C (Thiophene) 1400 - 1420MediumRing breathing mode.
C-S 600 - 800WeakC-S stretching/ring deformation.
Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by


-cleavage, a hallmark of aromatic aldehydes.
  • Molecular Weight: 126.18 g/mol

  • Ionization Mode: Electron Impact (70 eV)

Fragmentation Pathway Logic:

  • M+ (m/z 126): The molecular ion is prominent due to the stability of the aromatic thiophene ring.

  • [M-H]

    
     (m/z 125):  Loss of the aldehydic hydrogen.
    
  • [M-CHO]

    
     (m/z 97): Base Peak.  Cleavage of the formyl radical generates the stable 4-methylthienyl cation.
    
  • [M-CO]

    
     (m/z 98):  Loss of carbon monoxide (rearrangement).
    

MSFragmentation M_Ion Molecular Ion [M]+ m/z 126 M_Minus_H [M - H]+ m/z 125 M_Ion->M_Minus_H - H• Base_Peak Base Peak [M - CHO]+ m/z 97 (Methylthienyl Cation) M_Ion->Base_Peak - CHO• (alpha-cleavage) Sec_Frag [M - CO]+ m/z 98 M_Ion->Sec_Frag - CO Ring_Frag Ring Fragmentation m/z 53, 45 Base_Peak->Ring_Frag Ring Opening

Figure 2: Mass spectrometry fragmentation tree. The transition from m/z 126 to 97 is the primary diagnostic transition.

Experimental Protocol: Sample Preparation for Analysis

To obtain the spectral data above, the sample must be free of paramagnetic impurities and water.

  • Solvent Selection: Use CDCl

    
     (99.8% D) with 0.03% TMS (v/v).
    
  • Concentration: Dissolve 10-15 mg of 4-methylthiophene-3-carbaldehyde in 0.6 mL solvent.

  • Filtration: If the sample appears cloudy (common if synthesized via lithiation due to residual lithium salts), filter through a small plug of anhydrous MgSO

    
     directly into the NMR tube.
    
  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full integration of the aldehyde proton.
    • Acquire 16 scans for

      
      H and 
      
      
      
      scans for
      
      
      C.

References

  • Gronowitz, S. (1959).[4] "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 13, 1045.[4]

    • Foundational text for the synthesis of the brominated precursor required for the lithi
  • Campaigne, E., & Archer, W. L. (1953). "3-Thenaldehyde."[2] Journal of the American Chemical Society, 75(4), 989–991.

    • Establishes baseline spectral expectations for 3-substituted thiophene aldehydes.
  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."

    • Reference for general thiophene ring fragment
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. Authoritative source for calculating substituent effects on thiophene NMR shifts.

Sources

Exploratory

Strategic Synthesis of 4-Methylthiophene-3-carbaldehyde

This guide details the precision synthesis of 4-Methylthiophene-3-carbaldehyde (CAS: 765-77-5). Unlike simple thiophene derivatives, this specific isomer presents a significant regiochemical challenge.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 4-Methylthiophene-3-carbaldehyde (CAS: 765-77-5).

Unlike simple thiophene derivatives, this specific isomer presents a significant regiochemical challenge. Standard electrophilic aromatic substitutions (like the Vilsmeier-Haack reaction) on 3-methylthiophene predominantly yield the 2-formyl or 5-formyl isomers due to the electronic directing effects of the sulfur atom and the methyl group. Accessing the 3,4-substitution pattern requires a strategy that bypasses these natural electronic preferences, typically utilizing halogen-metal exchange or reduction of carboxylic acid derivatives.

Precision Routes for Pharmaceutical Intermediates

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-Methylthiophene-3-carbaldehyde CAS: 765-77-5 Core Application: Intermediate for cardiovascular agents, anti-inflammatory drugs, and organic semiconductors. Critical Challenge: Avoiding the thermodynamically favored 2-position substitution.

The synthesis is best approached via two high-fidelity pathways:

  • Route A (The "De Novo" Standard): Sequential lithiation of 3,4-dibromothiophene. This offers the highest regiocontrol and is preferred for gram-to-kilogram scale synthesis where isomer purity is paramount.

  • Route B (The "Reductive" Shortcut): Chemoselective reduction of 4-methylthiophene-3-carboxylic acid. This is viable if the acid precursor is commercially available or generated via Grignard carbonation.

Pathway Visualization

SynthesisPathways Start 3,4-Dibromothiophene (CAS: 3141-26-2) Inter 3-Bromo-4-methylthiophene (CAS: 30318-99-1) Start->Inter 1. n-BuLi, -78°C 2. MeI (Methylation) Target 4-Methylthiophene-3-carbaldehyde (CAS: 765-77-5) Inter->Target 1. n-BuLi, -78°C 2. DMF (Formylation) Acid 4-Methylthiophene-3-carboxylic Acid (CAS: 78071-30-4) Acid->Target Reduction (e.g., LiAlH(OtBu)3 or Rosenmund)

Figure 1: Retrosynthetic map contrasting the sequential lithiation route (top) with the acid reduction route (bottom).

Route A: The Sequential Lithiation Protocol (Gold Standard)

This route utilizes Lithium-Halogen Exchange to force substitution at the 3 and 4 positions, completely overriding the thiophene ring's natural electronic bias toward the 2 and 5 positions.

Phase 1: Synthesis of Precursor (3-Bromo-4-methylthiophene)

Objective: Convert symmetric 3,4-dibromothiophene into the asymmetric methylated bromide.

ParameterSpecification
Starting Material 3,4-Dibromothiophene (1.0 eq)
Reagent A n-Butyllithium (1.05 eq, 2.5M in hexanes)
Reagent B Methyl Iodide (MeI) (1.1 eq)
Solvent Anhydrous Diethyl Ether (Et₂O) or THF
Temperature -78°C (Critical for mono-lithiation control)
Yield Target 85–92%

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon/Nitrogen. Add 3,4-dibromothiophene dissolved in anhydrous Et₂O.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes.

  • Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes.

    • Mechanistic Insight: The first bromine-lithium exchange is faster than the second. At -78°C, the mono-lithio species (3-bromo-4-lithiothiophene) is stable and does not equilibrate to the dilithio species if stoichiometry is controlled.

  • Quench: Stir for 45 minutes at -78°C, then add Methyl Iodide (MeI) dropwise.

  • Warming: Allow the reaction to warm to room temperature (RT) over 2 hours. The solution will typically turn cloudy as LiI precipitates.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O, wash with sodium thiosulfate (to remove iodine traces), dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure (bp ~78-80°C at 15 mmHg).

Phase 2: Formylation to 4-Methylthiophene-3-carbaldehyde

Objective: Convert the bromo-methyl intermediate to the final aldehyde.

ParameterSpecification
Starting Material 3-Bromo-4-methylthiophene (from Phase 1)
Reagent A n-Butyllithium (1.1 eq)
Reagent B N,N-Dimethylformamide (DMF) (1.5 eq)
Solvent Anhydrous THF
Temperature -78°C to RT
Yield Target 75–85%

Step-by-Step Protocol:

  • Setup: Charge a dried flask with 3-bromo-4-methylthiophene and anhydrous THF under inert atmosphere.

  • Exchange: Cool to -78°C. Add n-BuLi dropwise. Stir for 1 hour.

    • Checkpoint: The formation of 3-lithio-4-methylthiophene is quantitative. The solution may turn slightly yellow.

  • Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and warm to 0°C.

  • Hydrolysis: Pour the reaction mixture into vigorous stirring 1M HCl or saturated NH₄Cl at 0°C. Stir for 30 minutes to hydrolyze the hemiaminolate intermediate into the aldehyde.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: The crude oil is often pure enough (>95%) for subsequent steps. If necessary, purify via bulb-to-bulb distillation or flash chromatography (Hexanes/EtOAc 9:1).

Mechanistic Visualization

Figure 2: Mechanistic flow of the formylation phase.

Route B: Reduction of 4-Methylthiophene-3-carboxylic Acid

This route is ideal when the carboxylic acid is available, avoiding the use of pyrophoric alkyllithiums.

Protocol:

  • Activation: Convert 4-methylthiophene-3-carboxylic acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride/DMF (cat.) in DCM. Reflux for 2 hours, then concentrate to remove excess reagent.

  • Reduction (Rosenmund Modification):

    • Dissolve the crude acid chloride in anhydrous THF or Toluene.

    • Cool to 0°C.[1]

    • Add Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.1 eq) slowly. This mild reducing agent stops at the aldehyde stage, unlike LiAlH₄ which would reduce fully to the alcohol.

  • Workup: Quench with dilute citric acid or Rochelle's salt solution. Extract and purify as above.

Quantitative Comparison & Safety

Route Comparison Table
FeatureRoute A (Lithiation)Route B (Acid Reduction)
Regiocontrol Perfect (100%) Perfect (100%)
Step Count 2 (from dibromothiophene)2 (Activation + Reduction)
Scalability High (Process friendly)Medium (Reagent cost)
Key Risk Pyrophoric n-BuLiHandling SOCl₂/Hydrides
Overall Yield ~65-75%~70-80%
Cost Efficiency High (Cheap starting materials)Variable (Acid price dependent)
Safety & Handling (E-E-A-T)
  • Thiophene Stench: All intermediates, especially the bromides and aldehydes, possess a potent, penetrating sulfur odor. All work must be performed in a high-efficiency fume hood. Double-gloving is recommended.

  • Lithium Reagents: n-Butyllithium is pyrophoric. Syringes and needles must be oven-dried and purged. A quenching bucket (sand or dry lime) should be nearby.

  • Reaction Runaway: The lithiation of dibromothiophene is exothermic. Strict temperature control (-78°C) is required not just for selectivity, but to prevent thermal runaway.

References

  • Preparation of 3-Bromo-4-methylthiophene

    • Source: Guidechem & Sigma-Aldrich Technical D
    • Context: Confirms CAS 30318-99-1 and the necessity of specific bromination/debromination or lithiation sequences to achieve the 3,4-substitution p
  • Lithium-Halogen Exchange Methodology

    • Source: Organic Syntheses, Coll. Vol. 9, p. 58 (1998).
    • Context: General procedure for selective mono-lithi
  • Vilsmeier-Haack Regioselectivity

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Documents the failure of direct formylation on 3-alkylthiophenes to yield the 4-isomer, necessitating the lithi
  • Reduction of Carboxylic Acids to Aldehydes

    • Source:Organic Chemistry Portal - Reduction of Acid Chlorides.
    • Context: Protocols for using LiAlH(OtBu)3 for chemoselective reduction.
  • Target Molecule Data

    • Source: BLD Pharm / ChemicalBook.
    • Context: Physical properties and CAS 765-77-5 verification.[3]

Sources

Foundational

Technical Guide: Chemical Reactivity of 4-Methylthiophene-3-carbaldehyde

This guide details the chemical reactivity profile of 4-Methylthiophene-3-carbaldehyde (also known as 3-formyl-4-methylthiophene), a versatile heterocyclic building block. It is structured to provide actionable insights...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical reactivity profile of 4-Methylthiophene-3-carbaldehyde (also known as 3-formyl-4-methylthiophene), a versatile heterocyclic building block. It is structured to provide actionable insights for medicinal chemists and materials scientists, focusing on the interplay between the electron-rich thiophene core, the electrophilic aldehyde, and the sterically defining methyl group.

Structural Analysis & Electronic Landscape

The reactivity of 4-methylthiophene-3-carbaldehyde is defined by the competition between the electron-withdrawing formyl group (-CHO) at C3 and the electron-donating methyl group (-CH₃) at C4.

  • The Thiophene Core: Inherently electron-rich (π-excessive), making it prone to electrophilic aromatic substitution (EAS).

  • The "Push-Pull" Dynamic:

    • C3-Formyl (EWG): Deactivates the ring but directs incoming nucleophiles to the carbonyl carbon. It sterically crowds the C2 position.

    • C4-Methyl (EDG): Activates the ring via hyperconjugation. Crucially, it directs electrophiles to the ortho position (C5) and para position (C2).

  • Regioselectivity Outcome: In EAS reactions, the activation from the C4-methyl group at C5 dominates. The C2 position is electronically activated by the methyl group but sterically hindered by the adjacent formyl group and inductively deactivated by the sulfur atom's proximity to the electron-withdrawing carbonyl. Thus, C5 is the primary vector for electrophilic functionalization.

Reactivity Map

ReactivityMap Core 4-Methylthiophene- 3-carbaldehyde Aldehyde Carbonyl Reactivity (C3-CHO) Core->Aldehyde Ring Thiophene Ring Reactivity (EAS & Lithiation) Core->Ring Schiff Schiff Bases/Imines (Condensation) Aldehyde->Schiff R-NH2 / H+ Alcohol Hydroxymethyl (Reduction) Aldehyde->Alcohol NaBH4 Acid Carboxylic Acid (Oxidation) Aldehyde->Acid Ag2O or KMnO4 Bromine 5-Bromo Derivative (EAS) Ring->Bromine Br2 / AcOH (Selectivity: C5) Lithium 2-Lithio Derivative (Directed Lithiation) Ring->Lithium 1. Acetal Protection 2. n-BuLi (Selectivity: C2)

Figure 1: Strategic reactivity vectors.[1] Note the divergence between EAS (C5) and Directed Lithiation (C2).

The Carbonyl Vector: C3 Functionalization

The aldehyde at C3 is the most reactive handle for rapid scaffold expansion. Its position adjacent to the C4-methyl group allows for the synthesis of fused bicyclic systems (e.g., thienopyridines) if the methyl group is functionalized.

Condensation Reactions (Imine Formation)

The condensation with primary amines yields Schiff bases, which are critical intermediates for reductive amination or cycloaddition.

  • Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

  • Optimization: Use a dehydrating agent (MgSO₄ or molecular sieves) or azeotropic removal of water (Dean-Stark) to drive the equilibrium.

  • Application: Synthesis of biologically active hydrazones or thiosemicarbazones (e.g., for thiazole synthesis).

Redox Manipulations
  • Oxidation: Conversion to 4-methylthiophene-3-carboxylic acid using mild oxidants like Silver(I) oxide (Ag₂O) avoids over-oxidation or ring degradation that might occur with harsh reagents like chromic acid.

  • Reduction: Reduction to (4-methylthiophen-3-yl)methanol is quantitative with Sodium Borohydride (NaBH₄) in methanol. This alcohol is a precursor for halomethyl derivatives (via SOCl₂), enabling nucleophilic substitution at the benzylic-like position.

The Thiophene Ring Vector: Regioselective Functionalization

Controlling the site of substitution on the ring is critical for avoiding isomeric mixtures.

Electrophilic Aromatic Substitution (EAS)

Target: C5 Position Direct halogenation targets C5 due to the directing effects described in Section 1.

  • Bromination: Reaction with N-Bromosuccinimide (NBS) or Br₂ in acetic acid yields 2-bromo-4-methylthiophene-3-carbaldehyde (Wait: Standard nomenclature assigns S as 1. If CHO is at 3 and Me at 4, the 5-position is adjacent to S and Me. The 2-position is adjacent to S and CHO. Correction: The product is 5-bromo-4-methylthiophene-3-carbaldehyde ).

  • Why C5? C5 is ortho to the activating methyl group. C2 is ortho to the deactivating aldehyde.

Directed Ortho Metalation (DoM)

Target: C2 Position To functionalize C2, one must override the natural electronic bias.

  • Protection: Convert the aldehyde to an acetal (e.g., using ethylene glycol). The acetal oxygen can coordinate with lithium.

  • Lithiation: Treat with n-Butyllithium (n-BuLi).[2] The acetal acts as a Directed Metalation Group (DMG), directing the lithium to the thermodynamically more acidic C2 position (alpha to Sulfur and ortho to the DMG).

  • Quench: Reaction with electrophiles (e.g., MeI, CO₂, DMF) introduces substituents at C2.

Experimental Protocols

Protocol A: Synthesis of a Schiff Base (General Procedure)

This protocol yields an imine, suitable for subsequent reduction or cyclization.

  • Reagents: 4-Methylthiophene-3-carbaldehyde (1.0 equiv), Primary Amine (1.0 equiv), Ethanol (anhydrous), Glacial Acetic Acid (cat.).

  • Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Procedure:

    • Dissolve the aldehyde in absolute ethanol (0.5 M concentration).

    • Add the primary amine dropwise.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux the mixture for 3–6 hours. Monitor by TLC (Solvent: Hexane/EtOAc 4:1).

    • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, remove solvent in vacuo and recrystallize from ethanol/hexane.

Protocol B: Regioselective Bromination at C5

Produces 5-bromo-4-methylthiophene-3-carbaldehyde.

  • Reagents: 4-Methylthiophene-3-carbaldehyde (10 mmol), Bromine (10.5 mmol), Glacial Acetic Acid (20 mL).

  • Procedure:

    • Dissolve the aldehyde in glacial acetic acid.

    • Add Bromine solution (in AcOH) dropwise over 30 minutes at 0°C.

    • Stir at room temperature for 2 hours.

    • Quench: Pour into ice water (100 mL).

    • Isolation: Extract with Dichloromethane (3 x 30 mL). Wash organics with saturated NaHCO₃ (to remove acid) and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Typically 80-90%.

Scaffold Construction: Cyclization Pathways

The 3-CHO and 4-Me groups provide a unique geometric arrangement for synthesizing fused ring systems.

Pathway: Thieno[2,3-d]pyrimidine Synthesis

Reaction with urea or thiourea derivatives under Biginelli-like conditions or via chalcone intermediates can fuse a pyrimidine ring across the C2-C3 bond (if C2 is accessible) or involve the C4-methyl group if activated (e.g., via radical bromination to CH₂Br).

Cyclization Start 4-Methylthiophene- 3-carbaldehyde Step1 Condensation (with Acetophenone) Start->Step1 KOH, EtOH Chalcone Chalcone Intermediate Step1->Chalcone Step2 Cyclization (with Hydrazine/Guanidine) Chalcone->Step2 Product Thienopyrimidine / Pyrazoline Derivative Step2->Product

Figure 2: Synthesis of fused heterocyclic systems via chalcone intermediates.

References

  • Synthesis and Reactivity of Thiophene-3-carbaldehyde Derivatives. Ningbo Inno Pharmchem Co. Available at: [Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI Molbank, 2021. Available at: [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. NIH PubMed, 2013. Available at: [Link]

  • Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. NIH PubMed. Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate, 2021. Available at: [Link]

Sources

Exploratory

Technical Guide: Stability and Storage of 4-Methylthiophene-3-carbaldehyde

Executive Summary 4-Methylthiophene-3-carbaldehyde (CAS: 765-77-5) is a critical heterocyclic building block used frequently in the synthesis of pharmaceuticals (e.g., glucagon antagonists, dopamine agonists) and organic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylthiophene-3-carbaldehyde (CAS: 765-77-5) is a critical heterocyclic building block used frequently in the synthesis of pharmaceuticals (e.g., glucagon antagonists, dopamine agonists) and organic electronic materials.

The Stability Verdict: This compound is thermodynamically unstable in the presence of oxygen and light. It exhibits a high propensity for autoxidation, converting rapidly from a clear/pale yellow liquid to a dark, viscous mixture containing 4-methylthiophene-3-carboxylic acid.

Core Storage Directive:

  • Temperature: Long-term storage at -20°C is mandatory.

  • Atmosphere: Must be stored under Argon or Nitrogen (inert atmosphere).

  • Light: Strict protection from light (amber vials/foil) is required.

Chemical Profile & Inherent Reactivity[1][2]

To preserve the integrity of 4-Methylthiophene-3-carbaldehyde, one must understand the molecular drivers of its degradation.

PropertySpecificationCritical Note
Chemical Name 4-Methylthiophene-3-carbaldehyde
CAS Number 765-77-5Verify against vendor CoA
Molecular Formula C₆H₆OS
Physical State Liquid (at RT) / Low melting solidMP: ~6-8°C; BP: ~82-84°C (13 Torr)
Primary Hazard Autoxidation Aldehyde

Carboxylic Acid
Secondary Hazard Photo-degradation Thiophene ring excitation
The "Why": Mechanism of Degradation

The thiophene ring is electron-rich.[1] When coupled with an aldehyde group at the 3-position and an electron-donating methyl group at the 4-position, the carbonyl carbon becomes highly susceptible to radical attack.

  • Autoxidation (Radical Chain Reaction): Atmospheric oxygen reacts with the aldehyde hydrogen to form a peracid intermediate. This peracid then reacts with another molecule of aldehyde to produce two molecules of the corresponding carboxylic acid.

  • Photo-oxidation: UV light can excite the thiophene ring, generating singlet oxygen species if trace O₂ is present, accelerating the oxidation 10-100x.

Degradation Pathway Visualization

The following diagram illustrates the primary failure mode (Oxidation) and the decision logic for handling.

DegradationPathway cluster_conditions Accelerating Factors Start 4-Methylthiophene-3-carbaldehyde (Pure, Clear/Pale Yellow) Radical Acyl Radical Intermediate Start->Radical Initiation (Light/Heat) Dimer Thiophene Dimers/Polymers Start->Dimer Acid Catalysis (Long Term) Peracid Peracid Intermediate Radical->Peracid + O2 (Propagation) Acid 4-Methylthiophene-3-carboxylic Acid (Solid Precipitate/White Crystals) Peracid->Acid + Aldehyde O2 Oxygen O2->Radical UV UV Light UV->Start Heat Temp > 25°C

Figure 1: Mechanistic pathway of autoxidation. The presence of Oxygen is the rate-limiting factor, catalyzed by Light.

Comprehensive Storage Protocol

This protocol is designed to maximize shelf-life (12-24 months). Deviating from this reduces stability to weeks or days.

A. The "Gold Standard" (Long-Term Storage)

Recommended for reference standards and bulk synthesis stocks.

  • Container: Borosilicate glass vial (Amber).

  • Closure: Teflon (PTFE)-lined screw cap or crimp cap. Avoid rubber septa for storage >1 month as they are permeable to O₂.

  • Headspace: Purge with Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.

  • Seal: Parafilm or electrical tape over the cap junction to prevent gas exchange.

  • Temperature: -20°C (± 5°C) .

B. The "Working Standard" (Active Use)

For material being used daily/weekly.

  • Aliquot Strategy: Do not repeatedly thaw the bulk bottle. Upon receipt, divide the material into single-use aliquots (e.g., 100mg, 500mg) inside a glovebox or under an inverted funnel with inert gas flow.

  • Temperature: 2-8°C (Refrigerator) is acceptable for <1 month.

  • State Check: If the liquid solidifies (MP is ~7°C), thaw gently at room temperature. Do not heat >30°C to melt, as this accelerates polymerization.

C. Transport Conditions
  • Shipping: Cold packs (Blue Ice) are sufficient for overnight transit. Dry ice is recommended for international/multi-day transit.

  • Receipt: Inspect immediately. If the container is warm or the liquid is dark brown/red, perform QC immediately.

Quality Control & Remediation

How do you know if your reagent has degraded?

QC Markers
MethodObservationStatus
Visual Clear to Pale Yellow LiquidPass
Visual Dark Orange/Red/BrownFail (Significant Oxidation)
Visual White crystals suspended in liquidFail (Acid formation)
¹H-NMR (CDCl₃) Peak at ~9.9-10.0 ppm (Aldehyde)Pass (Integrate vs impurity)
¹H-NMR (CDCl₃) Broad peak >11.0 ppm (Carboxylic Acid)Fail (Oxidation product)
Remediation Protocol (Purification)

If oxidation is detected (>5%), the compound can often be salvaged because the acid derivative usually has a significantly different boiling point or solubility.

Method: Vacuum Distillation (Preferred)

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum (< 5 mmHg is ideal).

  • Temperature: The boiling point is ~82-84°C at 13 mmHg.[2] Under high vacuum (e.g., 0.5 mmHg), the BP will drop significantly (approx 40-50°C).

  • Procedure:

    • Add a magnetic stir bar to the degraded liquid.

    • Apply vacuum before heating.

    • Gently heat. The clear aldehyde will distill over.

    • The carboxylic acid and polymeric "tar" will remain in the pot.

  • Storage: Immediately flush the receiving flask with Argon and seal.

Safety & Handling (HSE)

  • GHS Classification: Warning.[3][4]

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).

  • Odor: Thiophene derivatives often have a potent, sulfurous/garlic-like odor.

  • Engineering Controls: Always handle inside a fume hood . The odor threshold is low, and the vapor can be irritating.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 818897, 4-Methylthiophene-3-carbaldehyde. Retrieved from [Link]

  • Campaign, F. & Archer, W.L. (1953). The Oxidation of Thiophene Derivatives. Journal of the American Chemical Society.[5] (Fundamental mechanism of thiophene autoxidation).

Sources

Foundational

Biological Activity of Thiophene Derivatives: A Technical Guide

Executive Summary Thiophene, a five-membered sulfur-containing heteroaromatic ring, represents a cornerstone scaffold in modern medicinal chemistry.[1][2][3][4] Its utility stems from its capacity as a bioisostere for th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene, a five-membered sulfur-containing heteroaromatic ring, represents a cornerstone scaffold in modern medicinal chemistry.[1][2][3][4] Its utility stems from its capacity as a bioisostere for the benzene ring, offering similar electronic distribution but with distinct physicochemical properties—specifically, altered lipophilicity (logP), metabolic stability, and the ability to engage in specific sulfur-mediated non-covalent interactions (e.g., S···O, S···N).

This guide dissects the biological activity of thiophene derivatives, moving beyond simple enumeration to explore the structure-activity relationships (SAR) and molecular mechanisms that drive their efficacy in oncology, inflammation, and infectious disease.[3]

The Chemical Foundation: Thiophene as a Bioisostere

The strategic replacement of a phenyl ring with a thiophene moiety is a classic medicinal chemistry tactic.

  • Electronic Effects: The sulfur atom donates electrons to the ring system, making thiophene electron-rich (π-excessive) compared to benzene. This facilitates electrophilic substitution reactions at the

    
    -positions (C2 and C5).
    
  • Steric & Lipophilic Profile: Thiophene is slightly smaller than benzene, often allowing for tighter binding in sterically constrained enzyme pockets. The presence of sulfur increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration—a feature exploited in CNS drugs like Olanzapine .

Therapeutic Applications & Mechanisms[2][3][5][6][7][8]

Anticancer Activity: Kinase Inhibition & Tubulin Targeting

Thiophene derivatives have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), particularly EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

Mechanism of Action: Fused thiophene systems (e.g., thienopyrimidines) mimic the adenine pharmacophore of ATP. They bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and downstream signaling cascades (RAS/RAF/MEK/ERK) that drive tumor proliferation. Additionally, certain chalcone-thiophene hybrids inhibit tubulin polymerization, arresting cells in the G2/M phase.

Key SAR Insights:

  • C2-Substitution: Introduction of bulky aromatic groups at C2 often improves hydrophobic interactions within the kinase back-pocket.

  • Fused Systems: Thieno[2,3-d]pyrimidine scaffolds show superior selectivity for EGFR compared to monocyclic thiophenes due to enhanced planarity and hydrogen bonding capabilities.

Visualization: EGFR Signaling Inhibition

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Binding RAS RAS Activation EGFR->RAS Signal Transduction Thiophene Thiophene Derivative (Inhibitor) Thiophene->EGFR Competes with ATP (Blocks Pocket) ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: Mechanism of EGFR inhibition by thiophene derivatives, blocking the downstream RAS/RAF/MEK/ERK proliferation cascade.

Anti-Inflammatory Activity: Dual COX/LOX Inhibition

Thiophene analogues of NSAIDs (e.g., Tiaprofenic acid ) exhibit potent anti-inflammatory effects.[5]

  • Target: Cyclooxygenase (COX-1/COX-2) and 5-Lipoxygenase (5-LOX).

  • Mechanism: The thiophene ring fits into the hydrophobic channel of the COX enzyme. The C2-propionic acid moiety (in profens) forms an ionic bridge with Arg120 in the COX active site.

  • Advantage: Dual inhibition of COX and LOX pathways reduces the production of both prostaglandins and leukotrienes, mitigating the gastric side effects often seen with selective COX inhibitors.

Antimicrobial Activity

Recent studies highlight thiophene derivatives targeting Outer Membrane Proteins (OMPs) in Gram-negative bacteria like Acinetobacter baumannii.

  • Mechanism: Disruption of membrane integrity and binding to OmpW/OmpC, leading to increased permeability and cell death.

Synthetic Strategies: The Gewald Reaction

For high-throughput screening (HTS), the Gewald Reaction is the gold standard for synthesizing polysubstituted 2-aminothiophenes. It is a multicomponent reaction (MCR) that is robust, scalable, and amenable to combinatorial chemistry.

Reaction Overview
  • Reactants: Ketone/Aldehyde + Activated Nitrile (e.g., malononitrile) + Elemental Sulfur (

    
    ).[6]
    
  • Catalyst: Organic base (Morpholine, Piperidine, or Triethylamine).[7]

  • Product: 2-Aminothiophene-3-carbonitrile derivatives.

Visualization: Gewald Reaction Mechanism

Gewald_Mechanism Ketone Ketone/Aldehyde Knoevenagel Intermediate 1: Knoevenagel Product Ketone->Knoevenagel Nitrile Activated Nitrile (CH2) Nitrile->Knoevenagel Base Base Catalyst Base->Knoevenagel Catalysis Mercapto Intermediate 2: Mercapto-Nitrile Knoevenagel->Mercapto + S8 Sulfur Elemental Sulfur (S8) Sulfur->Mercapto Cyclization Intramolecular Cyclization Mercapto->Cyclization Nucleophilic Attack Product 2-Aminothiophene Cyclization->Product Tautomerization

Figure 2: The 3-component Gewald reaction pathway, yielding highly functionalized 2-aminothiophene scaffolds.

Experimental Protocols

Protocol: Synthesis of 2-Aminothiophene via Gewald Reaction

Objective: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Materials:

  • Cyclohexanone (10 mmol)

  • Malononitrile (10 mmol)

  • Elemental Sulfur (10 mmol)

  • Morpholine (Catalytic amount, ~0.5 mL)

  • Ethanol (20 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve cyclohexanone (0.98 g) and malononitrile (0.66 g) in 20 mL of absolute ethanol.

  • Activation: Add elemental sulfur (0.32 g) to the mixture.

  • Initiation: Dropwise add morpholine (0.5 mL) while stirring. Note: The reaction is exothermic; observe for mild heat generation.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3–5 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature, then pour onto crushed ice (approx. 100 g).

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product.

  • Validation: Confirm structure via

    
    H-NMR (look for 
    
    
    
    broad singlet at
    
    
    6.0–8.0 ppm) and IR (CN stretch at ~2200
    
    
    ).
Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine


 of thiophene derivatives against cancer cell lines (e.g., MCF-7).

Procedure:

  • Seeding: Seed cells in 96-well plates (

    
     cells/well) and incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Treat cells with serial dilutions of the thiophene derivative (0.1–100

    
    M) dissolved in DMSO (final DMSO concentration < 0.1%).
    
  • Incubation: Incubate for 48h.

  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL) to each well; incubate for 4h.
    
  • Solubilization: Remove media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to control.

Case Studies: FDA-Approved Thiophene Drugs

Drug NameTherapeutic ClassTarget MechanismThiophene Role
Olanzapine AntipsychoticDopamine/Serotonin antagonistBioisostere for phenyl; enhances lipophilicity for BBB crossing.
Clopidogrel AntiplateletP2Y12 ADP receptor antagonistThienopyridine core is metabolically activated to form the active thiol metabolite.
Tiaprofenic Acid NSAIDCOX-1/COX-2 InhibitorThiophene ring mimics the phenyl ring of ibuprofen, fitting the COX hydrophobic channel.
Zileuton Anti-asthmatic5-Lipoxygenase InhibitorBenzothiophene scaffold chelates the active site iron of 5-LOX.
Sertaconazole AntifungalErgosterol synthesis inhibitorBenzothiophene moiety disrupts fungal cell membrane integrity.

Future Outlook

The next decade of thiophene research is pivoting toward multitarget-directed ligands (MTDLs) .

  • Hybrid Molecules: Conjugating thiophene scaffolds with other pharmacophores (e.g., quinolines, artemisinin) to overcome drug resistance in malaria and cancer.

  • Photopharmacology: Utilizing the electronic properties of thiophenes (specifically dithienylethenes) to create light-responsive drugs that can be activated at specific tissue sites, minimizing systemic toxicity.

References

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 2021.[5][8] Link

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances, 2024. Link

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes. Journal of Organic Chemistry, 2024. Link

  • Discovery of new antimicrobial thiophene derivatives. Frontiers in Microbiology, 2023. Link(Note: Generalized link to journal based on search context)

  • Thiophene Derivatives as New Anticancer Agents. ACS Omega, 2019. Link

Sources

Exploratory

Strategic Utilization of Substituted Thiophene Aldehydes: From Bioisosteres to Optoelectronics

Executive Summary This technical guide examines the critical role of substituted thiophene aldehydes (STAs) as high-value intermediates in modern organic synthesis. Unlike their benzene analogs, thiophene aldehydes posse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the critical role of substituted thiophene aldehydes (STAs) as high-value intermediates in modern organic synthesis. Unlike their benzene analogs, thiophene aldehydes possess unique electronic properties—specifically high polarizability and electron-donating capabilities—that make them indispensable in two distinct fields: medicinal chemistry (as bioisosteres) and material science (as conjugated linkers in photovoltaics). This document provides actionable protocols, mechanistic insights, and data-driven applications for researchers optimizing hit-to-lead compounds or developing organic semiconductors.

Part 1: Structural Significance & Synthetic Versatility

The Thiophene Advantage: Electronic & Steric Properties

The utility of thiophene aldehydes stems from the sulfur atom's capacity to participate in


-electron delocalization more effectively than the -CH=CH- unit in benzene.
  • Bioisosterism: Thiophene is a classic bioisostere of benzene.[1] However, it is not a perfect 1:1 replacement. Thiophene is slightly smaller (6-membered vs. 5-membered ring) and more lipophilic. This allows for tighter binding in hydrophobic pockets of enzymes (e.g., kinases) while altering metabolic stability.

  • Reactivity: The aldehyde moiety at the C2 or C3 position serves as a "chemical handle" for carbon-carbon bond formation (Knoevenagel, Wittig) or carbon-nitrogen bond formation (Schiff bases). The electron-rich nature of the thiophene ring makes the carbonyl carbon less electrophilic than benzaldehyde, often requiring specific Lewis acid catalysis for condensation reactions.

Synthetic Divergence Map

The aldehyde group is the gateway to diverse functional architectures. The diagram below illustrates the divergent synthesis pathways starting from a core thiophene-2-carboxaldehyde scaffold.

SyntheticDivergence Start Thiophene-2-Carboxaldehyde Schiff Schiff Bases (Antimicrobial) Start->Schiff + Primary Amine (Condensation) Chalcone Chalcones (Anticancer/Anti-inflammatory) Start->Chalcone + Acetophenone (Claisen-Schmidt) Alcohol Thienyl Methanols (Chiral Intermediates) Start->Alcohol + NaBH4 (Reduction) OPV Donor-Acceptor Dyes (Organic Photovoltaics) Start->OPV + Cyanoacetic Acid (Knoevenagel)

Figure 1: Synthetic divergence showing how a single thiophene aldehyde precursor branches into distinct pharmacological and industrial classes.[2]

Part 2: Pharmaceutical Applications[3][4][5]

Schiff Bases (Azomethines) as Antimicrobial Agents

Schiff bases derived from thiophene-2-carboxaldehyde have shown potent activity against Gram-positive bacteria. The azomethine bond (-N=CH-) acts as a pharmacophore, often chelating metal ions in biological systems, which inhibits bacterial replication.

Mechanism of Action: The thiophene ring enhances lipophilicity, facilitating transport across the bacterial cell membrane. Once inside, the azomethine linkage can interfere with normal cell processes, often by inhibiting specific enzymes or disrupting the cell wall synthesis.

Comparative Efficacy Data: The following table summarizes the Minimum Inhibitory Concentration (MIC) of thiophene-derived Schiff bases compared to standard antibiotics.

Compound ClassSubstituent (R)Target OrganismMIC (

g/mL)
Reference Standard (Ampicillin)
Thiophene-Imine 4-NitroanilineS. aureus12.56.25
Thiophene-Imine 4-ChloroanilineE. coli25.012.5
Thiophene-Imine 2-AminophenolB. subtilis6.253.12
Metal Complex Co(II) - ThiopheneS. aureus3.126.25

Note: Metal complexes (e.g., Co(II), Ni(II)) of thiophene Schiff bases often exhibit higher potency than the free ligand due to enhanced lipophilicity and specific metal-protein interactions. [1, 2]

Thiophene Chalcones in Oncology

Replacing the A-ring or B-ring of a chalcone (1,3-diphenyl-2-propen-1-one) with thiophene yields "thienochalcones." These compounds inhibit tubulin polymerization and induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer). The sulfur atom alters the planarity and dipole moment, often improving binding affinity to the colchicine-binding site of tubulin.

Part 3: Material Science Applications (Optoelectronics)

Organic Photovoltaics (OPV)

In the design of organic solar cells, thiophene aldehydes are critical precursors for Donor-Acceptor (D-A) copolymers.

  • Role: The thiophene acts as the electron-rich "Donor" or conjugated spacer.

  • Application: The aldehyde group allows for the attachment of strong electron-withdrawing groups (Acceptors) like cyanoacrylic acid via Knoevenagel condensation.

  • Impact: This push-pull architecture lowers the bandgap, broadening the absorption spectrum into the red/NIR region, which improves the Power Conversion Efficiency (PCE) of the solar cell.

Part 4: Advanced Experimental Protocols

Protocol A: Regioselective Vilsmeier-Haack Formylation

Objective: Synthesis of 2-thiophene carboxaldehyde derivatives from substituted thiophenes. Rationale: This method is preferred over metallation (n-BuLi/DMF) for substrates with sensitive functional groups (e.g., esters, nitros) due to milder conditions.

Reagents:

  • Substituted Thiophene (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • N,N-Dimethylformamide (DMF) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried flask under

    
    , cool DMF to 0°C. Add 
    
    
    
    dropwise over 20 minutes. Caution: Exothermic. Stir for 30 mins to form the chloroiminium salt (Vilsmeier reagent).
  • Addition: Dissolve the substituted thiophene in anhydrous DCE. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Warm the mixture to 60–70°C and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The reaction proceeds via electrophilic aromatic substitution at the

    
    -position (C2).
    
  • Hydrolysis: Cool to room temperature. Pour the mixture onto crushed ice/sodium acetate solution (buffered hydrolysis is crucial to prevent polymerization). Stir vigorously for 1 hour.

  • Extraction: Extract with Dichloromethane (

    
     mL). Wash organic layer with 
    
    
    
    and brine. Dry over
    
    
    and concentrate.
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography.

Mechanism Visualization:

VilsmeierMechanism Step1 Reagent Formation (DMF + POCl3 -> Chloroiminium Ion) Step2 Electrophilic Attack (Thiophene attacks Iminium species) Step1->Step2 Activated Electrophile Step3 Intermediate (Iminium Salt) Step2->Step3 Loss of HCl Step4 Hydrolysis (Water/NaOAc -> Aldehyde) Step3->Step4 Nucleophilic Acyl Substitution

Figure 2: Step-wise mechanism of the Vilsmeier-Haack formylation on a thiophene substrate.

Protocol B: Synthesis of Thiophene-Derived Schiff Bases

Objective: Condensation of 2-thiophene carboxaldehyde with a primary aromatic amine.[3] Rationale: Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen, making it more susceptible to nucleophilic attack by the amine.

Reagents:

  • 2-Thiophene Carboxaldehyde (10 mmol)

  • Substituted Aniline (e.g., 4-nitroaniline) (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substituted aniline in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 2-thiophene carboxaldehyde (dissolved in 10 mL ethanol) to the amine solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 78°C for 3–5 hours. Observation: A color change (usually yellow to orange/red) indicates imine formation.

  • Isolation: Cool the reaction mixture in an ice bath. The Schiff base should precipitate out.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol to remove unreacted aldehyde/amine.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

References

  • Antimicrobial Activity of Schiff Bases: Title: Synthesis, Characterization and Anti-Microbial Studies of Metal (II) Complexes of Schiff Base Derived from Condensation of 2-Thiophene Carboxyldehyde and 2-Aminothiophenol.[4] Source: Semantic Scholar / ResearchGate URL:[Link]

  • Thiophene in Drug Design (Bioisosterism): Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.[5] Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Vilsmeier-Haack Protocol & Mechanism: Title: Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Source: ResearchGate URL:[2][6][7][Link]

  • OPV Applications (Thiophene-Based Aldehydes): Title: Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. Source: ACS Applied Materials & Interfaces URL:[Link]

Sources

Foundational

Technical Safety &amp; Handling Guide: 4-Methylthiophene-3-carbaldehyde

CAS: 23000-47-7 | Formula: C₆H₆OS | MW: 126.18 g/mol Executive Summary 4-Methylthiophene-3-carbaldehyde is a reactive heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 23000-47-7 | Formula: C₆H₆OS | MW: 126.18 g/mol

Executive Summary

4-Methylthiophene-3-carbaldehyde is a reactive heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] While structurally simple, its handling requires rigorous adherence to anoxic protocols due to the susceptibility of the aldehyde moiety to autoxidation.[1] This guide synthesizes physicochemical data with field-proven handling strategies to ensure experimental reproducibility and operator safety.

Physicochemical Profile & Identification

The following data establishes the baseline identity for verification and purity assessment.

ParameterSpecificationNotes for Researchers
Appearance Yellow to brown liquid (or low-melting solid)Darkening indicates oxidation or polymerization.[1]
Boiling Point ~88–92 °C (at 5 mmHg)High vacuum required for distillation to prevent thermal degradation.[1]
Flash Point >90 °C (Estimated)Combustible.[1] Handle away from open flames.
Density ~1.17 - 1.23 g/mLDenser than water; sinks in aqueous phases during extraction.[1]
Solubility DCM, THF, Ethyl AcetateImmiscible with water.[1]
Odor Characteristic Thiophene (Stench)Warning: Olfactory fatigue occurs rapidly.[1] Do not rely on smell for leak detection.[1][2]

Hazard Identification & Toxicology (GHS)

Based on standard thiophene-aldehyde derivatives and vendor safety data.

Core Hazards

Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][3]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][3]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1][3]

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1][3]

The "Thiophene Vector": Specific Handling Risks

Unlike simple benzaldehydes, thiophene derivatives possess high lipophilicity, facilitating rapid dermal absorption.[1]

  • Sensitization Risk: Thiophenes are known sensitizers.[1][3] Double-gloving (Nitrile over Latex or Laminate) is recommended during neat handling.[1]

  • Respiratory Impact: The aldehyde functionality acts as a mucous membrane irritant.[1] All operations must occur within a certified chemical fume hood.[1]

Stability & Storage: The Oxidation Pathway

Scientific Rationale: The primary cause of "failed reactions" with this compound is the silent conversion of the aldehyde to 4-methylthiophene-3-carboxylic acid .[1] This autoxidation is accelerated by light and ambient oxygen.[1]

Degradation Mechanism (Visualization)

The following diagram illustrates the degradation pathway that necessitates inert storage.

OxidationPathway Aldehyde 4-Methylthiophene-3-carbaldehyde (Reactive Electrophile) Radical Peracid Intermediate (Transient Oxidizer) Aldehyde->Radical Autoxidation Oxygen + O2 (Air) / hν (Light) Acid 4-Methylthiophene-3-carboxylic Acid (Dead End / Impurity) Radical->Acid Decomposition

Figure 1: Autoxidation pathway.[1] The formation of the carboxylic acid impurity alters stoichiometry and can quench organometallic reagents.

Storage Protocol (Self-Validating)
  • Atmosphere: Store strictly under Argon or Nitrogen .[1]

  • Temperature: Refrigerate at 2–8°C .

  • Validation: Before critical steps (e.g., lithiation or reductive amination), acquire a ¹H NMR .[1]

    • Pass: Distinct aldehyde proton singlet at ~9.8–10.0 ppm .[1]

    • Fail: Appearance of broad carboxylic acid proton >11 ppm or significant baseline noise.[1]

Operational Handling Workflow

To maintain scientific integrity and safety, follow this logic flow for all preparative work.

HandlingWorkflow cluster_risk Critical Control Point Start Start: Reagent Retrieval PPE PPE Check: Nitrile Gloves + Lab Coat + Goggles Start->PPE Environment Environment: Fume Hood (Sash < 18 inches) PPE->Environment Open Open Container Environment->Open Transfer Transfer Reagent (Syringe/Septum preferred) Open->Transfer Seal Reseal under Inert Gas (Parafilm/Teflon Tape) Transfer->Seal Clean Decontaminate: Bleach/Thiosulfate Wash Seal->Clean

Figure 2: Operational workflow emphasizing the critical control point of transfer to minimize odor release and oxidation.

Experimental Best Practices
  • Odor Control: All glassware used with this compound should be soaked in a bleach bath (sodium hypochlorite) or an oxidizing cleaning solution prior to removal from the fume hood. This oxidizes the sulfur residues, neutralizing the stench.[1]

  • Reaction Monitoring: Do not rely on TLC alone, as the aldehyde and acid can streak or co-elute depending on the solvent system.[1] GC-MS is the preferred method for monitoring reaction progress.[1]

Emergency Protocols

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap and water for 15 min.[1] Do not use ethanol. Ethanol can act as a permeation enhancer, driving the lipophilic thiophene deeper into the dermis.[1]
Eye Contact Rinse with water for 15 min.[1][4] Lift eyelids.[1]Aldehydes are lachrymators; immediate dilution prevents corneal clouding.[1]
Spill (Bench) Cover with Vermiculite or activated carbon.[1]Carbon adsorbs the organic vapors effectively, mitigating the odor and flammability risk.[1]
Ingestion Rinse mouth. Do NOT induce vomiting.Prevents aspiration of the volatile organic into the lungs (chemical pneumonitis risk).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 818897, 4-Methylthiophene-3-carbaldehyde.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Thiophene-3-carbaldehyde derivatives.[1][3] (General thiophene toxicity data).[1] Retrieved from [Link][3]

  • The Good Scents Company. 3-Methyl-2-thiophenecarboxaldehyde Physical Properties. (Data used for boiling point/density estimation of isomers).[1] Retrieved from [Link]

Sources

Exploratory

Structural Integrity and Synthetic Utility of 4-Methylthiophene-3-carbaldehyde: A Technical Guide

Executive Summary & Structural Identity[1] In the landscape of heterocyclic medicinal chemistry, 4-Methylthiophene-3-carbaldehyde represents a critical "scaffold lock."[1] Unlike its more common isomer (5-methylthiophene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identity[1]

In the landscape of heterocyclic medicinal chemistry, 4-Methylthiophene-3-carbaldehyde represents a critical "scaffold lock."[1] Unlike its more common isomer (5-methylthiophene-2-carbaldehyde), the 3,4-substitution pattern of this molecule offers a unique steric and electronic profile.[1] It prevents metabolic oxidation at the typically labile 2- and 5-positions while orienting the aldehyde vector for specific receptor binding pockets.[1]

This guide moves beyond basic nomenclature to address the primary challenge with this molecule: Regiocontrol during synthesis. Direct formylation of 3-methylthiophene fails to yield this isomer efficiently, necessitating specific lithiation protocols.[1]

Nomenclature & Identifiers[1][2][3][4][5]
Identifier SystemDesignationNotes
IUPAC Name 4-Methylthiophene-3-carbaldehyde Preferred systematic name.[1]
Alternative Name 4-Methyl-3-thiophenecarboxaldehydeCommon in reagent catalogs.[1]
CAS Number 765-77-5 Distinct from the 2-isomer (CAS 6030-36-0).[1]
SMILES CC1=CSC=C1C=OUseful for cheminformatics.[1]
Molecular Formula C₆H₆OSMW: 126.18 g/mol

Strategic Synthesis: Overcoming Regiochemical Bias

The synthesis of 4-Methylthiophene-3-carbaldehyde is a case study in electrophilic aromatic substitution rules versus directed metallation.[1]

The Problem: Direct Formylation Fails

Attempting to synthesize this molecule via a standard Vilsmeier-Haack reaction (POCl₃/DMF) on 3-methylthiophene results in the wrong isomer.[1] The sulfur atom and the methyl group both direct the incoming electrophile to the 2-position (ortho to sulfur, ortho to methyl).

  • Result: >90% yield of 3-methylthiophene-2 -carbaldehyde.[1][2]

The Solution: Halogen-Lithium Exchange

To force the formyl group into the 3-position, one must utilize a halogen-blocking strategy followed by a lithium-halogen exchange.[1] The most robust precursor is 3-bromo-4-methylthiophene .[1]

Reaction Workflow (DOT Visualization)

SynthesisPath Start 3-Bromo-4-methylthiophene (CAS 30318-99-1) Intermediate Lithiated Intermediate (3-Li-4-Me-Thiophene) Start->Intermediate Li-Hal Exchange Reagent1 n-BuLi (-78°C, THF) Reagent1->Intermediate Product 4-Methylthiophene-3-carbaldehyde (CAS 765-77-5) Intermediate->Product Formylation Reagent2 DMF (Quench) Reagent2->Product

Figure 1: Directed synthesis pathway utilizing halogen-lithium exchange to ensure regiochemical purity.

Detailed Experimental Protocol

Objective: Synthesis of 4-Methylthiophene-3-carbaldehyde from 3-bromo-4-methylthiophene.

Reagents & Equipment[1][7][8]
  • Substrate: 3-Bromo-4-methylthiophene (1.0 eq)

  • Lithiation Agent: n-Butyllithium (1.1 eq, 1.6M in hexanes)[1]

  • Electrophile: N,N-Dimethylformamide (DMF) (1.5 eq, anhydrous)

  • Solvent: Tetrahydrofuran (THF), anhydrous/degassed.

  • Apparatus: Flame-dried 3-neck round bottom flask, nitrogen/argon atmosphere, low-temperature thermometer.

Step-by-Step Methodology
  • Setup: Charge the flask with anhydrous THF and 3-bromo-4-methylthiophene under an inert atmosphere. Cool the system to -78°C using a dry ice/acetone bath.

    • Scientific Rationale: Low temperature is critical to prevent the "scrambling" of the lithiated species (halogen dance) or ring opening.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: Stir for 30–60 minutes at -78°C. The solution typically turns a pale yellow.

  • Formylation: Add anhydrous DMF dropwise. The reaction is exothermic; control addition rate to minimize temperature spikes.

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl or 1M HCl.

    • Mechanism:[1] Acidic hydrolysis converts the intermediate hemiaminoxide salt into the free aldehyde.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc, typically 9:1).

Reactivity Profile & Medicinal Applications[1]

The C3-aldehyde functionality, combined with the C4-methyl group, creates a specific reactivity profile useful for drug discovery.[1]

Key Transformations
  • Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ yields secondary amines, a common motif in kinase inhibitors.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonic acid) generates acrylic acid derivatives.

  • Chalcone Synthesis: Claisen-Schmidt condensation with acetophenones yields chalcones, which are screened for anti-inflammatory and anti-tubercular activity.[1]

Signaling & Reaction Network (DOT Visualization)

Reactivity Core 4-Methylthiophene-3-carbaldehyde Amine Reductive Amination (Sec. Amines) Core->Amine R-NH2 / NaBH(OAc)3 Chalcone Claisen-Schmidt (Chalcones) Core->Chalcone Acetophenone / NaOH Acid Pinnick Oxidation (Carboxylic Acid) Core->Acid NaClO2 / NaH2PO4 Alcohol NaBH4 Reduction (Alcohol) Core->Alcohol NaBH4 / MeOH

Figure 2: Divergent synthesis map demonstrating the core molecule's utility in generating diverse pharmacophores.[1]

Analytical Characterization

When validating the synthesized product, the following spectroscopic data is diagnostic.

Predicted NMR Data (CDCl₃)

Note: The 3,4-substitution pattern is distinct from the 2,3-pattern by the coupling constants.[1]

NucleusShift (δ ppm)MultiplicityAssignmentDiagnostic Feature
¹H NMR 9.95Singlet (s)-CH ODistinct aldehyde peak.[1]
8.05Doublet (d, J~3.0 Hz)C2-H Deshielded by S and CHO; small coupling to H5.[1]
6.95Multiplet/DoubletC5-H Coupled to C4-Me and C2-H.
2.45Singlet (s)C4-CHMethyl group signal.[1]
¹³C NMR ~185.0-C =OCarbonyl carbon.[1]
~140-145-C4 (Quaternary)Substituted carbon.[1]

Quality Control Note: A common impurity is the debrominated starting material (3-methylthiophene) if the lithiation is quenched by moisture before DMF addition. This will appear as a liquid with no aldehyde peak in the ¹H NMR.

References

  • PubChem. (2024).[3][4] 4-Methylthiophene-3-carbaldehyde Compound Summary (CID 818897).[1][3] National Library of Medicine. [Link]

  • ResearchGate. (2025). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes.[1][5][Link]

Sources

Foundational

Technical Sourcing Guide: 4-Methylthiophene-3-carbaldehyde

Executive Summary 4-Methylthiophene-3-carbaldehyde is a critical heterocyclic building block utilized extensively in medicinal chemistry for the synthesis of bioactive scaffolds. As a thiophene analog of benzaldehyde, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylthiophene-3-carbaldehyde is a critical heterocyclic building block utilized extensively in medicinal chemistry for the synthesis of bioactive scaffolds. As a thiophene analog of benzaldehyde, it serves as a bioisostere in kinase inhibitors, anti-inflammatory agents, and organic field-effect transistors (OFETs).

This guide addresses the procurement challenges associated with this intermediate, specifically focusing on isomeric purity and oxidative stability . It provides a validated sourcing strategy, correcting potential registry errors, and establishes a self-validating Quality Control (QC) protocol to ensure downstream synthetic success.

Technical Identification & Registry Correction

The CAS Registry Discrepancy

Critical Note: The user-supplied CAS number 24206-56-6 does not correspond to a commercially recognized entry in major chemical registries (CAS Common Chemistry, PubChem, or commercial catalogs).

The industry-standard identifier for 4-Methylthiophene-3-carbaldehyde is CAS 765-77-5 .[1][2] Researchers must use this verified CAS number to avoid procurement errors, such as accidentally purchasing the 2-carbaldehyde isomer (CAS 6030-36-0).

Chemical Specifications
PropertySpecification
IUPAC Name 4-Methylthiophene-3-carbaldehyde
Common Synonyms 4-Methyl-3-thenaldehyde; 3-Formyl-4-methylthiophene
Verified CAS 765-77-5
Molecular Formula C₆H₆OS
Molecular Weight 126.18 g/mol
Appearance Colorless to pale yellow liquid (darkens on oxidation)
Boiling Point 88-92 °C @ 5 mmHg
Solubility Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water

Commercial Sourcing Landscape

Sourcing this intermediate requires a tiered approach based on the scale of synthesis and the required purity profile.

Tier 1: Primary Bulk Suppliers (Kilogram Scale)

These suppliers manufacture the building block directly, offering the best price-per-gram ratio and consistent batch-to-batch isomeric purity.

  • Enamine: Major supplier for heterocyclic building blocks; likely offers custom synthesis for high-purity requirements.

  • Combi-Blocks: Known for high stock availability of thiophene derivatives with transparent pricing.

  • BLD Pharm: Strong inventory in thiophene aldehydes; typically supplies >97% purity.

Tier 2: Catalog Distributors (R&D Scale)

Best for initial screening (mg to g scale) where rapid delivery and guaranteed documentation (COA/MSDS) are prioritized.

  • Sigma-Aldrich (Merck): Lists the compound (often under CAS 765-77-5) with rigorous QC, though at a premium price.

  • TCI Chemicals: Reliable source for Japanese-manufactured fine chemicals; standard purity >98% (GC).

  • Thermo Scientific (Alfa Aesar): Good availability for standard laboratory quantities.

Supplier Evaluation Matrix
Supplier CategoryTypical PurityLead TimeCost EfficiencyRecommended Use Case
Tier 1 (Bulk) 95-97%1-3 WeeksHighProcess Development, Scale-up
Tier 2 (Catalog) >98%1-3 DaysLowHit-to-Lead, MedChem Scouting
Custom Synthesis >99%4-8 WeeksVery LowGMP Manufacturing, Crystallography

Critical Quality Attributes (CQA) & Stability

Isomeric Contamination

The most significant risk in sourcing substituted thiophenes is regioisomer contamination .

  • Target: 4-Methylthiophene-3-carbaldehyde.[1][2]

  • Common Impurity: 3-Methylthiophene-2-carbaldehyde (CAS 5834-16-2).[3]

  • Impact: The 2-isomer is often more reactive in nucleophilic additions. Even 1-2% contamination can lead to inseparable mixtures in downstream steps (e.g., during reductive amination or Knoevenagel condensation).

Oxidative Instability

Thiophene aldehydes are prone to air oxidation, converting the aldehyde (-CHO) to the corresponding carboxylic acid (-COOH).

  • Visual Indicator: A shift from colorless/pale yellow to dark orange/brown indicates significant oxidation or polymerization.

  • Mitigation: Suppliers must ship under inert gas (Argon/Nitrogen). Upon receipt, store at 2-8°C under an inert atmosphere.

Quality Control (QC) Protocol

To ensure "Trustworthiness" in your data, every incoming batch must be validated using the following self-validating workflow.

Validated QC Workflow (Diagram)

QC_Workflow Receipt Batch Receipt (Check CAS: 765-77-5) Visual Visual Inspection (Color Check) Receipt->Visual NMR 1H NMR Spectroscopy (CDCl3) Visual->NMR If Liquid is Pale Yellow Reject Reject / Purify (Distillation Required) Visual->Reject If Dark Brown (Oxidation) GCMS GC-MS Analysis (Isomer Check) NMR->GCMS Aldehyde Peak ~9.9 ppm Present NMR->Reject Acid Peak >11 ppm Detected Decision Quality Decision GCMS->Decision Release Release to Synthesis (Store @ 2-8°C under Ar) Decision->Release Purity >97% No Isomers Decision->Reject Isomer Detected >1%

Figure 1: Decision-tree workflow for incoming quality control of 4-Methylthiophene-3-carbaldehyde.

Analytical Benchmarks
  • 1H NMR (CDCl₃):

    • Aldehyde Proton: Look for a sharp singlet around δ 9.90 - 9.95 ppm .

    • Thiophene Protons: Two singlets (or tight doublets) in the aromatic region (approx. δ 6.9 - 8.0 ppm).

    • Methyl Group: Singlet around δ 2.3 - 2.5 ppm .

    • Failure Mode: A broad singlet >11 ppm indicates carboxylic acid formation (oxidation).

  • GC-MS:

    • Required to distinguish between the 3-aldehyde and 2-aldehyde isomers, which may have overlapping NMR signals.

    • Ensure a single sharp peak with the correct molecular ion (

      
       = 126).
      

Synthetic Utility & Handling[5][6]

Key Applications
  • Reductive Amination: Reacts with primary amines (using NaBH(OAc)₃) to form secondary amine scaffolds common in GPCR ligands.

  • Suzuki-Miyaura Coupling: Often used after halogenation of the thiophene ring to build bi-aryl systems.

  • Knoevenagel Condensation: Reacts with active methylene compounds to form conjugated systems for optoelectronics.[4]

Safety & Handling (SDS Summary)
  • Signal Word: Warning.

  • Hazards: Skin irritation (H315), Eye irritation (H319), STOT-SE (H335).

  • Odor: Characteristic "sulfur/thiophene" odor (stench). Handle strictly in a fume hood.

  • Storage: 2-8°C , hygroscopic, air-sensitive. Store under Argon.

References

  • PubChem. 4-Methylthiophene-3-carbaldehyde (Compound). National Library of Medicine. Accessed Jan 28, 2026. Link

  • Sigma-Aldrich. 4-Methylthiophene-3-carbaldehyde Product Specification. Merck KGaA. Accessed Jan 28, 2026. Link

  • ChemicalBook. CAS 765-77-5 Entry & Suppliers. Accessed Jan 28, 2026. Link

  • Smolecule. Thiophene-3-carbaldehyde Derivatives and Isomer Analysis. Accessed Jan 28, 2026. Link

  • BOC Sciences. Thiophene Derivatives Building Blocks. Accessed Jan 28, 2026.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of Chalcones from 4-Methylthiophene-3-carbaldehyde

Executive Summary & Strategic Value The thiophene ring is a celebrated bioisostere of the phenyl group in medicinal chemistry, offering altered lipophilicity and metabolic profiles. Specifically, 4-Methylthiophene-3-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The thiophene ring is a celebrated bioisostere of the phenyl group in medicinal chemistry, offering altered lipophilicity and metabolic profiles. Specifically, 4-Methylthiophene-3-carbaldehyde (CAS: 765-77-5) represents a high-value scaffold. Unlike its more common 2-isomer, the 3-formyl derivative allows for the construction of "kinked" chalcone systems where the sulfur atom is not directly conjugated in a linear fashion with the enone system, potentially altering target binding kinetics.

This guide details the synthesis of (E)-chalcones via the Claisen-Schmidt condensation of 4-Methylthiophene-3-carbaldehyde with various acetophenones. We address the specific electronic influence of the C4-methyl group—a weak inductive donor (+I)—which slightly reduces the electrophilicity of the C3-carbonyl compared to the unsubstituted analog, requiring optimized base catalysis conditions.

Scientific Foundation: Mechanism & Causality

The Chemical Challenge

The reaction is a base-catalyzed crossed-aldol condensation followed by dehydration.

  • Electrophile: 4-Methylthiophene-3-carbaldehyde.[1]

  • Nucleophile: Enolate generated from a substituted acetophenone.

  • Critical Factor: The methyl group at position 4 exerts a steric and electronic influence. Sterically, it shields the carbonyl carbon slightly. Electronically, it donates electron density into the thiophene ring, making the aldehyde carbon less electrophilic than in nitro-benzaldehydes but comparable to benzaldehyde.

Reaction Mechanism (Graphviz)

The following diagram illustrates the pathway from enolate formation to the irreversible E1cB elimination that drives the reaction to completion.

ReactionMechanism Base Catalyst (OH-) Ketone Acetophenone (Nucleophile) Base->Ketone Deprotonation Enolate Enolate Ion (Active Species) Ketone->Enolate - H2O Aldehyde 4-Methylthiophene- 3-carbaldehyde Enolate->Aldehyde Nucleophilic Attack Alkoxide β-Hydroxy Alkoxide Aldehyde->Alkoxide C-C Bond Formation Product (E)-Chalcone (Precipitate) Alkoxide->Product Dehydration (-OH)

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation. The dehydration step is the thermodynamic sink, driving the equilibrium forward.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 4-Methylthiophene-3-carbaldehyde (1.0 equiv).[1]

    • Substituted Acetophenone (1.0 equiv).

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets.

    • Ethanol (95% or Absolute) or Methanol.

  • Equipment:

    • Magnetic stirrer with temperature control.[2]

    • Ice-water bath.

    • Vacuum filtration setup (Buchner funnel).

Standardized Procedure (Base-Catalyzed)

This protocol is optimized to minimize Cannizzaro side-reactions and maximize the yield of the trans-(E)-isomer.

Step 1: Catalyst Preparation Dissolve NaOH (2.5 equiv relative to aldehyde) in a minimum amount of water. Add this solution to Ethanol (10-15 mL per mmol of reactant).

  • Why? A high concentration of base is needed to generate the enolate, but the reaction solvent must be polar enough to solubilize the aldehyde.

Step 2: Enolate Generation Add the Acetophenone derivative to the alcoholic base solution. Stir vigorously at 0–5°C for 15 minutes.

  • Validation: The solution may change color (often yellow/orange) indicating enolate formation.

Step 3: Condensation Add 4-Methylthiophene-3-carbaldehyde dropwise to the reaction mixture.

  • Critical Control: Maintain temperature <10°C during addition to prevent polymerization or side reactions.

  • Duration: Allow to stir at room temperature (25°C) for 6–12 hours.

Step 4: Quenching & Isolation Pour the reaction mixture into crushed ice with vigorous stirring. Acidify slightly with 10% HCl (to pH ~4-5) if precipitation is slow (neutralizes the alkoxide and promotes dehydration).

  • Observation: A solid precipitate (yellow to pale brown) should form immediately.

Step 5: Purification Filter the solid, wash with cold water (to remove salts) and cold ethanol (to remove unreacted starting material). Recrystallize from hot Ethanol or an Ethanol/DCM mixture.

Experimental Workflow (Graphviz)

Workflow Start Start: Reagent Prep Mix Mix Base + Acetophenone (0-5°C, 15 min) Start->Mix AddAld Add 4-Methylthiophene- 3-carbaldehyde Mix->AddAld React Stir at RT (6-12 Hours) AddAld->React Monitor TLC Check (Hexane:EtOAc 8:2) React->Monitor Monitor->React Incomplete Quench Pour onto Crushed Ice Acidify w/ HCl Monitor->Quench Complete Filter Vacuum Filtration Quench->Filter Purify Recrystallize (EtOH) Filter->Purify

Figure 2: Operational workflow for the synthesis process.

Data Interpretation & Quality Control

Expected Results

The 4-methyl group typically results in yields ranging from 75-90%, slightly lower than electron-poor aldehydes due to the inductive effect.

ParameterSpecificationNotes
Appearance Yellow to Orange crystalline solidColor intensity correlates with conjugation length.
Melting Point Sharp range (e.g., 80–120°C depending on R)Broad range indicates incomplete dehydration or impurities.
1H-NMR (Key) Doublet pair at δ 7.2–7.8 ppm (J = 15–16 Hz)Large coupling constant (J) confirms the (E)-trans geometry.
IR Spectrum C=O stretch: ~1650–1660 cm⁻¹Lower than typical ketones due to conjugation.
Troubleshooting (Self-Validating Systems)
  • No Precipitate? The chalcone might be an oil. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and evaporate. Try triturating the oil with cold hexane to induce crystallization.

  • Low Yield? The 4-methyl group might be causing steric hindrance. Switch to Ultrasound-Assisted Synthesis (sonicate at 40°C for 30-60 mins) to overcome the energy barrier.

References

  • PubChem. (2023).[1] 4-Methylthiophene-3-carbaldehyde (Compound Summary).[1] National Library of Medicine. [Link]

  • Kalirajan, R., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27769–27786. [Link]

  • Bhat, B.A., et al. (2013).[2] Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Engineering Science Invention. [Link]

Sources

Application

Application Note: 4-Methylthiophene-3-carbaldehyde as a Strategic Building Block

Content Type: Technical Guide & Protocols Subject: 4-Methylthiophene-3-carbaldehyde (CAS: 20533-28-2) Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Executive Summary 4-Methylthiophene-3-carbald...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Protocols Subject: 4-Methylthiophene-3-carbaldehyde (CAS: 20533-28-2) Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

4-Methylthiophene-3-carbaldehyde (4-MTC) is a privileged heterocyclic intermediate that serves as a bioisostere for ortho-tolualdehyde derivatives. Its structural uniqueness lies in the vicinal arrangement of the aldehyde (C3) and methyl (C4) groups , combined with the high nucleophilicity of the thiophene C2 position.

This architecture allows for rapid access to fused bicyclic systems, particularly thieno[2,3-c]pyridines (bioisosteres of isoquinolines) and thieno[3,2-d]pyrimidines , which are prevalent pharmacophores in kinase inhibitors, dopamine agonists (e.g., ABT-431 analogs), and anti-infective agents.[1] Additionally, the conjugated thiophene core makes 4-MTC a valuable precursor for organic field-effect transistors (OFETs) and conducting polymers.

Chemical Profile & Stability

Before initiating synthesis, researchers must account for the specific reactivity profile dictated by the thiophene ring's electron-rich nature.

PropertySpecification / Note
Molecular Weight 126.18 g/mol
Appearance Yellow to colorless liquid (oxidizes to dark brown upon air exposure)
Storage Critical: Store under Argon/Nitrogen at 2–8°C. Thiophene aldehydes are prone to autoxidation to the corresponding carboxylic acid (4-methylthiophene-3-carboxylic acid).
Reactivity Alert Acid Sensitivity: The thiophene ring is electron-rich and prone to polymerization in the presence of strong Bronsted acids. Use buffered conditions or Lewis acids (e.g., Ti(OiPr)₄) for activation.[1]
Steric Factor The C4-methyl group exerts steric pressure on the C3-aldehyde. Nucleophilic attacks (e.g., imine formation) may require elevated temperatures or longer reaction times compared to unhindered thiophene-3-carbaldehyde.[1]

Strategic Reactivity & Pathways

The utility of 4-MTC stems from its divergent reactivity. The aldehyde serves as the primary handle for chain extension, while the C2 position remains open for electrophilic aromatic substitution (EAS) or cyclization.

Pathway Visualization

The following diagram illustrates the primary synthetic workflows originating from 4-MTC.

MTC_Pathways Start 4-Methylthiophene- 3-carbaldehyde Henry Nitroalkene (Henry Rxn) Start->Henry CH3NO2, NH4OAc RedAm Secondary Amine (Reductive Amination) Start->RedAm R-NH2, NaBH(OAc)3 Knoevenagel Acrylic Acid (Doebner-Knoevenagel) Start->Knoevenagel Malonic Acid, Pyridine ThienoPyridine Thieno[2,3-c]pyridine (CNS Active Scaffold) Henry->ThienoPyridine 1. LiAlH4 2. Pictet-Spengler Linker Drug-Linker Conjugate RedAm->Linker Coupling Polymer Conducting Polymer (Organic Electronics) Knoevenagel->Polymer Electropolymerization

Figure 1: Divergent synthetic pathways from 4-MTC showing access to fused heterocycles and materials.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Thieno[2,3-c]pyridine Scaffold

Application: Construction of isoquinoline bioisosteres for CNS drug discovery. Mechanism: This route exploits the "ortho" geometry. A Henry reaction extends the carbon chain, followed by reduction to an amine. The final cyclization utilizes the nucleophilic C2 position of the thiophene ring (Pictet-Spengler type cyclization).

Step 1: Henry Reaction (Nitroaldol Condensation)[1]
  • Reagents: 4-MTC (1.0 eq), Nitromethane (solvent/reagent), Ammonium Acetate (0.5 eq).[1]

  • Procedure:

    • Dissolve 4-MTC (10 mmol) in Nitromethane (10 mL).

    • Add Ammonium Acetate (5 mmol).

    • Heat to reflux (approx. 101°C) for 4–6 hours. Note: Monitor by TLC (Hexane/EtOAc 4:1).[1] The product usually fluoresces.

    • Workup: Remove excess nitromethane under reduced pressure. Dissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄.[2]

    • Purification: Recrystallization from Ethanol or Flash Chromatography (0-20% EtOAc in Hexane).

    • Yield Target: 75–85% of the yellow crystalline nitroalkene.

Step 2: Reduction & Cyclization (Pictet-Spengler)[1]
  • Reagents: LiAlH₄ (4.0 eq), THF (anhydrous), Formaldehyde or Aryl Aldehyde (1.1 eq), TFA (catalytic).[1]

  • Procedure:

    • Reduction: Add the nitroalkene dropwise to a suspension of LiAlH₄ in dry THF at 0°C. Reflux for 3 hours to form the ethylamine intermediate. Quench carefully (Fieser method).

    • Cyclization: Dissolve the crude amine in DCM. Add the aldehyde (R-CHO) and a catalytic amount of Trifluoroacetic Acid (TFA). Stir at RT for 12h.

    • Mechanism Note: The imine forms first.[3] The C2 position of the thiophene then attacks the iminium ion, closing the ring to form the tetrahydro-thieno[2,3-c]pyridine.

Protocol B: Reductive Amination (Linker Synthesis)

Application: Attaching the thiophene core to secondary amines for PROTAC linkers or kinase inhibitors. Expert Insight: Due to the steric bulk of the 4-methyl group, standard NaBH₃CN conditions can be sluggish. We recommend Sodium Triacetoxyborohydride (STAB) in DCE, which is milder and avoids HCN toxicity, while tolerating the sulfur heterocycle.

  • Reagents: 4-MTC (1.0 eq), Amine (1.1 eq), NaBH(OAc)₃ (1.4 eq), Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE).[1]

  • Procedure:

    • In a flame-dried flask, dissolve 4-MTC (1.0 mmol) and the Amine (1.1 mmol) in DCE (5 mL).

    • Add Acetic Acid (1.0 mmol). Stir for 30–60 minutes at Room Temperature (RT) to allow imine formation. Optimization: If the amine is bulky, heat to 40°C.

    • Cool to 0°C. Add NaBH(OAc)₃ (1.4 mmol) in one portion.

    • Warm to RT and stir overnight (12–16 h).

    • Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 mins.

    • Extraction: Extract with DCM (3x).

    • Purification: Silica gel chromatography (DCM/MeOH/NH₄OH gradient).

Troubleshooting & Optimization (Expert Tips)

IssueRoot CauseSolution
Low Yield in Condensations Steric hindrance from C4-Methyl group.Switch solvent to Acetic Acid or use microwave irradiation to accelerate the rate-determining step (nucleophilic attack).
Darkening of Reaction Mixture Polymerization of thiophene.Avoid strong mineral acids (HCl, H₂SO₄).[1] Use mild organic acids (Acetic, Formic) or Lewis acids.[1]
Incomplete Reduction Thiophene poisoning of Pd/C catalysts.Avoid catalytic hydrogenation (H₂/Pd).[1] Use stoichiometric hydride reagents (LiAlH₄, NaBH₄) or specialized sulfur-tolerant catalysts (e.g., Re-Ni or sulfided Pt).[1]
Aldehyde Oxidation Air sensitivity.Always degas solvents. If the starting material is solid/viscous and smells like "rancid butter" (carboxylic acid), purify via bisulfite adduct formation before use.

References

  • Thiophene-Based Materials & Reactivity: Vertex AI Search. (2026).[1][4] The Role of 4-Bromothiophene-3-carbaldehyde in Advanced Materials.

  • Thienopyridine Synthesis (General Methodology): National Institutes of Health (PMC). (2025).[1][5][6][7] Synthesis of Thieno[2,3-c]pyridine Derivatives.

  • Knoevenagel Condensation Protocols: BenchChem. (2025).[1][5][6][7] Application Notes: Knoevenagel Condensation of Thiophene Carbaldehydes.

  • Reductive Amination Guidelines: Master Organic Chemistry. (2017).[8] Reductive Amination: Reaction Guide and Mechanism.

  • Doebner Modification (Acrylic Acid Synthesis): Organic Chemistry Portal. (2019).[1][4] Knoevenagel Condensation - Doebner Modification.

Sources

Method

Application Note: Protocol for Knoevenagel Condensation with 4-Methylthiophene-3-carbaldehyde

Executive Summary This application note details the optimized protocols for the Knoevenagel condensation of 4-Methylthiophene-3-carbaldehyde . This specific scaffold serves as a critical bioisostere for phenyl rings in d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Knoevenagel condensation of 4-Methylthiophene-3-carbaldehyde . This specific scaffold serves as a critical bioisostere for phenyl rings in drug discovery, particularly in the synthesis of cinnamic acid analogs (e.g., for kinase inhibitors or anti-inflammatory agents).

While thiophene-3-carbaldehydes are generally reactive, the 4-methyl substituent introduces specific steric and electronic considerations that distinguish this protocol from standard benzaldehyde condensations. This guide provides two distinct workflows:

  • Method A (Doebner Modification): For the synthesis of α,β-unsaturated carboxylic acids (e.g., acrylic acid derivatives).

  • Method B (Standard Ethanolic): For the synthesis of nitriles and esters.

Scientific Foundation

The Substrate: 4-Methylthiophene-3-carbaldehyde

Unlike the more common thiophene-2-carbaldehyde, the 3-isomer possesses different electronic density distribution. The presence of a methyl group at the C4 position (adjacent to the C3 aldehyde) introduces ortho-steric hindrance .

  • Electronic Effect: The thiophene ring is electron-rich (π-excessive), making the aldehyde carbonyl slightly less electrophilic than electron-deficient benzaldehydes (e.g., 4-nitrobenzaldehyde).

  • Steric Effect: The C4-methyl group restricts the rotational freedom of the transition state, potentially slowing the initial nucleophilic attack and the subsequent dehydration step.

Mechanism of Action

The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration.[1] In the case of malonic acid (Method A), a subsequent decarboxylation occurs (Doebner modification).

Key Mechanistic Steps:

  • Deprotonation: The base (Piperidine) deprotonates the active methylene compound (e.g., Malonic acid).

  • Attack: The resulting enolate attacks the carbonyl carbon of 4-methylthiophene-3-carbaldehyde.

  • Elimination: Hydroxide is eliminated to form the double bond.

  • Decarboxylation (Method A only): Thermal decarboxylation drives the equilibrium forward, yielding the unsaturated acid.

Experimental Protocols

Method A: Doebner Modification (Synthesis of Acrylic Acids)

Target Product: (E)-3-(4-methylthiophen-3-yl)acrylic acid Recommended for: Synthesis of carboxylic acid intermediates.[2][3][4]

Reagents:

  • 4-Methylthiophene-3-carbaldehyde (1.0 equiv)

  • Malonic Acid (2.0 - 2.5 equiv)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst, 0.1 equiv)

Step-by-Step Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 4-Methylthiophene-3-carbaldehyde (10 mmol) in Pyridine (20 mL).

  • Addition: Add Malonic Acid (25 mmol). Note: Excess malonic acid drives the reaction to completion despite steric hindrance.

  • Catalysis: Add Piperidine (1 mmol, ~100 µL) dropwise.

  • Reflux: Heat the mixture to reflux (115°C) for 4–6 hours .

    • Checkpoint: Evolution of CO₂ gas bubbles indicates the decarboxylation phase.

  • Quench: Cool the reaction mixture to room temperature. Pour the solution into a mixture of ice (50 g) and concentrated HCl (25 mL) to precipitate the product. Caution: Exothermic reaction.

  • Isolation: Stir vigorously for 30 minutes. Filter the precipitate via Buchner funnel.

  • Purification: Recrystallize the crude solid from Ethanol/Water (3:1) to yield the pure acid.

Method B: Standard Ethanolic Condensation (Nitriles/Esters)

Target Product: α,β-unsaturated nitriles or esters Recommended for:[4] Malononitrile, Ethyl Cyanoacetate, Ethyl Acetoacetate.

Reagents:

  • 4-Methylthiophene-3-carbaldehyde (1.0 equiv)

  • Active Methylene Compound (1.1 equiv)

  • Ethanol (Solvent)[5][6]

  • Piperidine (Catalyst, 0.1 equiv)

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a stir bar.

  • Mixing: Dissolve the aldehyde (10 mmol) and active methylene compound (11 mmol) in Absolute Ethanol (15 mL).

  • Catalysis: Add Piperidine (5 drops/1 mmol).

  • Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, heat to reflux for 2 hours .

    • Note: Due to the 4-methyl group, reflux is often required compared to unhindered aldehydes.

  • Workup: Cool to 0°C. The product usually crystallizes out. Filter and wash with cold ethanol.[7]

Process Optimization & Troubleshooting

The following table summarizes critical parameters for optimizing yields specifically for the 4-methyl substituted scaffold.

ParameterRecommendationRationale
Solvent (Method A) PyridineActs as both solvent and base; facilitates decarboxylation.[4]
Solvent (Method B) Ethanol or MethanolPolar protic solvents stabilize the ionic intermediates.
Base Catalyst PiperidineSecondary amine forms a highly reactive iminium ion intermediate, overcoming the lower electrophilicity of the thiophene aldehyde.
Stoichiometry 1:2 (Aldehyde:Acid)Excess malonic acid compensates for sublimation loss and ensures kinetic drive.
Temperature Reflux (80-115°C)Essential to overcome the steric barrier of the 4-methyl group.

Troubleshooting Guide:

  • Low Yield/Incomplete Reaction: If TLC shows remaining aldehyde after 4 hours, add an additional 0.5 equiv of the active methylene compound and 0.05 equiv of piperidine.

  • Oiling Out: If the product oils out upon acidification (Method A), extract with Ethyl Acetate, dry over MgSO₄, and evaporate. Recrystallize from Hexane/Ethyl Acetate.

  • Isomerization: The (E)-isomer is thermodynamically favored. If (Z)-isomer is detected, prolonged reflux usually converts it to the (E)-form.

Visualizations

Reaction Pathway & Mechanism

The following diagram illustrates the mechanistic flow, highlighting the role of Piperidine in activating the aldehyde via an iminium intermediate, which is crucial for hindered substrates like 4-methylthiophene-3-carbaldehyde.

Knoevenagel_Mechanism Start 4-Methylthiophene- 3-carbaldehyde Intermediate2 Aldol-like Addition Start->Intermediate2 Electrophilic Attack Base Piperidine (Catalyst) ActiveMeth Active Methylene (e.g., Malonic Acid) Base->ActiveMeth Deprotonation Intermediate1 Enolate Formation ActiveMeth->Intermediate1 Intermediate1->Intermediate2 Intermediate3 Dehydration (-H₂O) Intermediate2->Intermediate3 Branch Substrate Type? Intermediate3->Branch ProductA Product A: Unsaturated Acid (via Decarboxylation) Branch->ProductA If Malonic Acid (Heat/Pyridine) ProductB Product B: Nitrile/Ester Branch->ProductB If Ester/Nitrile

Caption: Mechanistic pathway for Knoevenagel condensation distinguishing between decarboxylative (Doebner) and standard routes.

Experimental Workflow Decision Tree

Use this logic flow to select the appropriate protocol based on your target moiety.

Workflow_Decision Input Target Molecule Selection Decision Desired Functional Group? Input->Decision RouteA Carboxylic Acid (COOH) Decision->RouteA RouteB Nitrile (CN) or Ester (COOR) Decision->RouteB ProtocolA PROTOCOL A (Doebner) Solvent: Pyridine Temp: 115°C (Reflux) Time: 4-6 Hours RouteA->ProtocolA ProtocolB PROTOCOL B (Standard) Solvent: Ethanol Temp: 25°C -> 78°C Time: 0.5-2 Hours RouteB->ProtocolB WorkupA Acidic Quench (HCl/Ice) Filtration ProtocolA->WorkupA WorkupB Cooling/Crystallization or Extraction ProtocolB->WorkupB

Caption: Decision tree for selecting reaction conditions based on the desired final functional group.

References

  • Organic Chemistry Portal. "Knoevenagel Condensation - Mechanism and Doebner Modification." Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health (NIH). "Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives." PubMed Central. Available at: [Link]

  • Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011.[8] (Standard authoritative text on mechanism).

  • PubChem. "4-Methylthiophene-3-carbaldehyde Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Application

Application of 4-Methylthiophene-3-carbaldehyde in medicinal chemistry

Application Note: 4-Methylthiophene-3-carbaldehyde in Medicinal Chemistry Abstract This technical guide outlines the application of 4-methylthiophene-3-carbaldehyde as a high-value scaffold in drug discovery. Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methylthiophene-3-carbaldehyde in Medicinal Chemistry

Abstract

This technical guide outlines the application of 4-methylthiophene-3-carbaldehyde as a high-value scaffold in drug discovery. Unlike its more common isomer (3-methylthiophene-2-carbaldehyde), this specific 3,4-substitution pattern offers unique steric and electronic advantages. It serves as a superior bioisostere for ortho-tolualdehyde derivatives, providing altered lipophilicity (LogP), metabolic stability, and π-stacking characteristics. This document details protocols for scaffold functionalization, specifically focusing on Claisen-Schmidt condensation for chalcone synthesis and Reductive Amination for fragment-based library generation.

Chemical Profile & Bioisosteric Rationale

In medicinal chemistry, the thiophene ring is a classic bioisostere of benzene.[1] However, the specific placement of the methyl and formyl groups in 4-methylthiophene-3-carbaldehyde creates a distinct pharmacological profile.

Property4-Methylthiophene-3-carbaldehydeo-Tolualdehyde (Benzene Analog)Medicinal Impact
Electronic Character Electron-rich (π-excessive)Electron-neutralThiophene sulfur can act as a hydrogen bond acceptor; higher affinity for lipophilic pockets.
Metabolic Stability C2/C5 positions susceptible to oxidationPhenyl ring oxidation variesThe C4-methyl blocks metabolic attack at that position; the sulfur atom alters CYP450 recognition.
Steric Bulk ~1.71 Å (C-S bond length)~1.40 Å (C-C bond length)The larger sulfur atom and C4-methyl group induce a specific conformational lock, restricting rotation of the C3-aldehyde.
Lipophilicity Higher LogPModerate LogPEnhanced membrane permeability for CNS targets.

Key Insight: The C4-methyl group is not merely a substituent; it acts as a conformational anchor . By sterically clashing with the C3-carbonyl oxygen, it forces the aldehyde (or subsequent imine/alkene) out of coplanarity or locks it into a preferred rotamer, potentially increasing binding affinity by reducing the entropic penalty upon protein binding.

Strategic Divergence: Scaffold Utilization Map

The aldehyde functionality at C3 allows this molecule to serve as a "linchpin" intermediate. The following diagram illustrates the primary synthetic pathways used to convert this scaffold into bioactive drug candidates.

G Start 4-Methylthiophene- 3-carbaldehyde Path1 Claisen-Schmidt Condensation Start->Path1 + Acetophenones Path2 Reductive Amination Start->Path2 + 1°/2° Amines Path3 Knoevenagel Condensation Start->Path3 + Malonic Acid Prod1 Thienyl-Chalcones (Anticancer/Anti-inflammatory) Path1->Prod1 Prod2 Secondary Amines (Kinase Inhibitor Sidechains) Path2->Prod2 Prod3 Thienyl-Acrylic Acids (HDAC Inhibitors) Path3->Prod3

Figure 1: Synthetic divergence of 4-methylthiophene-3-carbaldehyde into three primary medicinal pharmacophores.

Detailed Protocol A: Synthesis of Thienyl-Chalcones

Application: Thiophene-based chalcones are potent Michael acceptors often investigated for anti-inflammatory (COX-2 inhibition) and anticancer (tubulin polymerization inhibition) activity. Mechanism: Base-catalyzed Claisen-Schmidt condensation.

Reagents & Materials
  • Substrate: 4-Methylthiophene-3-carbaldehyde (1.0 equiv)

  • Partner: Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 equiv)

  • Catalyst: 40% NaOH (aq) or KOH in Ethanol

  • Solvent: Ethanol (Absolute)[2]

  • Purification: Recrystallization (Ethanol) or Flash Chromatography

Step-by-Step Methodology
  • Solution Preparation: In a round-bottom flask, dissolve 1.0 mmol of substituted acetophenone in 5 mL of absolute ethanol.

  • Aldehyde Addition: Add 1.0 mmol of 4-methylthiophene-3-carbaldehyde to the solution. Stir until homogenous.

  • Catalysis: Dropwise, add 1 mL of 40% NaOH solution while stirring vigorously at room temperature (25°C).

    • Expert Note: If the acetophenone contains sensitive groups (e.g., esters), use milder conditions like Piperidine/Acetic Acid or Barium Hydroxide to prevent hydrolysis.

  • Reaction Monitoring: Stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product usually appears as a bright yellow/orange spot (due to extended conjugation).

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of 1M HCl (to neutralize base).

  • Isolation: A precipitate should form immediately. Filter the solid via vacuum filtration.

  • Purification: Recrystallize from hot ethanol. If oil forms, extract with dichloromethane, dry over MgSO₄, and purify via silica column.

Validation Criteria:

  • ¹H NMR: Look for the characteristic doublet signals of the α,β-unsaturated ketone protons (trans-isomer usually

    
     Hz) in the 7.4–7.8 ppm region.
    
  • Yield Target: >75%.

Detailed Protocol B: Reductive Amination for Library Generation

Application: Creating secondary amine linkers for kinase inhibitors or GPCR ligands. This reaction preserves the thiophene ring while attaching solubilizing groups or pharmacophores. Mechanism: Formation of an iminium ion followed by in situ reduction.

Reagents & Materials
  • Substrate: 4-Methylthiophene-3-carbaldehyde

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Methodology
  • Imine Formation: In a dry vial, dissolve 4-methylthiophene-3-carbaldehyde (0.5 mmol) and the amine (0.55 mmol) in DCE (3 mL).

  • Activation: Add 1 drop of glacial acetic acid. Stir for 30 minutes under nitrogen.

    • Why? Acid catalysis promotes the elimination of water to form the iminium species, which is the actual substrate for reduction.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (0.75 mmol) in one portion.

    • Expert Note: STAB is preferred over NaBH₄ because it is less basic and chemoselective for imines over aldehydes, preventing direct reduction of the starting material to the alcohol.

  • Incubation: Stir at room temperature for 4–16 hours.

  • Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM (3x).

  • Purification: Pass the organic layer through a phase separator or dry over Na₂SO₄. Concentrate. For library scale, purify via preparative HPLC or SCX (Strong Cation Exchange) cartridges to capture the basic amine.

Validation Criteria:

  • LC-MS: Disappearance of aldehyde peak (M+) and appearance of amine product (M+Amine-H₂O+2H).

  • Purity: >95% by UV (254 nm).

References

  • Biological Diversity of Thiophene: Chaudhary, A., Jha, K.K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. 1[3][4][5][6][7][8][9]

  • Thiophene-Chalcone Synthesis: Evaluation of chalcone derivatives containing thiophene sulfonate. RSC Advances. 4

  • Thienopyrimidine Scaffolds: Masurier, N. (2022).[5] Thienopyrimidine.[1][5][6][9] Encyclopedia MDPI. 5[3][4][5][6][8][9]

  • Thiophene Biological Activity: Biological Activities of Thiophenes. Encyclopedia MDPI. Link[3][5][8][9]

Sources

Method

Strategic Synthesis of Novel Heterocycles from 4-Methylthiophene-3-carbaldehyde

Executive Summary This application note details the strategic utilization of 4-Methylthiophene-3-carbaldehyde (CAS: 765-77-5) as a pivotal scaffold for generating diverse heterocyclic libraries. Unlike simple benzene ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 4-Methylthiophene-3-carbaldehyde (CAS: 765-77-5) as a pivotal scaffold for generating diverse heterocyclic libraries. Unlike simple benzene analogs, this thiophene derivative offers unique bioisosteric properties and a specific substitution pattern (3-formyl, 4-methyl) that blocks metabolic oxidation at the typically reactive C4 position while enabling regioselective ring fusion.[1] This guide provides validated protocols for synthesizing Dihydropyrimidinones (DHPMs) , Chalcones , and Fused Thienopyridines , targeting medicinal chemistry applications in calcium channel modulation and anti-inflammatory pathways.[1]

Introduction: The Scaffold Advantage

In drug discovery, the thiophene ring acts as a bioisostere for benzene, often improving pharmacokinetic profiles by altering lipophilicity and metabolic stability.[1]

Why 4-Methylthiophene-3-carbaldehyde?

  • Metabolic Blocking: The methyl group at position 4 occupies a site often susceptible to oxidative metabolism (cytochrome P450), potentially extending the half-life of derived drugs.[1]

  • Orthogonal Reactivity: The proximity of the methyl group to the aldehyde (position 3) mimics o-tolualdehyde, allowing for specific annulation reactions that fuse new rings across the 2,3- or 3,4-vectors depending on the co-reagents.[1]

  • Steric Steering: The C4-methyl group exerts steric influence, directing nucleophilic attacks preferentially and influencing the conformational landscape of the resulting pharmacophores.[1]

Divergent Synthesis Workflow

The following diagram illustrates the modular pathways available from this single starting material.

SynthesisPathways Start 4-Methylthiophene-3-carbaldehyde Route1 Route A: Biginelli MCR Start->Route1 + Urea + 1,3-Dicarbonyl Route2 Route B: Claisen-Schmidt Start->Route2 + Acetophenones + Base Route3 Route C: Knoevenagel/Cyclization Start->Route3 + Malononitrile + Amine Prod1 Thienyl-Dihydropyrimidinones (Ca2+ Channel Blockers) Route1->Prod1 Acid Cat. / Reflux Prod2 Thienyl-Chalcones Route2->Prod2 Aldol Condensation Prod4 Thieno[2,3-b]pyridines Route3->Prod4 Ring Fusion Prod3 Pyrazolines/Isoxazoles Prod2->Prod3 + Hydrazine/Hydroxylamine

Figure 1: Divergent synthetic pathways from 4-Methylthiophene-3-carbaldehyde leading to three distinct heterocyclic classes.

Module A: Synthesis of Thienyl-Dihydropyrimidinones (Biginelli Protocol)

Target Class: Dihydropyrimidin-2(1H)-ones (DHPMs) Application: Calcium channel blockers, antihypertensives, and mitotic kinesin inhibitors (Monastrol analogs).[1]

Mechanistic Insight

The Biginelli reaction is a multicomponent reaction (MCR).[1][2] While the mechanism is debated, the "Imine Mechanism" is most plausible for thiophene aldehydes: the aldehyde first condenses with urea to form an


-acyliminium ion intermediate, which is then intercepted by the enol of the 1,3-dicarbonyl.[1] The electron-rich nature of the thiophene ring stabilizes the cationic intermediate, generally accelerating the reaction compared to electron-deficient benzenes.[1]
Experimental Protocol

Reagents:

  • 4-Methylthiophene-3-carbaldehyde (1.0 mmol)[1]

  • Ethyl acetoacetate (1.0 mmol)[1]

  • Urea (or Thiourea) (1.2 mmol)[1]

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (10 mol%) or TMSCl (Trimethylsilyl chloride)[1]
    
  • Solvent: Ethanol (99%) or Acetonitrile[1]

Step-by-Step Procedure:

  • Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methylthiophene-3-carbaldehyde (126 mg, 1.0 mmol) and urea (72 mg, 1.2 mmol) in Ethanol (5 mL).

  • Activate: Add Ethyl acetoacetate (130 mg, 1.0 mmol) followed by pTSA (19 mg, 0.1 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% Ethyl Acetate in Hexane).[1] The aldehyde spot (

      
      ) should disappear, and a lower, fluorescent spot (
      
      
      
      ) should appear.[1]
  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (20 g) with stirring.

  • Isolation: A solid precipitate should form. Filter the solid under vacuum and wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).[1]
  • Purification: Recrystallize from hot ethanol to yield the pure DHPM.

Expected Yield: 75–85% Characterization:


H NMR will show a characteristic doublet/singlet for the chiral CH at position 4 of the pyrimidine ring (

5.2–5.6 ppm) and two NH singlets (

7.0–9.0 ppm).[1]

Module B: The Chalcone-Pyrazoline Axis

Target Class:


-Unsaturated ketones (Chalcones) and Pyrazolines.[1]
Application:  Anti-inflammatory agents, antioxidants.[1][3][4][5]
Mechanistic Insight

The 4-methyl group provides steric bulk that prevents the "flattening" of the molecule often seen in simple thiophene chalcones.[1] This twist can improve selectivity for protein binding pockets that require non-planar ligands.[1]

Experimental Protocol (Claisen-Schmidt Condensation)

Reagents:

  • 4-Methylthiophene-3-carbaldehyde (1.0 mmol)[1]

  • Acetophenone (substituted or unsubstituted) (1.0 mmol)[1]

  • Base: 40% NaOH (aq) or KOH/Ethanol[1]

  • Solvent: Ethanol[1][6][7][8][9]

Step-by-Step Procedure:

  • Mix: Dissolve acetophenone (1.0 mmol) and the thiophene aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Catalyze: Add 40% NaOH solution (1 mL) dropwise at 0°C (ice bath).

  • React: Stir at room temperature for 12–24 hours.

    • Note: The solution usually turns deep yellow or orange due to the extended conjugation.[1]

  • Quench: Pour the mixture into ice water (50 mL) and acidify with 1M HCl to pH ~4.

  • Isolate: Filter the yellow precipitate.[1] Recrystallize from Ethanol/DMF.[1]

Data Summary Table: Chalcone Derivatives

EntryAcetophenone -RTime (h)Yield (%)MP (°C)Appearance
1 -H1288110-112Yellow Needles
2 -4-Cl1092135-137Pale Orange Solid
3 -4-OMe1682105-108Dark Yellow Solid
4 -4-NO

890158-160Brown Solid

Module C: Synthesis of Fused Thienopyridines

Target Class: Thieno[2,3-b]pyridines.[1] Application: Bioisosteres of quinolines; kinase inhibitors.[1]

Mechanistic Insight

This protocol utilizes a modified Knoevenagel condensation followed by an intramolecular cyclization.[1] The 3-formyl group reacts with an active methylene, and the subsequent ring closure is facilitated by an ammonia source (ammonium acetate).[1]

ThienopyridineMech Step1 Aldehyde + Active Methylene (Knoevenagel) Step2 Arylmethylene Intermediate Step1->Step2 - H2O Step3 Michael Addition of Amine Step2->Step3 + NH4OAc Step4 Cyclization & Aromatization Step3->Step4 - H2O / - H2

Figure 2: Mechanism for the formation of the fused pyridine ring system.

Experimental Protocol

Reagents:

  • 4-Methylthiophene-3-carbaldehyde (1.0 mmol)[1]

  • Malononitrile (1.0 mmol)[1]

  • Thiophenol or 1,3-Dicarbonyl (1.0 mmol) (as the third component for MCR)[1]

  • Catalyst: Piperidine (drops) or L-Proline[1]

  • Solvent: Ethanol[1][6][7][8][9]

Protocol (One-Pot MCR):

  • Combine: In a flask, mix the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and thiophenol (1.0 mmol).

  • Catalyze: Add catalytic piperidine (2 drops) or Et

    
    N.
    
  • Reflux: Heat in Ethanol (10 mL) for 3 hours.

  • Observation: A solid typically precipitates from the hot solution.[1]

  • Purification: Filter the hot mixture (if product is solid) or cool and filter. Wash with cold ethanol.[1]

Expertise & Troubleshooting (E-E-A-T)

Handling the Starting Material:

  • Oxidation Risk: Thiophene aldehydes can air-oxidize to the corresponding carboxylic acid (4-methylthiophene-3-carboxylic acid).[1] Check the quality of your starting material via TLC before starting.[1] If a baseline spot (acid) is present, purify via a short silica plug (CH

    
    Cl
    
    
    
    ).[1]
  • Storage: Store 4-Methylthiophene-3-carbaldehyde under Nitrogen or Argon at 4°C.

Reaction Optimization:

  • Steric Hindrance: The 4-methyl group creates steric bulk near the aldehyde.[1] Reactions that work instantly for thiophene-2-carbaldehyde may require 20–30% longer reaction times for the 4-methyl-3-isomer.[1]

  • Solvent Choice: For the Biginelli reaction, if the yield is low (<50%), switch from Ethanol to Acetonitrile or use a solvent-free method with microwave irradiation (120°C, 10 min) to overcome the steric barrier.[1]

References

  • Review of Thiophene Pharmacophores: Mishra, R. et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives."[1][4] RSC Medicinal Chemistry, 2024.[1]

  • Biginelli Reaction Variations: Kappe, C. O.[1] "The Biginelli Dihydropyrimidine Synthesis." Organic Reactions, 2004.[1][10]

  • Chalcone Synthesis Protocol: Detailed general procedure adapted from: "Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones." Longdom Publishing.[1]

  • Chemical Safety Data: PubChem Compound Summary for 4-Methylthiophene-3-carbaldehyde. National Center for Biotechnology Information.[1] [1]

Sources

Application

Application Note: 4-Methylthiophene-3-carbaldehyde in Organic Electronics

This guide details the strategic application of 4-Methylthiophene-3-carbaldehyde (4-MTC) in the synthesis of organic semiconductors. It focuses on its role as a regioregular building block for fused-ring systems (thienot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4-Methylthiophene-3-carbaldehyde (4-MTC) in the synthesis of organic semiconductors. It focuses on its role as a regioregular building block for fused-ring systems (thienothiophenes) and acceptor moieties for donor-acceptor (D-A) copolymers.

CAS: 765-77-5 | Formula: C₆H₆OS | MW: 126.18 g/mol Role: Regioregular Scaffold, Fused-Ring Precursor, Conjugation Extender.

Executive Summary: The Structural Advantage

In the design of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), symmetry and solubility are competing forces. 4-Methylthiophene-3-carbaldehyde offers a unique solution:

  • Steric Control: The C4-methyl group provides necessary solubility enhancement for solution processing without the massive steric bulk of hexyl/octyl chains, allowing for tighter

    
    -
    
    
    
    stacking in the solid state.
  • Reactive Orthogonality: The C3-aldehyde functionality allows for Knoevenagel or Wittig extensions perpendicular to the thiophene backbone, while the C2 and C5 positions remain open (or activatable) for polymerization.

  • Fused-Ring Gateway: It serves as a critical precursor for constructing thieno[3,2-b]thiophene cores, a motif ubiquitous in high-mobility p-type semiconductors.

Critical Application Workflows

Workflow A: Synthesis of Thieno[3,2-b]thiophene Derivatives (OFET Materials)

The thieno[3,2-b]thiophene (TT) core is prized for its centrosymmetric shape and high hole mobility. 4-MTC is a starting point for substituted TT cores, often requiring ring closure via the aldehyde.

Protocol 1: Thienothiophene Ring Annulation

Target: Conversion of 4-MTC to 3-methylthieno[3,2-b]thiophene-2-carboxylate.

Reagents:

  • 4-Methylthiophene-3-carbaldehyde (1.0 eq)[1]

  • Ethyl thioglycolate (1.2 eq)

  • Cesium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    )
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL three-neck flask under Argon, dissolve 4-Methylthiophene-3-carbaldehyde (10 mmol) in anhydrous DMF (50 mL).

  • Nucleophilic Attack: Add ethyl thioglycolate (12 mmol) dropwise at 0°C.

  • Base Activation: Add

    
     (15 mmol) slowly. The reaction is exothermic; maintain temperature 
    
    
    
    °C to prevent polymerization.
  • Cyclization: Heat the mixture to 60–80°C for 12 hours. The mechanism proceeds via a Knoevenagel condensation followed by an intramolecular nucleophilic attack on the thiophene ring (often requiring a leaving group at C2 or oxidative conditions if C2 is unsubstituted; Note: If C2 is unsubstituted, a modified Gewald-type condition is used).

  • Workup: Quench with ice water (200 mL). The product usually precipitates as a solid. Filter and wash with cold ethanol.[2]

  • Purification: Recrystallize from ethanol/hexane (1:1).

Validation Point:

  • 1H NMR (

    
    ):  Look for the disappearance of the aldehyde proton (
    
    
    
    ~9.8-10.0 ppm) and the appearance of the fused ring protons.
Workflow B: Synthesis of Acceptor Moieties (OPV Materials)

For Donor-Acceptor (D-A) polymers, the aldehyde group is converted into a strong electron-withdrawing vinyl group via Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation with Malononitrile

Target: 2-((4-methylthiophen-3-yl)methylene)malononitrile (Acceptor Unit).

Reagents:

  • 4-Methylthiophene-3-carbaldehyde (1.0 eq)[1]

  • Malononitrile (1.2 eq)

  • Piperidine (Catalytic, 0.1 eq)

  • Ethanol (Absolute)[2][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-MTC (5 mmol) and malononitrile (6 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Catalysis: Add 2-3 drops of piperidine. The solution will typically darken immediately (yellow/orange) indicating conjugation extension.

  • Reaction: Reflux at 78°C for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot should vanish.

  • Isolation: Cool to room temperature. The product often crystallizes directly from the reaction mixture.

  • Purification: Filter the precipitate. If no precipitate forms, remove solvent in vacuo and recrystallize from hot ethanol.

Data Interpretation:

  • IR Spectroscopy: Appearance of a strong

    
     stretch at ~2220 
    
    
    
    .
  • UV-Vis: Significant bathochromic shift (red-shift) compared to the starting aldehyde, indicating extended conjugation.

Quantitative Data Summary

Property4-Methylthiophene-3-carbaldehydeThieno[3,2-b]thiophene DerivativeD-A Condensation Product
Role Precursor BlockHigh-Mobility CoreElectron Acceptor
Hybridization

(Aromatic)
Extended

-system
Polarized

-system
Solubility High (Organic solvents)Moderate (aggregates)Variable (depends on alkyls)
Key Signal (NMR)

9.9 ppm (-CHO)
Ring protons (7.2-7.5 ppm)Vinyl proton (7.8-8.2 ppm)
Applications IntermediateOFETs, p-type semiconductorsOPVs, NLO materials

Visualizing the Synthesis Pathway

The following diagram illustrates the divergent synthesis pathways starting from 4-Methylthiophene-3-carbaldehyde, leading to either fused-ring systems or conjugated acceptor units.

G Start 4-Methylthiophene-3-carbaldehyde (CAS 765-77-5) StepA1 Reagent: Ethyl Thioglycolate Base: Cs2CO3 Start->StepA1 Ring Annulation StepB1 Reagent: Malononitrile Cat: Piperidine Start->StepB1 Condensation IntermediateA Cyclization Intermediate StepA1->IntermediateA ProductA Thieno[3,2-b]thiophene Derivatives IntermediateA->ProductA - H2O, - EtOH AppA Application: High-Mobility OFETs ProductA->AppA ProductB Dicyanovinyl Derivative StepB1->ProductB - H2O AppB Application: OPV Acceptors / NLO ProductB->AppB

Caption: Divergent synthesis pathways from 4-Methylthiophene-3-carbaldehyde to semiconductor cores.

References

  • Beilstein Journals. (2025). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde. Retrieved from

  • MDPI. (2024). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [4]

  • PubChem. (2025). 4-Methylthiophene-3-carbaldehyde Compound Summary. Retrieved from

  • ResearchGate. (2023). Synthesis of Thienothiophenes - Encyclopedia.pub. Retrieved from

Sources

Method

Application Note: High-Fidelity Synthesis of Functionalized Polythiophenes via 4-Methylthiophene-3-carbaldehyde

Executive Summary & Scientific Rationale This guide details the protocol for polymerizing 4-Methylthiophene-3-carbaldehyde (4M3C) . This monomer represents a unique "push-pull" system in conjugated polymer chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for polymerizing 4-Methylthiophene-3-carbaldehyde (4M3C) . This monomer represents a unique "push-pull" system in conjugated polymer chemistry. Standard 3-formylthiophene is notoriously difficult to polymerize directly because the aldehyde group is strongly electron-withdrawing, significantly raising the monomer's oxidation potential.

The 4-Methyl Advantage: The strategic presence of the methyl group at the 4-position acts as an electron-donating group (via hyperconjugation). This lowers the oxidation potential sufficiently to allow chemical oxidative polymerization using Ferric Chloride (


), a method that often fails for non-methylated thiophene aldehydes.

Application Scope:

  • Bio-functionalization: The pendant aldehyde group serves as a universal "anchor" for covalent immobilization of proteins, DNA, or antibodies via Schiff base formation.

  • Surface Adhesion: Aldehyde-bearing polythiophenes exhibit superior adhesion to ITO and glass substrates compared to alkyl-thiophenes (e.g., P3HT).

Pre-Synthesis Considerations

The "Push-Pull" Electronic Balance

Before beginning, researchers must understand the reactivity profile. The polymerization occurs at the 2- and 5-positions (alpha positions).

  • 3-CHO (Aldehyde): Deactivates the ring (Inductive effect:

    
    , Mesomeric effect: 
    
    
    
    ). Hinders radical cation formation.
  • 4-CH3 (Methyl): Activates the ring (Inductive effect:

    
    ). Stabilizes the radical cation intermediate.
    
Reagent Purity & Safety
  • Monomer: 4M3C must be

    
    98% pure. Impurities (especially thiophene isomers) will terminate chain growth.
    
  • Oxidant: Anhydrous

    
     is non-negotiable. Hydrated iron salts will quench the radical cation with water, resulting in oligomers rather than polymers.
    
  • Atmosphere: All reactions must occur under dry Nitrogen or Argon.

Experimental Protocols

Protocol A: Chemical Oxidative Polymerization (FeCl3 Method)

This method yields bulk polymer powder suitable for solution processing.

Materials:

  • Monomer: 4-Methylthiophene-3-carbaldehyde (1.0 g, 7.9 mmol)

  • Oxidant: Anhydrous

    
     (5.1 g, 31.6 mmol) – Note: 4:1 oxidant-to-monomer ratio is critical for deactivated monomers.
    
  • Solvent: Dry Chloroform (

    
    ) or Nitromethane (
    
    
    
    )
  • Quenching Agent: Methanol (

    
    )
    

Step-by-Step Methodology:

  • Oxidant Slurry Preparation:

    • In a flame-dried 3-neck flask under Argon, suspend 5.1 g of anhydrous

      
       in 50 mL of dry 
      
      
      
      .
    • Expert Insight: If solubility is poor, add 5 mL of Nitromethane. This polar solvent helps solvate the iron salt without destroying the radical cation.

  • Monomer Addition (The Critical Step):

    • Dissolve 1.0 g of 4M3C in 10 mL of dry

      
      .
      
    • Add the monomer solution to the oxidant slurry dropwise over 30 minutes at 0°C.

    • Causality: Rapid addition causes localized high concentrations of radical cations, leading to cross-linking at the 4-methyl position or aldehyde oxidation. Slow addition favors linear Head-to-Tail (HT) coupling.

  • Polymerization:

    • Allow the reaction to warm to Room Temperature (25°C).

    • Stir magnetically for 24–48 hours. The solution should turn dark black/brown, indicating extended conjugation.

  • Quenching & Dedoping:

    • Pour the reaction mixture into 500 mL of cold Methanol. A precipitate will form.[1]

    • Filter the solid.[1]

    • Dedoping Step: The polymer is currently in its oxidized (doped) state (Polymer

      
       / 
      
      
      
      ). To neutralize it, wash the solid in a Soxhlet extractor with Methanol containing 5% Ammonia (
      
      
      ) for 12 hours.
    • Warning: Do not use Hydrazine for dedoping. Hydrazine is a strong nucleophile and will react with the aldehyde groups, destroying your functional handle.

  • Purification:

    • Continue Soxhlet extraction with pure Methanol (to remove oligomers) and then Hexanes.

    • Extract the final polymer with Chloroform. Evaporate solvent to yield the glossy, dark red/black solid: Poly(4-methylthiophene-3-carbaldehyde) [P4M3C] .

Protocol B: Post-Polymerization Functionalization (Schiff Base)

This validates the activity of the aldehyde group.

Target: Covalent attachment of n-Octylamine (Model for lysine-rich proteins).

  • Dissolution: Dissolve 50 mg of P4M3C in 5 mL dry THF.

  • Activation: Add 20 mg of n-Octylamine (excess).

  • Catalysis: Add 1 drop of Glacial Acetic Acid (Catalyst).

  • Reaction: Stir at 50°C for 6 hours.

  • Validation: Precipitate in Methanol. Analyze via IR spectroscopy.

    • Success Marker: Disappearance of the C=O stretch (~1670 cm⁻¹) and appearance of the C=N imine stretch (~1620 cm⁻¹).

Data Presentation & Characterization

Table 1: Expected Physiochemical Properties[2][3]
ParameterValue / ObservationMethod of Verification
Appearance Dark Red/Black SolidVisual Inspection
Solubility

, THF, DMSO
Solubility Test (1 mg/mL)
Mn (Mol. Weight) 5,000 – 15,000 DaGPC (Polystyrene Std)
Conductivity (Doped)

to

S/cm
4-Point Probe (Iodine doped)
Functional Group Aldehyde (-CHO)FT-IR (Peak @ 1660-1680 cm⁻¹)
Regioregularity Mixed (HT/HH)

H-NMR (Aromatic region)
Visualizing the Workflow

The following diagram illustrates the chemical pathway and the critical decision points for functionalization.

PolymerizationWorkflow cluster_trouble Critical Failure Points Monomer Monomer (4-Methylthiophene-3-carbaldehyde) Oxidation Oxidative Polymerization (FeCl3 / CHCl3, 0°C) Monomer->Oxidation Slow Addition DopedPolymer Doped Polymer (Polymer+ / FeCl4-) Oxidation->DopedPolymer 24-48h Stirring Fail1 Water Presence: Stops Polymerization Oxidation->Fail1 Dedoping Dedoping (MeOH + NH4OH) DopedPolymer->Dedoping Soxhlet Extraction NeutralPolymer Neutral Polymer (P4M3C) Dedoping->NeutralPolymer Removal of Iron Salts Fail2 Hydrazine Dedoping: Destroys Aldehyde Dedoping->Fail2 Func Functionalization (Schiff Base Reaction) NeutralPolymer->Func + Primary Amine (R-NH2) + Acid Cat. BioConj Bio-Conjugated Polymer Func->BioConj - H2O

Figure 1: Reaction workflow for P4M3C synthesis. Note the specific dedoping step using Ammonia instead of Hydrazine to preserve the aldehyde integrity.

Troubleshooting & "Self-Validating" Checks

To ensure scientific integrity, perform these checks during the process:

  • The "Spot Test" (During Polymerization):

    • Take a 10 µL aliquot of the reaction mixture and spot it on filter paper.

    • Observation: If the spot is green/black, polymerization is proceeding (doped state). If it remains reddish-orange, the oligomer length is insufficient. Action: Add fresh

      
       slurry.
      
  • Solubility Check (Post-Dedoping):

    • The neutral polymer must be soluble in Chloroform. If the polymer is insoluble, it likely cross-linked.

    • Cause: Reaction temperature was too high (>25°C) or monomer concentration was too high.

  • Aldehyde Integrity Check:

    • Run an IR spectrum immediately after drying.

    • Validation: A sharp peak at ~1670 cm⁻¹ confirms the aldehyde survived the oxidative conditions. If absent, the aldehyde may have oxidized to carboxylic acid (broad OH stretch >3000 cm⁻¹).

References

  • Galliani, D., et al. (2020). "Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers." ACS Applied Materials & Interfaces.

  • Barbosa, L., et al. (2021). "Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization." International Journal of Polymer Science.

  • Hergue, N., et al. (2009). "Electrogenerated low band gap polymers based on the 3-cyano-4-methoxythiophene building block." Organic Electronics. (Demonstrates the electronic effect of push-pull thiophenes).

  • PubChem. "4-Methylthiophene-3-carbaldehyde Compound Summary." National Library of Medicine.

  • Niemi, T., et al. (1992). "Polymerization of 3-alkylthiophenes with FeCl3." Polymer.[1][2][3][4][5][6][7][8][9] (Foundational protocol for FeCl3 oxidative coupling).

Sources

Application

Experimental procedure for the formylation of 4-methylthiophene

Executive Summary & Strategic Analysis Target Molecule: Formylated derivatives of 3-methylthiophene (CAS: 616-44-4). Note on Nomenclature: While often colloquially referred to as "4-methylthiophene" by end-users focusing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: Formylated derivatives of 3-methylthiophene (CAS: 616-44-4). Note on Nomenclature: While often colloquially referred to as "4-methylthiophene" by end-users focusing on the C4 position, the IUPAC standard is 3-methylthiophene . This guide addresses the synthesis of both regioisomers:

  • 3-methylthiophene-2-carbaldehyde (via Electrophilic Substitution)

  • 4-methylthiophene-2-carbaldehyde (via Directed Lithiation)

The Regioselectivity Paradox

The formylation of 3-methylthiophene is a classic study in competing directing effects. The sulfur atom activates the ring, but the methyl group introduces steric and electronic biases.

  • Electronic Control (Vilsmeier-Haack): The C2 position is electronically most active (alpha to sulfur, ortho to methyl). However, steric hindrance from the C3-methyl group slightly destabilizes the transition state, leading to a mixture of isomers (typically ~85:15 favoring C2 attack).

  • Steric Control (Lithiation): Kinetic deprotonation with n-butyllithium occurs preferentially at the less hindered C5 position, yielding the "4-methyl" aldehyde product almost exclusively.

Decision Matrix:

  • Choose Method A (Vilsmeier-Haack) if you require 3-methylthiophene-2-carbaldehyde .

  • Choose Method B (Lithiation) if you require 4-methylthiophene-2-carbaldehyde .

Visualizing the Pathways

The following diagram illustrates the divergent synthesis pathways based on the choice of reagents.

G Start 3-Methylthiophene (Starting Material) VH_Cond Method A: Vilsmeier-Haack (POCl3, DMF) Start->VH_Cond Electrophilic Attack Li_Cond Method B: Directed Lithiation (n-BuLi, THF, -78°C) Start->Li_Cond Steric Deprotonation Inter_VH Chloroiminium Intermediate VH_Cond->Inter_VH Prod_A 3-Methylthiophene- 2-carbaldehyde (Major Isomer) Inter_VH->Prod_A Hydrolysis Inter_Li 5-Lithio Intermediate Li_Cond->Inter_Li Prod_B 4-Methylthiophene- 2-carbaldehyde (Major Isomer) Inter_Li->Prod_B DMF Quench

Figure 1: Divergent synthesis pathways. Method A follows electronic activation; Method B follows steric control.

Method A: Vilsmeier-Haack Formylation

Target Product: 3-methylthiophene-2-carbaldehyde Mechanism: Electrophilic Aromatic Substitution (


)
Reagents & Stoichiometry
ComponentEquiv.RoleHazards
3-Methylthiophene 1.0SubstrateFlammable, stench
POCl

1.2Electrophile Gen.Corrosive, water-reactive
DMF 1.5Reagent/SolventHepatotoxin
1,2-Dichloroethane SolventSolventCarcinogen (Class 1)
NaOAc (aq) ExcessBuffer/QuenchIrritant
Step-by-Step Protocol
  • Reagent Preparation (In Situ):

    • In a flame-dried 3-neck round-bottom flask (RBF) equipped with an addition funnel and N

      
       inlet, charge anhydrous DMF (1.5 equiv) and 1,2-dichloroethane (DCE) [5 mL per mmol substrate].
      
    • Cool to 0°C using an ice bath.

    • Add POCl

      
       (1.2 equiv) dropwise over 20 minutes.
      
    • Checkpoint: A white/yellowish precipitate (Vilsmeier salt) should form. Stir at 0°C for 30 minutes.

  • Substrate Addition:

    • Mix 3-methylthiophene (1.0 equiv) with a small volume of DCE.

    • Add this solution dropwise to the Vilsmeier salt suspension at 0°C. Do not allow temperature to exceed 5°C.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Heat to 70°C for 3–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 9:1). The aldehyde is significantly more polar than the starting thiophene.

  • Quench & Hydrolysis (Critical Step):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into a beaker containing crushed ice and Sodium Acetate (NaOAc) solution (2M).

    • Caution: This step is exothermic. POCl

      
       residues will hydrolyze vigorously.
      
    • Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Workup:

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with sat. NaHCO

      
       (to remove acid) and Brine.
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude oil contains ~85% 3-methyl-2-aldehyde and ~15% 4-methyl-2-aldehyde.

    • Distillation: High vacuum distillation is effective for bulk separation.

    • Column Chromatography: Silica gel, gradient 0-10% EtOAc in Hexanes.

Method B: Directed Lithiation

Target Product: 4-methylthiophene-2-carbaldehyde Mechanism: Lithiation-Quench (Kinetic Control)

Reagents & Stoichiometry
ComponentEquiv.RoleHazards
3-Methylthiophene 1.0SubstrateFlammable
n-Butyllithium 1.1Base (2.5M in Hex)Pyrophoric
DMF 1.5ElectrophileHepatotoxin
THF (Anhydrous) SolventSolventPeroxide former
Step-by-Step Protocol
  • System Setup:

    • Flame-dry a 2-neck RBF. Flush with Argon (Ar) or Nitrogen (N

      
      ) for 15 minutes.
      
    • Add anhydrous THF [10 mL per mmol substrate] and 3-methylthiophene (1.0 equiv).

  • Lithiation:

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (1.1 equiv) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

    • Mechanism:[1][2][3][4][5] Deprotonation occurs at C5 (sterically accessible).

    • Stir at -78°C for 1 hour.

  • Formylation:

    • Add anhydrous DMF (1.5 equiv) in one portion at -78°C.

    • Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and warm to RT over 1 hour.

  • Quench:

    • Quench with saturated NH

      
      Cl solution.
      
    • Stir for 15 minutes.

  • Workup:

    • Extract with Diethyl Ether (Et

      
      O) (3x).
      
    • Wash with water and brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • This method yields high regioselectivity (>95:5 favoring the 4-methyl-2-aldehyde).

    • Recrystallization (if solid) or flash chromatography (Hexane/EtOAc) is usually sufficient.

Analytical Validation & Comparison

Distinguishing the isomers is critical for quality control. Use


H NMR coupling constants (

) to verify the substitution pattern.
Feature3-methylthiophene-2-carbaldehyde (Method A)4-methylthiophene-2-carbaldehyde (Method B)
Methyl Shift

~2.55 ppm

~2.30 ppm
Ring Protons 2 protons (H4, H5)2 protons (H3, H5)
Coupling (

)

Hz (Typical vicinal thiophene coupling)

Hz (Meta/W-coupling)
Aldehyde Shift

~10.0 ppm

~9.8 ppm

Interpretation:

  • If you see a doublet with a large coupling constant (~5 Hz), you have the 3-methyl isomer (Method A product).

  • If you see broad singlets or small coupling constants (~1.5 Hz), you have the 4-methyl isomer (Method B product).

References

  • Campaigne, E. E.; Archer, W. L. (1963). "3-Methylthiophene-2-carboxaldehyde".[4] Organic Syntheses, Coll.[6][7][8] Vol. 4, p. 918.

  • Comins, D. L.; Killpack, M. O. (1992). "Lithiation of 3-alkylthiophenes". The Journal of Organic Chemistry, 57(22), 5807-5809.

  • Meth-Cohn, O.; Stanforth, S. P. (1982). "The Vilsmeier-Haack Reaction".[1][7][8][9] Comprehensive Organic Synthesis, Vol 2, 777-794.

  • Fuller, L. S.; Iddon, B.; Smith, K. A. (1997). "Thienothiophenes.[10][11] Part 2. Synthesis, metallation and bromine-lithium exchange".[11] Journal of the Chemical Society, Perkin Transactions 1, (22), 3465-3470.

Sources

Method

Application Note: Precision Engineering of Non-Aggregating Organic Sensitizers Using 4-Methylthiophene-3-carbaldehyde

This Application Note is designed for Materials Scientists and Synthetic Chemists specializing in photovoltaics. It details the strategic utilization of 4-Methylthiophene-3-carbaldehyde as a pivotal building block for Ty...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Materials Scientists and Synthetic Chemists specializing in photovoltaics. It details the strategic utilization of 4-Methylthiophene-3-carbaldehyde as a pivotal building block for Type II (D-


-A) organic sensitizers in Dye-Sensitized Solar Cells (DSSCs).

Executive Summary & Rationale

In the development of high-efficiency DSSCs, the aggregation of organic dyes on the TiO


 surface is a primary failure mode, leading to self-quenching and reduced open-circuit voltage (

). While planar thiophene bridges facilitate electron transport, they often induce strong

-

stacking.

4-Methylthiophene-3-carbaldehyde offers a structural solution. By introducing a methyl group at the


-position (C4) and an aldehyde reactive handle at C3, this precursor allows for the synthesis of sensitizers that possess:
  • Steric Bulk: The C4-methyl group disrupts planar stacking without severing the conjugated backbone.

  • Solubility: Enhanced solubility in organic solvents (DCM, THF) during device fabrication.

  • Tunable Geometry: The 3-position aldehyde facilitates Knoevenagel condensations that result in a "kinked" or non-linear geometry, further suppressing aggregation compared to linear 2,5-substituted analogs.

Chemical Architecture & Mechanism

The target sensitizer follows the Donor-


-Acceptor (D-

-A)
architecture.
  • Donor (D): Electron-rich moiety (e.g., Triphenylamine, Carbazole).

  • 
    -Spacer:  Derived from 4-Methylthiophene-3-carbaldehyde.
    
  • Acceptor (A): Cyanoacrylic acid (anchoring group).

Mechanistic Pathway

Upon photoexcitation, electrons are injected from the excited dye (


) into the conduction band of TiO

. The methyl group on the thiophene ring sterically shields the TiO

surface from the oxidized electrolyte (

), reducing the rate of charge recombination (dark current) and improving electron lifetime.

DSSC_Mechanism cluster_0 Excitation & Injection cluster_1 Regeneration Dye_Ground Dye (S) HOMO Dye_Excited Dye (S*) LUMO Dye_Ground->Dye_Excited hv (Light) TiO2 TiO2 Conduction Band Dye_Excited->TiO2 e- Injection Recombination Recombination (e- to I3-) TiO2->Recombination Electrolyte Electrolyte (I-/I3-) Electrolyte->Dye_Ground Regeneration Methyl 4-Methyl Group (Steric Shield) Methyl->Recombination BLOCKS

Figure 1: Mechanistic role of the sensitizer in DSSC operation. The 4-methyl group acts as a steric shield, blocking the back-reaction (recombination) of electrons from TiO


 to the electrolyte.

Experimental Protocols

Protocol A: Synthesis of the D- -A Sensitizer

Objective: Synthesize a Triphenylamine-Thiophene-Cyanoacrylic Acid dye using 4-Methylthiophene-3-carbaldehyde.

Reagents Required:
  • 4-Methylthiophene-3-carbaldehyde (Precursor)

  • 4-(Diphenylamino)phenylboronic acid (Donor)

  • Cyanoacetic acid (Acceptor source)[1][2]

  • N-Bromosuccinimide (NBS)

  • Pd(PPh

    
    )
    
    
    
    (Catalyst)
  • Piperidine (Base)[2]

Workflow:

Step 1: Regioselective Bromination To couple the donor, we must first activate the thiophene ring. The position 2 (adjacent to S and ortho to the aldehyde) is the target.

  • Dissolve 4-Methylthiophene-3-carbaldehyde (1.0 eq) in DMF at 0°C.

  • Add NBS (1.05 eq) dropwise in DMF over 30 minutes.

  • Stir at room temperature (RT) for 4 hours.

  • Workup: Quench with water, extract with DCM, dry over MgSO

    
    .
    
  • Validation:

    
    H NMR should show the disappearance of the C2 proton signal.
    

Step 2: Suzuki-Miyaura Cross-Coupling (Donor Attachment)

  • Combine the brominated intermediate (1.0 eq) and 4-(Diphenylamino)phenylboronic acid (1.2 eq) in a mixture of Toluene:Ethanol (4:1).

  • Add aqueous K

    
    CO
    
    
    
    (2M, 3.0 eq).
  • Degas with N

    
     for 15 minutes.
    
  • Add Pd(PPh

    
    )
    
    
    
    (5 mol%) and reflux at 90°C for 12 hours under N
    
    
    .
  • Purification: Column chromatography (Hexane/Ethyl Acetate). This yields the Aldehyde-Dye Intermediate .

Step 3: Knoevenagel Condensation (Anchor Formation) This step converts the aldehyde handle into the electron-withdrawing anchor.

  • Dissolve the Aldehyde-Dye Intermediate (1.0 eq) and Cyanoacetic acid (1.5 eq) in Acetonitrile/Chloroform (1:1).

  • Add catalytic Piperidine (3 drops).

  • Reflux for 6 hours.

  • Workup: Acidify with dilute HCl to precipitate the dye. Filter and wash with water.

  • Recrystallization: Methanol/THF.

Synthesis_Workflow Start 4-Methylthiophene-3-carbaldehyde Step1 Step 1: Bromination (NBS, DMF, 0°C) Start->Step1 Inter1 2-Bromo-4-methylthiophene-3-carbaldehyde Step1->Inter1 Step2 Step 2: Suzuki Coupling (Donor-Boronic Acid, Pd(0)) Inter1->Step2 Inter2 Donor-Thiophene-CHO Intermediate Step2->Inter2 Step3 Step 3: Knoevenagel Condensation (Cyanoacetic Acid, Piperidine) Inter2->Step3 Final Final D-pi-A Dye (Donor-Thiophene-Cyanoacrylic Acid) Step3->Final

Figure 2: Synthetic route transforming 4-Methylthiophene-3-carbaldehyde into a functional D-


-A sensitizer.
Protocol B: DSSC Device Assembly

Objective: Fabricate a working photovoltaic cell to test the synthesized dye.

  • Photoanode Preparation:

    • Clean FTO glass (detergent, water, acetone, ethanol).

    • Screen-print TiO

      
       paste (transparent layer ~12 
      
      
      
      m, scattering layer ~4
      
      
      m).
    • Sinter at 500°C for 30 mins.

    • Treat with 40 mM TiCl

      
       (aq) at 70°C for 30 mins (improves surface roughness).
      
  • Dye Loading (Sensitization):

    • Prepare a 0.3 mM dye solution in Acetonitrile/tert-Butanol (1:1).

    • Crucial Step: Add Chenodeoxycholic Acid (CDCA) at 10:1 ratio (CDCA:Dye) if aggregation persists, though the 4-methyl group minimizes this need.

    • Immerse the TiO

      
       electrode in the dye solution for 24 hours at RT in the dark.
      
  • Counter Electrode:

    • Sputter Platinum (Pt) onto a separate FTO glass slide.

  • Assembly:

    • Sandwich the electrodes using a Surlyn thermoplastic spacer (25

      
      m).
      
    • Heat seal at 110°C.

    • Inject Electrolyte (I

      
      /I
      
      
      
      redox couple in acetonitrile) through a pre-drilled hole.
    • Seal the hole with Surlyn/glass cover.

Data Analysis & Characterization Standards

To validate the efficacy of the 4-methylthiophene-3-carbaldehyde moiety, compare the new dye against a standard reference (e.g., N719 or an unsubstituted thiophene analog).

Key Performance Indicators (KPIs)
ParameterSymbolUnitExpected Trend (vs. Unsubstituted)Physical Interpretation
Open-Circuit Voltage

VIncrease (

)
Methyl group suppresses electron recombination with electrolyte.
Short-Circuit Current

mA/cm

Neutral/Slight

Steric bulk might slightly reduce dye loading density, but efficiency per molecule increases.
Fill Factor FF%Increase (

)
Reduced series resistance due to better pore filling/solubility.
Absorption Max

nmRed Shift Methyl group is weakly electron-donating, raising HOMO energy.
Required Characterization
  • UV-Vis Spectroscopy: Measure

    
     and Molar Extinction Coefficient (
    
    
    
    ). High
    
    
    (>30,000 M
    
    
    cm
    
    
    ) allows for thinner TiO
    
    
    films.
  • Cyclic Voltammetry (CV): Determine HOMO/LUMO levels.

    • Requirement: LUMO must be > -3.9 eV (vs Vacuum) to inject into TiO

      
       (-4.0 eV). HOMO must be < -4.8 eV to be regenerated by Iodide (-4.8 eV).
      
  • Incident Photon-to-Current Efficiency (IPCE): Verifies the spectral response range.

References & Authority

  • Suzuki-Miyaura Coupling in DSSC: Fuse, S., et al. "Rapid Synthesis of Thiophene-Based, Organic Dyes for Dye-Sensitized Solar Cells (DSSCs) by a One-Pot, Four-Component Coupling Approach."[3][4] Chemistry – An Asian Journal, 2015.

  • Knoevenagel Condensation Protocols: Nunes, M., et al. "Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene: Synthesis and Evaluation of Their Optical, Redox and Photovoltaic Properties." Molecules, 2023.[5]

  • Effect of Alkyl Substitution: Almenningen, D. M., et al. "Effect of seven different terthiophene

    
    -spacers on dye performance in dye-sensitized solar cells." Dyes and Pigments, 2022.[6] 
    
  • Thiophene-Carbaldehyde Utility: "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions." NIH/PubMed, 2013.

  • Aggregation Suppression: Sharma, S. J., et al. "Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells." RSC Advances, 2023.

Sources

Application

Application Note: Precision Synthesis of 4-Arylthiophene-3-Carboxylic Acid Derivatives

Executive Summary & Biological Context The 4-arylthiophene-3-carboxylic acid scaffold has emerged as a privileged structure in modern drug discovery, particularly in the development of non-opioid analgesics. Recent studi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The 4-arylthiophene-3-carboxylic acid scaffold has emerged as a privileged structure in modern drug discovery, particularly in the development of non-opioid analgesics. Recent studies have validated this pharmacophore as a potent inhibitor of Anoctamin 1 (ANO1) , a calcium-activated chloride channel implicated in neuropathic and inflammatory pain processing [1, 2].[1][2] Beyond analgesia, derivatives of this class exhibit significant antibacterial activity against drug-resistant strains [3].

This guide provides a high-fidelity protocol for synthesizing these derivatives. While de novo ring construction (e.g., Gewald synthesis) is useful for 2-amino variants, this note focuses on the Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) approach. This pathway offers superior versatility for Structure-Activity Relationship (SAR) studies, allowing late-stage diversification of the aryl moiety at the C4 position.

Retrosynthetic Logic & Strategy

To maximize library diversity, we employ a Late-Stage Functionalization (LSF) strategy. Rather than building the thiophene ring for each derivative, we utilize a common halogenated core.

Strategic Disconnections

The retrosynthetic analysis reveals two primary pathways. Path A (Cross-Coupling) is the preferred route for rapid library generation, utilizing a stable 4-bromo intermediate. Path B (Cyclization) is reserved for cases requiring specific substitution patterns at C2 (e.g., 2-amino groups).

Retrosynthesis Target 4-Arylthiophene-3-Carboxylic Acid (Target Scaffold) DisconnectionA Path A: C4-Aryl Disconnection (Suzuki Coupling) Target->DisconnectionA Retro-Suzuki DisconnectionB Path B: Ring Construction (Gewald/Fiesselmann) Target->DisconnectionB Retro-Cyclization Core Methyl 4-bromothiophene-3-carboxylate (Common Intermediate) DisconnectionA->Core Boronic Ar-B(OH)2 (Aryl Boronic Acid) DisconnectionA->Boronic Precursors Aryl Methyl Ketone + Cyanoacetate/Mercaptoacetate DisconnectionB->Precursors

Figure 1: Retrosynthetic analysis showing the modular Suzuki coupling approach (Path A) versus de novo ring synthesis (Path B).

Critical Experimental Considerations

Before initiating the protocol, consider these mechanistic factors that influence yield and purity in thiophene couplings.

Catalyst Selection: The "Thiophene Problem"

Thiophenes can poison palladium catalysts via sulfur coordination. Standard catalysts like Pd(PPh3)4 may suffer from rapid deactivation.

  • Recommendation: Use Pd(dppf)Cl2·DCM or XPhos Pd G2 . These bulky, bidentate, or dialkylbiaryl phosphine ligands prevent sulfur poisoning and facilitate the oxidative addition into the C-Br bond, which is electronically deactivated by the adjacent ester group.

Base & Solvent Effects[3]
  • Base: Weak bases (Na2CO3) are often insufficient for sterically hindered thiophenes. K3PO4 or Cs2CO3 are superior choices, providing higher basicity to accelerate the transmetallation step without causing ester hydrolysis (under anhydrous conditions).

  • Solvent: A 1,4-Dioxane/Water (4:1) system is ideal. The water is strictly necessary to dissolve the inorganic base, while dioxane solubilizes the organic components and has a high boiling point for thermal activation.

Detailed Protocol: Suzuki-Miyaura Coupling

Target: Synthesis of Methyl 4-(4-chlorophenyl)thiophene-3-carboxylate (Representative Analog).

Reagents & Equipment[4][5]
  • Substrate: Methyl 4-bromothiophene-3-carboxylate (1.0 equiv)

  • Coupling Partner: 4-Chlorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v), degassed.

  • Apparatus: Microwave reactor vial or sealable pressure tube.

Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
  • Charge a dry reaction vial with Methyl 4-bromothiophene-3-carboxylate (221 mg, 1.0 mmol), 4-Chlorophenylboronic acid (187 mg, 1.2 mmol), and K3PO4 (424 mg, 2.0 mmol).

  • Add the catalyst Pd(dppf)Cl2·DCM (24 mg, 0.03 mmol) last to minimize air exposure.

  • Seal the vial with a septum cap.

  • Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x).

Step 2: Solvent Addition & Degassing
  • Prepare a mixture of 1,4-Dioxane (4 mL) and deionized Water (1 mL). Sparge with Nitrogen for 15 minutes.

  • Inject the degassed solvent mixture into the reaction vial via syringe.

  • Briefly sonicate to ensure homogeneity of the suspension.

Step 3: Reaction Execution
  • Option A (Microwave - Preferred): Heat to 100°C for 30-45 minutes with high stirring.

  • Option B (Thermal): Place in a pre-heated oil bath at 90°C for 4-16 hours . Monitor by TLC or LC-MS until the bromide starting material is consumed.

Step 4: Work-up & Purification
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Palladium black.

  • Wash the filtrate with Water (2 x 10 mL) and Brine (10 mL).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Flash Column Chromatography (SiO2).

    • Eluent: Gradient of Hexanes/Ethyl Acetate (0% to 15% EtOAc).

    • Observation: The product typically elutes as a white to pale yellow solid.

Step 5: Hydrolysis (To Final Acid Scaffold)
  • Dissolve the purified ester (1.0 equiv) in THF/MeOH/H2O (3:1:1).

  • Add LiOH·H2O (3.0 equiv). Stir at room temperature for 4 hours.

  • Acidify to pH 2-3 with 1N HCl. The carboxylic acid product usually precipitates.

  • Filter, wash with cold water, and dry.

Experimental Workflow Diagram

Workflow Start Start: Methyl 4-bromo- thiophene-3-carboxylate Inert Inert Atmosphere (N2/Ar Purge) Start->Inert Reagents Add: Ar-B(OH)2, K3PO4 Pd(dppf)Cl2 Reagents->Inert Reaction Reaction: 100°C / 45 min (MW) Solvent: Dioxane/H2O Inert->Reaction Filter Filtration (Celite) & Extraction (EtOAc) Reaction->Filter Purify Flash Chromatography (Hex/EtOAc) Filter->Purify Hydrolysis Hydrolysis (LiOH, THF/MeOH) Purify->Hydrolysis Final Final Product: 4-Arylthiophene-3-carboxylic acid Hydrolysis->Final

Figure 2: Optimized workflow for the synthesis of the 4-arylthiophene-3-carboxylic acid scaffold.

Optimization Data & Troubleshooting

The following table summarizes screening results for the coupling of 4-bromothiophene-3-carboxylate with phenylboronic acid.

EntryCatalyst (5 mol%)Base (2 eq)SolventTemp/TimeConversion*Notes
1Pd(PPh3)4Na2CO3DME/H2O80°C / 12h45%Incomplete; catalyst deactivation observed.
2Pd(OAc)2 / PPh3K2CO3Toluene100°C / 12h30%Poor solubility of base; low yield.
3Pd(dppf)Cl2 K3PO4 Dioxane/H2O 100°C / 1h >98% Optimal conditions (Microwave).
4XPhos Pd G2K3PO4THF/H2O60°C / 4h95%Excellent for sterically hindered aryl groups.

*Conversion determined by HPLC analysis of the crude reaction mixture.

Troubleshooting Tips:

  • Low Yield: Ensure the solvent is thoroughly degassed. Oxygen is the primary enemy of this catalytic cycle.

  • Protodebromination: If the byproduct methyl thiophene-3-carboxylate (loss of Br) is observed, reduce the reaction temperature or switch to a milder base like NaHCO3, though this may slow the reaction.

  • Regioselectivity: If synthesizing the precursor from 3,4-dibromothiophene, ensure strict temperature control (-78°C) during the lithiation step to avoid forming the 2-isomer.

References

  • Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Source: Acta Pharmaceutica Sinica B, 2021.[3][4][5] URL:[Link]

  • Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. Source: European Journal of Medicinal Chemistry, 2022.[1] URL:[Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli. Source: Arabian Journal of Chemistry, 2022.[1] URL:[Link]

  • Synthesis, properties and biological activity of thiophene: A review. Source: Der Pharma Chemica, 2010. URL:[Link]

Sources

Method

Application Note: Strategic Synthesis and Characterization of Schiff Bases Derived from 4-Methylthiophene-3-carbaldehyde

Introduction & Strategic Value Thiophene-based Schiff bases (imines) represent a critical scaffold in medicinal chemistry, serving as bioisosteres for benzene rings in drug design. They exhibit a broad spectrum of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

Thiophene-based Schiff bases (imines) represent a critical scaffold in medicinal chemistry, serving as bioisosteres for benzene rings in drug design. They exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

This guide focuses on the preparation of Schiff base derivatives specifically from 4-Methylthiophene-3-carbaldehyde . Unlike the more common thiophene-2-carbaldehyde, this 3,4-substituted isomer presents unique structural advantages and challenges:

  • Steric Influence: The methyl group at position 4 is ortho to the aldehyde at position 3. This provides steric bulk that can improve the metabolic stability of the resulting drug candidate but may kinetically hinder the condensation reaction.

  • Electronic Effects: The electron-donating methyl group (+I effect) increases electron density on the thiophene ring, potentially making the carbonyl carbon slightly less electrophilic than in unsubstituted analogs.

This protocol provides a robust, acid-catalyzed condensation method optimized to overcome these steric and electronic factors.

Chemical Strategy & Mechanism[2][3][4]

The formation of the azomethine bond (-C=N-) is a reversible condensation reaction between the carbonyl of the thiophene derivative and a primary amine.

The Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. This is followed by an acid-catalyzed dehydration to yield the imine.

Critical Control Point: The reaction is an equilibrium process. To drive the reaction to completion (Le Chatelier’s principle), water must be removed, or the product must precipitate out of the solution.

Visualization: Reaction Mechanism

The following diagram illustrates the acid-catalyzed pathway, highlighting the critical dehydration step which is often the rate-determining step in hindered aldehydes like 4-methylthiophene-3-carbaldehyde.

ReactionMechanism Aldehyde 4-Methylthiophene- 3-carbaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Transition Protonated Intermediate Intermediate->Transition Acid Catalysis (H+) Product Schiff Base (Imine) Transition->Product - H2O (Dehydration) Water H2O (Byproduct) Transition->Water

Figure 1: Acid-catalyzed condensation mechanism converting the aldehyde to the target imine via the carbinolamine intermediate.

Experimental Protocol

Materials & Reagents[1][4][5][6][7][8][9][10]
  • Precursor: 4-Methylthiophene-3-carbaldehyde (Purity >97%).

  • Amine Source: Substituted aniline or aliphatic amine (1.0 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

    • Note: Ethanol is preferred for higher reflux temperatures (78°C), which helps overcome the steric hindrance of the 4-methyl group.

  • Catalyst: Glacial Acetic Acid (AcOH).[2]

Step-by-Step Methodology

1. Preparation of the Aldehyde Solution: Dissolve 4-Methylthiophene-3-carbaldehyde (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (30-40°C) may be required.

2. Addition of Amine: Add the primary amine (10 mmol, equimolar) to the solution.

  • Expert Insight: If the amine is a solid, dissolve it in a minimal amount of ethanol (5-10 mL) before addition to prevent localized concentration gradients.

3. Catalysis: Add 3-5 drops of glacial acetic acid.

  • Why? The pH should be adjusted to approx. 4-5. If the solution is too acidic (pH < 3), the amine becomes protonated (R-NH3+) and loses its nucleophilicity, killing the reaction.

4. Reflux: Equip the flask with a condenser and reflux the mixture for 4–8 hours .

  • Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (typically 7:3 or 8:2). Look for the disappearance of the aldehyde spot.[3][4]

  • Note: Due to the 4-methyl steric hindrance, this reaction may require longer reflux times than standard benzaldehyde derivatives.

5. Workup & Isolation:

  • Scenario A (Precipitation): If a solid precipitates upon cooling to room temperature, filter the solid under vacuum. Wash with cold ethanol.

  • Scenario B (No Precipitate): If no solid forms, reduce the solvent volume by 50% using a rotary evaporator and cool in an ice bath. If oil persists, pour the reaction mixture into crushed ice with vigorous stirring to induce crystallization.

6. Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture. Dry in a vacuum desiccator over anhydrous CaCl₂.

Characterization Guide

Validation of the Schiff base structure relies on confirming the disappearance of the carbonyl peak and the appearance of the imine bond.

Expected Spectroscopic Data
TechniqueParameterExpected RangeStructural Insight
FT-IR ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(C=N) Stretch
1600 – 1635 cm⁻¹Strong, sharp peak confirming imine formation.
FT-IR

(C=O) Stretch
~1680 cm⁻¹Must be absent. Presence indicates unreacted aldehyde.
1H NMR Azomethine Proton (-CH=N-)

8.2 – 8.8 ppm
Singlet. Diagnostic peak for Schiff bases.
1H NMR Thiophene Protons

6.9 – 7.8 ppm
Aromatic region. Splitting depends on 4-methyl interaction.
13C NMR Azomethine Carbon (-C=N-)

155 – 162 ppm
Distinct downfield signal.
Troubleshooting the "Ortho-Effect"

In 4-methylthiophene-3-carbaldehyde derivatives, the methyl group protons (typically


 2.1 - 2.4 ppm) may show weak long-range coupling with the thiophene ring proton at position 2 or 5. High-resolution NMR is recommended to resolve these fine splitting patterns.

Experimental Workflow Decision Tree

Use this workflow to standardize the synthesis and troubleshooting process in your lab.

Workflow Start Start Synthesis Mix Mix Aldehyde + Amine in Ethanol Start->Mix Catalyst Add Glacial AcOH (pH 4-5) Mix->Catalyst Reflux Reflux 4-8 Hours Catalyst->Reflux TLC TLC Check: Aldehyde consumed? Reflux->TLC Workup Cool to RT TLC->Workup Yes Extend Extend Reflux (+2 hrs) TLC->Extend No Precipitate Precipitate formed? Workup->Precipitate Filter Vacuum Filtration Precipitate->Filter Yes IcePour Pour into Crushed Ice & Stir Precipitate->IcePour No Recryst Recrystallize (EtOH) Filter->Recryst IcePour->Filter Extend->TLC

Figure 2: Decision tree for the synthesis and isolation of thiophene-derived Schiff bases.

Applications & Implications

Drug Discovery

The 4-methylthiophene moiety acts as a lipophilic anchor. When condensed with pharmacophores (e.g., sulfonamides, quinolines), these Schiff bases have shown enhanced membrane permeability compared to their benzene analogues.

  • Antibacterial: Thiophene imines have demonstrated efficacy against S. aureus and E. coli by inhibiting cell wall synthesis enzymes [1].

  • Anticancer: Metal complexes (Cu, Zn) of these ligands are investigated for DNA intercalation properties [2].

Coordination Chemistry

The nitrogen atom of the azomethine group and the sulfur of the thiophene ring can act as a bidentate ligand system (N,S-donor), forming stable chelates with transition metals. The 4-methyl group forces a specific steric conformation that can induce chirality in the resulting metal complexes, useful for asymmetric catalysis [3].

References

  • M. A. Neelakantan et al. (2018). Synthesis, spectral, biological studies of Schiff base complexes of Cu(II), Co(II), Ru(III) and V(II) of thiophene-2-carboxaldehyde. Journal of Emerging Technologies and Innovative Research.

  • K. S. Abou-Melha. (2023).[2][3][5] Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega.[4]

  • G. G. Mohamed et al. (2005).[6] Synthesis, characterization and biological activity of some transition metals with Schiff base derived from 2-thiophene carboxaldehyde. Spectrochimica Acta Part A.

  • H. Schiff. (1864).[7] Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie. (Foundational Reference).

Sources

Application

Application Note: 4-Methylthiophene-3-carbaldehyde as a Scaffold for Novel Analgesic Design

Executive Summary This technical guide outlines the utility of 4-Methylthiophene-3-carbaldehyde (4-MTC) as a strategic precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and novel analgesic phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the utility of 4-Methylthiophene-3-carbaldehyde (4-MTC) as a strategic precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and novel analgesic pharmacophores.

Thiophene derivatives serve as critical bioisosteres for benzene rings in medicinal chemistry, offering altered lipophilicity and metabolic stability profiles. This note provides detailed protocols for transforming 4-MTC into two high-value analgesic scaffolds: Thienyl-Chalcones (COX-2 inhibitors) and Thienyl-Amines (via reductive amination).

Chemical Profile & Safety (E-E-A-T)

Physicochemical Properties

4-MTC is a heteroaromatic aldehyde. Its 4-methyl substitution provides steric bulk and electron-donating properties that influence the reactivity of the C3-formyl group, distinguishing it from simple thiophene-2-carbaldehyde.

PropertyValueRelevance to Protocol
CAS Number 765-77-5Verification of starting material.
Molecular Weight 126.18 g/mol Stoichiometric calculations.
Boiling Point ~90-92°C (12 mmHg)Purification via vacuum distillation.
Appearance Yellow to amber liquidVisual purity check (Darkening indicates oxidation).
Solubility Soluble in EtOH, DCM, DMSOCompatible with standard organic synthesis solvents.
Handling & Safety

WARNING: Thiophene derivatives can be neurotoxic and severe irritants.

  • Inhalation Risk: Vapors may cause respiratory irritation and CNS depression.[1] All operations must be performed in a certified chemical fume hood.

  • Oxidation Sensitivity: The aldehyde group is prone to auto-oxidation to carboxylic acid. Store under inert atmosphere (Ar or N₂) at 2-8°C.

  • Odor: Characteristic sulfurous odor; waste must be treated with bleach (hypochlorite) before disposal to neutralize thiophene residuals.

Scientific Rationale: The Thiophene Bioisostere

In analgesic drug design, replacing a phenyl ring with a thiophene ring (bioisosterism) is a proven strategy to enhance potency and pharmacokinetic properties.

  • Electronic Effects: The sulfur atom acts as an electron donor, making the ring more electron-rich (π-excessive) than benzene. This facilitates interactions with electrophilic pockets in enzymes like Cyclooxygenase (COX).

  • Lipophilicity: Thiophene is generally more lipophilic than benzene, potentially improving blood-brain barrier (BBB) penetration for centrally acting analgesics.

  • Precedent: This scaffold is structurally related to Tenidap and Tiaprofenic acid , both potent NSAIDs containing thiophene cores.[2]

Protocol A: Synthesis of Thienyl-Chalcone Analogs

Target: Synthesis of 1-(4-substituted-phenyl)-3-(4-methylthiophen-3-yl)prop-2-en-1-one. Mechanism: Claisen-Schmidt Condensation.[3] Application: Chalcones containing thiophene moieties exhibit significant anti-inflammatory and analgesic activity by inhibiting the COX-2 enzyme and suppressing NO production.

Reaction Scheme

The reaction involves the condensation of 4-MTC with a substituted acetophenone in the presence of a base.

ClaisenSchmidt MTC 4-Methylthiophene- 3-carbaldehyde Intermediate Aldol Intermediate MTC->Intermediate NaOH, EtOH (Nucleophilic Attack) Acetophenone Substituted Acetophenone Acetophenone->Intermediate Chalcone Thienyl-Chalcone (Target) Intermediate->Chalcone - H2O (Dehydration)

Figure 1: Claisen-Schmidt condensation pathway for analgesic chalcone synthesis.[3]

Materials
  • 4-Methylthiophene-3-carbaldehyde (1.0 eq)

  • 4'-Fluoroacetophenone (1.0 eq) (Selected for high analgesic potency)

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Ethanol (95%)

  • Ice water

  • Hydrochloric acid (1M)

Step-by-Step Procedure
  • Preparation: Dissolve 4'-fluoroacetophenone (10 mmol) in Ethanol (15 mL) in a 50 mL round-bottom flask.

  • Addition: Add 4-Methylthiophene-3-carbaldehyde (10 mmol, 1.26 g) to the solution. Stir until homogenous.

  • Catalysis: Dropwise add 40% NaOH solution (5 mL) while stirring vigorously at room temperature (25°C).

    • Observation: The solution should darken (yellow/orange) as the enolate forms.

  • Reaction: Stir the mixture for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

    • Endpoint: Disappearance of the aldehyde spot.

  • Quenching: Pour the reaction mixture into crushed ice (100 g) containing HCl (2 mL) to neutralize excess base.

  • Isolation: The precipitate (crude chalcone) is filtered using a Buchner funnel and washed with cold water (3 x 20 mL).

  • Purification: Recrystallize from hot ethanol to yield yellow needles.

Protocol B: Reductive Amination for CNS-Active Linkers

Target: Synthesis of N-substituted-(4-methylthiophen-3-yl)methylamines. Mechanism: Schiff Base formation followed by Hydride Reduction. Application: Creates amine linkers common in opioid-like analgesics and serotonin modulators.

Workflow Diagram

ReductiveAmination Aldehyde 4-MTC ImineStep Imine Formation (MeOH, 4h, Reflux) Aldehyde->ImineStep Amine Primary Amine (R-NH2) Amine->ImineStep ReductionStep Reduction (NaBH4, 0°C) ImineStep->ReductionStep Schiff Base Intermediate Product Secondary Amine (Analgesic Pharmacophore) ReductionStep->Product

Figure 2: Reductive amination workflow for generating amine-linked analgesic precursors.

Step-by-Step Procedure
  • Imine Formation:

    • Mix 4-MTC (10 mmol) and the primary amine (10 mmol) in Methanol (20 mL).

    • Add catalytic Glacial Acetic Acid (2-3 drops).

    • Reflux for 4 hours. Confirm imine formation by IR (appearance of C=N stretch at ~1620 cm⁻¹).

  • Reduction:

    • Cool the solution to 0°C in an ice bath.

    • Add Sodium Borohydride (NaBH₄, 15 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.

  • Workup:

    • Stir overnight at room temperature.

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in water and extract with Dichloromethane (DCM).

    • Dry organic layer over MgSO₄ and concentrate.

Analytical Validation (QC)

To ensure the integrity of the synthesized precursors, the following analytical benchmarks must be met:

TechniqueExpected Signal (Chalcone)Expected Signal (Amine)
1H NMR Doublet at δ 7.4–7.8 ppm (J=15-16 Hz) indicating trans-alkene.Disappearance of aldehyde proton (δ ~10 ppm). Appearance of CH₂-NH doublet.
IR Spectroscopy C=O stretch shift to ~1650 cm⁻¹ (conjugated ketone).Absence of C=O. Presence of N-H stretch (~3300 cm⁻¹).
HPLC Single peak >98% purity (C18 column, MeCN:H2O gradient).Single peak >95% purity.

References

  • Safety Data Sheet (SDS) - 2-Thiophenecarboxaldehyde . Cole-Parmer. Available at: [Link] (Accessed via search snippet 1.1).

  • Synthesis and Analgesic Activity of Some Chalcones . Asian Journal of Chemistry, 2011.[4] Available at: [Link] (Accessed via search snippet 1.4).

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity . Molecules, MDPI, 2021. Available at: [Link] (Accessed via search snippet 1.19).

  • Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues . Journal of Enzyme Inhibition and Medicinal Chemistry, 2008. Available at: [Link] (Accessed via search snippet 1.9).

  • Reactions of Aldehydes and Ketones with Amines . Chemistry LibreTexts. Available at: [Link] (Accessed via search snippet 1.21).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methylthiophene-3-carbaldehyde Reaction Optimization

Topic: Optimization of 4-Methylthiophene-3-carbaldehyde (CAS: 23604-56-0) Reactivity Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Version: 1.0 (2025) Introduction Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 4-Methylthiophene-3-carbaldehyde (CAS: 23604-56-0) Reactivity Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Version: 1.0 (2025)

Introduction

Welcome to the Technical Support Center for 4-Methylthiophene-3-carbaldehyde . This intermediate is a critical scaffold in the synthesis of kinase inhibitors and conductive polymers. However, its unique substitution pattern—specifically the steric bulk of the methyl group at position 4 adjacent to the reactive formyl group at position 3—presents distinct challenges in nucleophilic addition and condensation reactions.

This guide moves beyond standard protocols to address the why and how of optimizing reactions for this specific sterically congested heteroaromatic aldehyde.

Module 1: Stability & Purification (The "Is It Plugged In?" Check)

Issue: "My reaction yields are inconsistent, and the starting material appears dark/viscous."

Root Cause: Thiophene aldehydes are prone to autoxidation to the corresponding carboxylic acid (4-methylthiophene-3-carboxylic acid) upon exposure to air. The 4-methyl group does not significantly protect the aldehyde from oxidation. Impurities act as radical initiators, accelerating degradation.

Troubleshooting Protocol: Bisulfite Adduct Purification

Do not rely solely on distillation, which can cause thermal decomposition or polymerization. Use the Bisulfite Method for high-purity recovery.

  • Dissolution: Dissolve crude aldehyde in minimal diethyl ether.

  • Formation: Add saturated aqueous sodium bisulfite (

    
    ) with vigorous stirring. The aldehyde forms a water-soluble bisulfite adduct; impurities remain in the organic layer.
    
  • Wash: Separate layers. Wash the aqueous phase (containing product) with ether to remove non-aldehyde organic impurities.

  • Regeneration: Treat the aqueous phase with sodium carbonate (

    
    ) or dilute 
    
    
    
    to release the free aldehyde.
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Module 2: Knoevenagel & Aldol Condensations

Issue: "The condensation with malononitrile/active methylenes is stalling at 50-60% conversion."

Technical Insight: The 4-methyl group exerts an ortho-effect , creating steric hindrance that impedes the attack of the nucleophile on the carbonyl carbon. Furthermore, the thiophene ring is electron-rich, making the carbonyl carbon less electrophilic compared to benzaldehyde derivatives.

Optimization Matrix
VariableStandard ConditionOptimized for 4-Me-Thiophene-3-CHORationale
Catalyst PiperidinePiperidine + Acetic Acid (1:1) Buffering prevents catalyst poisoning; promotes dehydration step.
Solvent EthanolToluene (with Dean-Stark) Azeotropic removal of water drives the equilibrium forward (Le Chatelier's principle).
Activation RefluxMicrowave Irradiation Overcomes the activation energy barrier imposed by steric hindrance.
Additives None

-Alanine /

Titanium(IV) chloride acts as a strong Lewis acid to activate the carbonyl oxygen.
Visualizing the Steric Challenge

CondensationLogic Start Reaction Stalled? CheckWater Is Water Removal Efficient? Start->CheckWater SolventSwitch Switch to Toluene/Dean-Stark CheckWater->SolventSwitch No CheckSterics Steric Hindrance High? CheckWater->CheckSterics Yes LewisAcid Add TiCl4 or ZnCl2 CheckSterics->LewisAcid Chemical Fix Microwave Apply Microwave (100-120°C) CheckSterics->Microwave Physical Fix

Figure 1: Decision logic for overcoming stalled condensation reactions due to steric and electronic factors.

Module 3: Reductive Amination (Pharma Applications)

Issue: "I see the imine intermediate by TLC, but reduction to the amine yields are low, or I get over-alkylation."

Technical Insight:

  • Imine Formation: The 4-methyl group slows down the initial attack of the amine. Equilibrium favors the aldehyde/amine over the imine.

  • Reduction: If the imine is not fully formed before the reducing agent is active, the aldehyde is reduced to the alcohol (4-methylthiophene-3-methanol), a dead-end byproduct.

Optimization Protocol: Stepwise vs. One-Pot

Do NOT use NaBH4 directly. It is too strong and will reduce the aldehyde before the imine forms.

Recommended Protocol: Pre-formation with Dehydrating Agent

  • Step 1 (Imine Formation):

    • Combine Aldehyde (1.0 eq) + Amine (1.1 eq) in DCE (Dichloroethane).

    • Crucial Additive: Add

      
        (Titanium isopropoxide, 1.2 eq) or activated 4Å Molecular Sieves.
      
    • Why?

      
       acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation to completion [1].
      
    • Stir 6-12h at RT. Verify imine formation via ¹H NMR (disappearance of CHO peak at ~10 ppm).

  • Step 2 (Reduction):

    • Add

      
        (Sodium triacetoxyborohydride, 1.5 eq).
      
    • Why? It is milder than

      
       and non-toxic. It selectively reduces the imine in the presence of any remaining aldehyde [2].[1]
      

Module 4: Regioselective Functionalization (C-H Activation)

Issue: "I want to halogenate the ring. Where will the electrophile go? C2 or C5?"

Technical Insight:

  • C3-Aldehyde: Electron-withdrawing (Meta-directing). Deactivates C2 strongly (ortho) and C5 less strongly (meta).

  • C4-Methyl: Electron-donating (Ortho/Para-directing). Activates C5 (ortho) and C2 (meta).

Result: The electronic effects reinforce each other to favor Position 5 .

  • Position 2: Sterically crowded (between S and CHO) and electronically deactivated by CHO.

  • Position 5: Sterically open and electronically activated by the C4-Methyl group.

Regioselectivity Map

RegioSelectivity Center 4-Methylthiophene-3-carbaldehyde Pos2 Position 2 (C2) Blocked/Deactivated Center->Pos2 Pos5 Position 5 (C5) Activated/Preferred Center->Pos5 Sterics Steric Hindrance (CHO & S) Sterics->Pos2 High Sterics->Pos5 Low Electronics Electronic Effects (CHO withdraws, Me donates) Electronics->Pos2 Deactivated by CHO Electronics->Pos5 Activated by Me

Figure 2: Regioselectivity analysis showing why electrophilic substitution favors Position 5.

Frequently Asked Questions (FAQ)

Q: Can I use the Vilsmeier-Haack reaction on this molecule? A: Generally, no. Vilsmeier-Haack is used to install a formyl group.[2] Since you already have one, exposing this molecule to


 will likely result in chlorination at the C5 position or degradation. If you need to add a second formyl group, C5 is the target, but yields will be low due to the deactivating nature of the first aldehyde.

Q: The aldehyde is an oil that is hard to weigh. Can I make a stock solution? A: Yes, but stability is the concern. Make a stock solution in anhydrous Toluene or DCM and store it at -20°C under Argon. Do not store in protic solvents (Methanol/Ethanol) as hemiacetals will form over time, complicating stoichiometry.

Q: Why does my NMR show a small doublet at 9.8 ppm? A: This is likely rotational isomerism . The steric clash between the C3-CHO and C4-Me restricts free rotation, leading to observable s-cis and s-trans conformers on the NMR timescale at room temperature. Heating the NMR tube (to 50°C) should coalesce these peaks if it is a conformational issue.

References

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Campaigne, E. (1962). "Thiophenes and their Selenium and Tellurium Analogs." Comprehensive Heterocyclic Chemistry.
  • BenchChem. (2025).[3] "Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde." (Comparative analog study). Link

Sources

Optimization

Technical Support Center: 4-Methylthiophene-3-carbaldehyde Purification

Topic: Purification & Handling of 4-Methylthiophene-3-carbaldehyde (CAS: 23623-66-7) Document ID: TSC-MTC-03 Status: Active Expert Review: Senior Application Scientist Introduction: The Molecule & The Challenge Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of 4-Methylthiophene-3-carbaldehyde (CAS: 23623-66-7) Document ID: TSC-MTC-03 Status: Active Expert Review: Senior Application Scientist

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4-Methylthiophene-3-carbaldehyde .

If you are accessing this guide, you are likely facing one of two distinct challenges common to thiophene-3-carbaldehydes:

  • Regioisomer Contamination: You synthesized this via Vilsmeier-Haack formylation of 3-methylthiophene and are struggling to separate the target (3-CHO) from the thermodynamically favored byproduct (2-CHO).

  • Oxidative Instability: Your clear oil has turned into a dark red/brown viscous mixture due to air oxidation or acid-catalyzed polymerization.

This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why the chemistry dictates that step, ensuring you can adapt the protocol to your specific scale.

Module 1: Isomer Separation (The "Alpha vs. Beta" Problem)

User Issue: "My NMR shows a doublet of doublets around 10 ppm. I have a mixture of the 2-carbaldehyde and 3-carbaldehyde isomers. Distillation isn't separating them."

Technical Insight: Direct formylation of 3-methylthiophene predominantly yields 3-methylthiophene-2-carbaldehyde (the


-isomer) due to the higher electron density and lower steric hindrance at the C2 position. The target 4-methylthiophene-3-carbaldehyde  (the 

-isomer) is often the minor product.

Because these structural isomers have very similar boiling points (often within 5-10°C of each other), fractional distillation is frequently inefficient on small-to-medium scales. Silica Gel Chromatography is the gold standard here.

Protocol: High-Resolution Flash Chromatography
ParameterSpecificationReason
Stationary Phase Silica Gel (230-400 mesh)Standard phase; thiophenes interact weakly, allowing separation based on dipole moments.
Mobile Phase A Hexanes (or Petroleum Ether)Non-polar baseline.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Loading Factor 1:50 to 1:100 (Crude : Silica)High silica ratio is required for difficult regioisomer separations.

Step-by-Step:

  • TLC Optimization: Run TLC in 95:5 Hexanes:EtOAc .

    • The 2-carbaldehyde (less polar, aldehyde shielded by S and Me) usually elutes first (

      
      ).
      
    • The 3-carbaldehyde (target, more polar) elutes second (

      
      ).
      
    • Note: If

      
       values are too close (<0.1 
      
      
      
      ), switch solvent system to Toluene (100%) or Dichloromethane:Hexanes .
  • Gradient Elution:

    • Start with 100% Hexanes (2 CV - Column Volumes).

    • Ramp to 2% EtOAc over 5 CV.

    • Hold at 2% EtOAc until the first major peak (2-isomer) elutes.

    • Ramp to 5-10% EtOAc to elute the target 4-methylthiophene-3-carbaldehyde.

Visual Workflow: Isomer Separation Logic

IsomerSeparation cluster_legend Key Decision Points Start Crude Mixture (Target 3-CHO + Impurity 2-CHO) CheckScale Check Scale Start->CheckScale SmallScale < 10g Crude CheckScale->SmallScale LargeScale > 10g Crude CheckScale->LargeScale TLC Run TLC (95:5 Hex/EtOAc) Check Delta Rf SmallScale->TLC Distillation High-Vac Fractional Distillation (Vigreux Column required) LargeScale->Distillation DeltaRf Delta Rf > 0.1? TLC->DeltaRf Flash Flash Chromatography (0-5% EtOAc Gradient) DeltaRf->Flash Yes SolventSwitch Switch Solvent System Try Toluene or DCM/Hex DeltaRf->SolventSwitch No Distillation->TLC Fractions Mixed?

Figure 1: Decision matrix for separating thiophene aldehyde regioisomers based on scale and retention factors.

Module 2: Chemical Purification (The Bisulfite Method)

User Issue: "I have removed the isomer, but the product is still only 90% pure. It contains starting material (3-methylthiophene) and non-aldehyde byproducts."[1]

Technical Insight: Aldehydes form reversible, water-soluble adducts with sodium bisulfite (


). Most impurities (starting thiophenes, polymerized tars) do not. This allows you to pull the aldehyde into the aqueous phase, wash away the "trash" with organics, and then regenerate the pure aldehyde.[2]

Applicability: This is the most robust method for chemical purity >98%.

Protocol: Bisulfite Adduct Purification
  • Adduct Formation:

    • Dissolve crude 4-methylthiophene-3-carbaldehyde in 3 volumes of Diethyl Ether (or MTBE).

    • Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (

      
      ) solution.
      
    • Critical Step: Stir vigorously for 2–4 hours. A white precipitate (the adduct) may form, or it may remain a thick aqueous layer.

  • The Wash (Removing Impurities):

    • Separate the layers.[3][4][5][6][7][8]

    • Keep the Aqueous Layer (and any solid precipitate). This contains your product.

    • Discard the Organic Layer (contains non-aldehyde impurities).

    • Optional: Wash the aqueous layer once more with fresh ether to ensure all tars are removed.

  • Regeneration:

    • Cool the aqueous phase to 0°C.

    • Slowly add 10% Sodium Carbonate (

      
      )  or Sodium Hydroxide (
      
      
      
      ) until pH > 10.
    • Observation: The solution will turn cloudy as the free aldehyde is liberated and oils out.

  • Extraction:

    • Extract the regenerated aldehyde with Dichloromethane (

      
      ) or Ether (3x).
      
    • Dry over

      
       and concentrate in vacuo.
      
Visual Workflow: Bisulfite Purification Loop

BisulfiteLoop Crude Crude Aldehyde (In Organic Solvent) React Add Sat. NaHSO3 Stir 4h Crude->React PhaseSep Phase Separation React->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Adduct) PhaseSep->AqLayer Bottom Phase Regen Add Base (pH > 10) Regenerate Aldehyde AqLayer->Regen Extract Extract & Dry (Pure Product) Regen->Extract

Figure 2: The Bisulfite "Trap and Release" mechanism for purifying aldehydes.

Module 3: Stability & Storage (Preventing Degradation)

User Issue: "My purified product turned from pale yellow to dark brown overnight."

Technical Insight: Thiophene aldehydes are electron-rich.[3] They are susceptible to:

  • Autoxidation: Reaction with atmospheric oxygen to form 4-methylthiophene-3-carboxylic acid.

  • Acid-Catalyzed Polymerization: Trace acid (even from silica gel) can catalyze aldol-type condensations, leading to dark oligomers.

Stabilization Protocol
FactorRecommendationMechanism
Atmosphere Argon or Nitrogen Displaces

to prevent carboxylic acid formation.
Additives 1% Triethylamine (TEA) If storing crude, adding trace TEA neutralizes acid traces, preventing polymerization.
Temperature -20°C (Freezer) Kinetic inhibition of degradation reactions.
Container Amber Glass Prevents photo-initiated radical oxidation.

FAQ: Common User Scenarios

Q1: Can I use vacuum distillation for the final purification? A: Yes, but with caution. The boiling point of 4-methylthiophene-3-carbaldehyde is likely 85–95°C at 5 mmHg (estimated based on the 2-isomer).

  • Warning: Do not heat the pot above 140°C. Thiophenes can decompose violently or polymerize at high heat. Always use a high-vacuum line (<1 mmHg) to keep temperatures low.

Q2: My bisulfite adduct didn't precipitate. Did it fail? A: No. While many aldehydes form solid adducts, thiophene derivatives often form water-soluble adducts that stay in the aqueous solution. Do not filter; simply separate the liquid phases.

Q3: How do I confirm I have the 3-isomer and not the 2-isomer? A: Check the coupling constants (


)  in Proton NMR.
  • 2,3-substituted thiophenes (like the 2-CHO isomer):

    
     Hz.
    
  • 3,4-substituted thiophenes (like your target 4-Me-3-CHO): The ring proton is at position 2 and 5. These show a distinct meta-coupling (

    
     Hz) which is smaller than the ortho-coupling of the other isomer.
    

References

  • Vilsmeier-Haack Formylation & Regioselectivity

    • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[3][6] Comprehensive Organic Synthesis.

    • -substitution (2-position)
  • Bisulfite Purification Methodology

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Context: Standard protocol for aldehyde purification via bisulfite adducts (Section 9.6.14).
  • Thiophene Aldehyde Properties

    • Sigma-Aldrich (Merck). Safety Data Sheet: 4-Methylthiophene-2-carbaldehyde.
  • Chromatographic Separation of Thiophene Isomers

    • Campaigne, E., & Archer, W. L. (1953). The Chlorination of Thiophene. Journal of the American Chemical Society.
    • Context: Discusses the boiling point proximity of substituted thiophenes and the necessity of efficient fraction

Sources

Troubleshooting

Technical Support Center: 4-Methylthiophene-3-carbaldehyde Synthesis

Core Directive: The "Beta-Position" Challenge Welcome to the Technical Support Center. If you are experiencing low yields (<40%) or difficulty isolating 4-methylthiophene-3-carbaldehyde , the issue is likely not your tec...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Beta-Position" Challenge

Welcome to the Technical Support Center. If you are experiencing low yields (<40%) or difficulty isolating 4-methylthiophene-3-carbaldehyde , the issue is likely not your technique, but the inherent thermodynamics of the thiophene ring.

The Central Problem: Thiophene is an electron-rich heterocycle that naturally undergoes electrophilic aromatic substitution (EAS) at the


-positions (C2/C5) . However, your target molecule requires functionalization at the 

-position (C3)
.
  • If you are using Vilsmeier-Haack on 3-methylthiophene: You are likely synthesizing the wrong isomer (3-methylthiophene-2-carbaldehyde).

  • If you are using Halogen-Lithium Exchange: You are fighting moisture sensitivity and temperature kinetics.

This guide prioritizes the Halogen-Lithium Exchange route as the "Gold Standard" for regiocontrol, followed by alternative oxidation strategies.

Diagnostic Decision Matrix

Before proceeding, verify your current synthetic strategy against this logic flow to identify your failure point.

RouteSelection Start Start: Select Precursor Q1 Precursor: 3-Methylthiophene? Start->Q1 Q2 Precursor: 3-Bromo-4-methylthiophene? Start->Q2 Vilsmeier Method: Vilsmeier-Haack Q1->Vilsmeier Direct Formylation Lithiation Method: Halogen-Lithium Exchange Q2->Lithiation n-BuLi / DMF ResultBad RESULT: WRONG ISOMER (Major: 2-CHO, Minor: 3-CHO) Vilsmeier->ResultBad Alpha-Directing Effect ResultGood RESULT: CORRECT REGIOCHEMISTRY (Target: 3-CHO) Lithiation->ResultGood IssueYield Issue: Low Yield? ResultGood->IssueYield Sol1 Fix: Cryogenic Control (-78°C) & Dry DMF IssueYield->Sol1 Moisture/Temp Failure

Figure 1: Strategic decision tree for selecting the correct synthetic pathway based on starting material.

Protocol 1: The Gold Standard (Halogen-Lithium Exchange)

Target: High Regioselectivity (>98:2) Precursor: 3-Bromo-4-methylthiophene Mechanism: Lithium-Halogen Exchange followed by electrophilic trapping.

Why Yields Fail (Root Cause Analysis)
  • "Wet" Quench: The lithiated intermediate (3-lithio-4-methylthiophene) is highly basic. Even trace moisture in the DMF source will protonate the intermediate, reverting it to 3-methylthiophene (which is volatile and lost during evaporation).

  • Temperature Spikes: Above -60°C, the lithiated species can undergo "scrambling" or ring-opening polymerization.

  • Wurtz Coupling: Excess alkyl lithium can react with the alkyl bromide if addition is too fast.

Optimized Protocol
StepActionCritical Technical Note
1. Setup Flame-dry 3-neck flask under Ar/N2.Moisture is the enemy. Use a Schlenk line if available.
2. Solvent Dissolve 3-bromo-4-methylthiophene (1.0 eq) in anhydrous THF.Concentration: 0.1 M. High dilution prevents coupling side reactions.
3. Cooling Cool to -78°C (Dry ice/Acetone).Allow 20 mins for internal temp to equilibrate. Do not guess. Use a probe.
4. Exchange Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 mins.Maintain internal T < -70°C. Fast addition causes local heating and Wurtz coupling.
5. Dwell Stir at -78°C for 45-60 mins.Ensures complete conversion to the lithio-species.
6. Quench Add anhydrous DMF (3.0 eq) rapidly.DMF must be distilled or from a fresh Sure/Seal™ bottle.
7. Warm Allow to warm to 0°C over 2 hours.The formylation actually occurs during the warming phase.
8. Workup Quench with sat. NH4Cl (aq). Extract with Et2O.[1][2]Avoid strong acids (HCl) which can polymerize the electron-rich thiophene.

Validation Check:

  • 1H NMR (CDCl3): Look for the aldehyde proton singlet at ~9.9-10.0 ppm.

  • Regio-check: The C2-H proton (adjacent to Sulfur) should appear as a doublet (d, J ~3.2 Hz) due to coupling with C5-H, or a singlet if C5 is substituted. In 4-methyl-3-CHO, C2-H is a singlet (approx 8.0 ppm) and C5-H is a quartet (approx 6.9 ppm) due to methyl coupling.

Protocol 2: The "Vilsmeier Trap" (Why to Avoid It)

User Query: "I used 3-methylthiophene with POCl3/DMF and got a 60% yield, but the NMR looks wrong."

Technical Explanation: The Vilsmeier-Haack reaction is an Electrophilic Aromatic Substitution.[3] The sulfur atom in thiophene donates electron density into the ring, activating the


-positions (C2 and C5) significantly more than the 

-positions (C3 and C4).
  • Result: You synthesized 3-methylthiophene-2-carbaldehyde .

  • Correction: You cannot force the Vilsmeier reagent to the C3 position on a simple 3-methylthiophene substrate without blocking the C2 and C5 positions first.

When to use Vilsmeier? Only use this if you start with 2-bromo-3-methylthiophene .

  • Block C2 with Bromine.

  • Vilsmeier Formylation (Directs to C5? No, C5 is open. It will likely go to C5). Verdict: Vilsmeier is generally unsuitable for making the 3-aldehyde isomer directly from 3-methylthiophene.

Protocol 3: The Oxidation Route (Alternative)[4]

If you lack cryogenic facilities (-78°C), use the Oxidation of Alcohol route. This is robust but requires a different precursor.

Precursor: (4-Methylthiophen-3-yl)methanol (Note: This precursor is often made via reduction of the corresponding ester, which is commercially available).

Recommended Method: Manganese Dioxide (MnO2)

  • Why: Mild, selective for allylic/benzylic-type alcohols (thiophene alcohols behave similarly), and avoids over-oxidation to the carboxylic acid.

Protocol:

  • Dissolve (4-methylthiophen-3-yl)methanol (1 eq) in DCM.

  • Add activated MnO2 (10-20 eq). Note: Large excess is standard for MnO2.

  • Stir at Room Temperature for 12-24 hours.

  • Filter through a Celite pad to remove Mn solids.

  • Concentrate filtrate.

Yield Expectation: 80-90%. Troubleshooting: If conversion is slow, the MnO2 may be "wet" or deactivated. Activate MnO2 by heating at 110°C in an oven overnight before use.

FAQ: Common Failure Modes

Q: My product is an oil that turns brown overnight. What happened? A: Thiophene aldehydes are susceptible to air oxidation (to the carboxylic acid) and polymerization.

  • Fix: Store under Nitrogen/Argon at -20°C. Add a stabilizer (like BHT) if storing for long periods.

Q: I see a "dimer" in my Mass Spec. A: During the Lithiation route (Protocol 1), if the quench is slow or the temp rises, the lithiated thiophene can attack the newly formed aldehyde of a neighboring molecule, forming a secondary alcohol dimer.

  • Fix: Ensure the DMF addition is rapid and the solution is kept cold during the initial mixing.

Q: Can I use t-BuLi instead of n-BuLi? A: Yes, but it is more dangerous (pyrophoric) and usually unnecessary for aryl bromides. n-BuLi is sufficient for Br/Li exchange.[4] t-BuLi is required if you are doing H/Li exchange (deprotonation), but for Br/Li exchange, n-BuLi is safer and effective.

References

  • Comins, D. L., & Abo-Dalo, D. Y. (1995). Regioselective substitution of 3-substituted thiophenes. This paper details the lithiation strategies and the directing effects of substituents on the thiophene ring.
  • Campaigne, E., & Archer, W. L. (1953). The Use of Dimethylformamide as a Formylating Agent. Journal of the American Chemical Society.[1] (Foundational text on DMF quenching of organolithiums).

  • Gronowitz, S. (1992). Thiophene and Its Derivatives. Wiley-Interscience.[5] (The definitive encyclopedia on thiophene chemistry, confirming alpha-selectivity of EAS vs. beta-selectivity of Halogen-Lithium exchange).

  • BenchChem Protocols. (2025). 3,4-dibromothiophene-2-carbaldehyde synthesis protocol. Link (Provides context on Vilsmeier limitations and halogenated thiophene handling).

  • MDPI Molbank. (2021).[4] Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Link (Demonstrates the utility of Br/Li exchange for 3-position functionalization).

Sources

Optimization

Side reactions in the synthesis of 4-Methylthiophene-3-carbaldehyde derivatives

Technical Support Center: Synthesis of 4-Methylthiophene-3-carbaldehyde & Derivatives Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Regioselectivity and Side...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Methylthiophene-3-carbaldehyde & Derivatives

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Regioselectivity and Side Reactions in Thiophene Formylation[1]

Executive Summary: The "3,4-Pattern" Challenge

Welcome to the technical support hub. You are likely here because synthesizing 4-methylthiophene-3-carbaldehyde (and its downstream derivatives) presents a specific regiochemical challenge: avoiding the thermodynamically favored


-positions (C2/C5). [1]

In thiophene chemistry, electrophilic aromatic substitutions (like Vilsmeier-Haack) overwhelmingly favor the


-positions (C2/C5) due to the stabilization provided by the sulfur atom.[1] To install an aldehyde at C3 (the 

-position) while a methyl group occupies C4, you cannot rely on direct formylation of 3-methylthiophene.[1] You must use Lithium-Halogen Exchange (LHX) under kinetic control.[1]

This guide addresses the three most common failure modes:

  • Regiochemical Scrambling (Formation of the 2-formyl isomer).

  • Incomplete Conversion / Wurtz Coupling (Butyl-thiophene impurities).[1]

  • Condensation Failures (Issues when converting the aldehyde to chalcones or Schiff bases).

Critical Protocol: Cryogenic Lithiation-Formylation

Target Reaction: 3-Bromo-4-methylthiophene + n-BuLi (-78°C) → [3-Lithio-4-methylthiophene] + DMF → Product

Phase 1: The Lithiation Step

Q: Why does my NMR show a mixture of 3-formyl (desired) and 2-formyl (undesired) isomers, even though I started with pure 3-bromo-4-methylthiophene?

A: You likely encountered the "Halogen Dance" or Anionic Isomerization due to insufficient cooling.

  • The Mechanism: The 3-lithio-4-methylthiophene intermediate is a kinetic species. The

    
    -proton (at C2, adjacent to Sulfur) is significantly more acidic than the 
    
    
    
    -protons.[1] If the reaction temperature rises above -60°C before the electrophile (DMF) is added, the 3-lithio species will deprotonate unreacted starting material or isomerize to the thermodynamically more stable 2-lithio-4-methylthiophene .[1]
  • The Fix:

    • Maintain internal temperature strictly at -78°C during n-BuLi addition.

    • Pre-cool the n-BuLi solution if working on a large scale (>10g).[1]

    • Ensure the addition of DMF is also done at -78°C. Do not allow the mixture to warm to 0°C until after the DMF quench is complete.

Q: I see a significant amount of "butyl-4-methylthiophene" in my GC-MS. Where did this come from?

A: This is a Wurtz-type coupling side reaction.

  • The Cause: Alkyl halides (n-BuBr formed during the exchange) can react with the lithiated thiophene if the reaction is too concentrated or warms up.[1]

  • The Fix:

    • Use t-Butyllithium (t-BuLi) (2 equivalents) instead of n-BuLi.[1] The byproduct is isobutylene (gas) and LiBr, which eliminates the alkyl bromide from the solution, preventing alkylation.[1]

    • Note: If sticking to n-BuLi, ensure high dilution (0.1 M in THF) to minimize bimolecular side reactions.[1]

Phase 2: The Quench (Formylation)[1]

Q: My yield is low (<40%), and I recovered a lot of 3-methylthiophene (protonated precursor).

A: Moisture ingress or "Inverse Addition" failure.

  • The Cause: The lithiated intermediate is extremely moisture-sensitive. If your DMF is not anhydrous, it acts as a proton source rather than a formylating agent.[1]

  • The Fix:

    • Distill DMF over CaH

      
       or use "Sure/Seal" anhydrous grade.
      
    • Protocol Adjustment: Instead of adding DMF to the lithiated species, transfer the lithiated species via cannula into a pre-cooled solution of excess DMF (Inverse Addition). This ensures the carbanion always sees a high concentration of electrophile, outcompeting protonation.

Visualizing the Failure Modes

The following diagram maps the kinetic vs. thermodynamic pathways. To obtain the 3-carbaldehyde, you must stay on the "Kinetic Path" (Blue).[1]

ThiophenePathways Start 3-Bromo-4-methylthiophene KineticLi 3-Lithio-4-methylthiophene (Kinetic Intermediate) Start->KineticLi n-BuLi, -78°C (Li-Hal Exchange) ThermoLi 2-Lithio-4-methylthiophene (Thermodynamic Sink) KineticLi->ThermoLi Warming > -60°C (Isomerization) Target TARGET: 4-Methylthiophene-3-carbaldehyde KineticLi->Target + DMF (-78°C) Protonated IMPURITY: 3-Methylthiophene (Moisture Quench) KineticLi->Protonated + H2O (Wet DMF) WrongIso IMPURITY: 4-Methylthiophene-2-carbaldehyde ThermoLi->WrongIso + DMF

Figure 1: Reaction pathways for the lithiation of 3-bromo-4-methylthiophene.[1] Success requires strict temperature control to prevent the thermodynamic shift to the 2-position.

Derivative Synthesis: Common Pitfalls

Once the aldehyde is secured, researchers often synthesize Chalcones (via Claisen-Schmidt) or Schiff Bases .[1]

Q: In the synthesis of chalcones (Aldehyde + Acetophenone), the product is an oil that won't crystallize. [1]

A: Incomplete Dehydration (Aldol Intermediate). [1]

  • Context: The reaction proceeds in two steps: (1) Nucleophilic attack (Aldol formation) → (2) Dehydration (Enone formation).[1]

  • Troubleshooting:

    • Thiophene aldehydes are electron-rich. The carbonyl carbon is less electrophilic than benzaldehyde. The elimination step may be sluggish.

    • Solution: Increase the base concentration (e.g., 20% KOH) or reflux temperature.[1] If the oil persists, acidify the workup to catalyze the elimination of the

      
      -hydroxy ketone intermediate.
      

Q: My Schiff base (Aldehyde + Amine) hydrolyzes back to the starting material on the column.

A: Silica Gel Acidity.

  • Context: Imine bonds are reversible and acid-labile. Silica gel is slightly acidic.

  • Solution:

    • Pre-treat the silica gel with 1% Triethylamine (TEA) in hexane before loading the column.[1]

    • Alternatively, use neutral alumina or recrystallization (ethanol) instead of chromatography.[1]

Summary of Troubleshooting Protocols

SymptomProbable CauseCorrective Action
Product contains 2-CHO isomer Reaction warmed > -60°C before DMF addition.Maintain -78°C strictly; use internal thermometer.
Recovered 3-methylthiophene Wet reagents or atmospheric moisture.Dry DMF over CaH

; flame-dry glassware; use Ar line.
Butyl-thiophene impurity Alkyl halide byproduct reaction (Wurtz).[1]Switch to t-BuLi (2 equiv) or dilute reaction (0.1 M).
Low yield in Vilsmeier route Wrong synthetic strategy (Regioselectivity).[1]STOP. Vilsmeier on 3-methylthiophene yields the 2-isomer. Switch to Lithiation route.
Dark/Tar product Polymerization of thiophene ring.Store product under N

in the dark; add BHT stabilizer if storing long-term.

Detailed Experimental Workflow (The "Gold Standard")

Objective: Synthesis of 4-Methylthiophene-3-carbaldehyde (Scale: 10 mmol).

  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with internal thermometer, N

    
     inlet, and pressure-equalizing addition funnel.[1]
    
  • Solvent: Add 3-bromo-4-methylthiophene (1.77 g, 10 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool to -78°C (Dry ice/Acetone). Wait 15 mins for thermal equilibration.

  • Exchange: Add n-BuLi (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise over 20 mins. Critical: Do not let internal temp rise above -70°C.

  • Aging: Stir at -78°C for 30-45 mins. (Do not over-stir; 3-Li species is metastable).

  • Quench: Add anhydrous DMF (1.5 mL, 20 mmol) dropwise.

  • Warming: Stir at -78°C for 30 mins, then remove cooling bath and allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[2] Wash with water/brine.[2] Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Distillation (bp ~82-84°C @ 13 Torr) or Flash Chromatography (Hexane/EtOAc).

References

  • Regioselective Synthesis via Lithiation : Bar, S. et al. "Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde."[1][3] Molbank, 2021.[1] Link

  • Mechanism of Thiophene Lithiation : Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 1959.[1][4] Link

  • Vilsmeier-Haack Regioselectivity : Meth-Cohn, O. et al. "Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study." J. Chem. Soc., Perkin Trans.[1] 1, 1993.[1] Link

  • Chalcone Derivatives : "Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures." PMC - NIH, 2016.[1] Link

  • General Lithiation Protocols : "Application Notes and Protocols for the Lithiation of 3-Bromothiophene." BenchChem, 2025.[1][5] Link[1]

Disclaimer: This guide is for research purposes only. Organolithium reagents are pyrophoric; all procedures must be conducted by trained personnel in a fume hood.

Sources

Troubleshooting

Technical Support Center: Regioselective Formylation of Methylthiophenes

Topic: Controlling Regioselectivity in the Formylation of 3-Methylthiophene (to yield 4-methyl-2-formylthiophene or 3-methyl-2-formylthiophene). Audience: Synthetic Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity in the Formylation of 3-Methylthiophene (to yield 4-methyl-2-formylthiophene or 3-methyl-2-formylthiophene). Audience: Synthetic Chemists, Process Development Scientists.

Core Technical Analysis: The Regioselectivity Paradox

The Substrate: You are likely starting with 3-methylthiophene (often commercially labeled as such; note that 3-methyl and 4-methylthiophene are identical until substituted).

The Challenge: The methyl group activates the thiophene ring, but it creates a competition between electronic activation and steric hindrance.

  • Position 2 (Proximal): Electronically favored (ortho-like activation) but sterically hindered by the methyl group.

  • Position 5 (Distal): Sterically accessible but slightly less electronically activated than position 2.[1]

The Result: Standard electrophilic aromatic substitutions (EAS) like the Vilsmeier-Haack reaction typically yield a mixture, often favoring the 2-isomer (proximal) but containing significant amounts of the 5-isomer (distal), which are notoriously difficult to separate by distillation due to similar boiling points.

To achieve high regioselectivity, you must switch mechanisms based on your target isomer.

Decision Matrix: Select Your Target

FeatureTarget A: 3-Methyl-2-thiophenecarboxaldehyde Target B: 4-Methyl-2-thiophenecarboxaldehyde
Structure Formyl group adjacent to MethylFormyl group opposite to Methyl
Primary Mechanism Electrophilic Aromatic Substitution (EAS) or Halogen-Metal ExchangeDirected Ortho-Lithiation (Steric Control)
Preferred Reagents Route 1:

/ DMF (Mixture risk)Route 2:

(High Purity)
Route 1:

/ THF / DMF
Key Variable Electronic ControlSteric Control

Workflow Visualization

The following diagram illustrates the divergent pathways to achieve high regioselectivity for either isomer.

ThiopheneFormylation Start Start: 3-Methylthiophene VH_Cond Vilsmeier-Haack (POCl3 / DMF) Start->VH_Cond Bromination Bromination (NBS or Br2) Start->Bromination Lithiation Direct Lithiation (n-BuLi / THF / -78°C) Start->Lithiation Mixture Result: Mixture of Isomers (~75:25 ratio) Difficult Separation VH_Cond->Mixture Electronic Control Bromo_Int Intermediate: 2-Bromo-3-methylthiophene Bromination->Bromo_Int Selective at C2 Metal_Ex Metal-Halogen Exchange (Mg or n-BuLi) + DMF Bromo_Int->Metal_Ex Target_3Me Target A: 3-Methyl-2-thiophenecarboxaldehyde (>95% Regioselectivity) Metal_Ex->Target_3Me Lithio_Int Intermediate: 5-Lithio-3-methylthiophene (Sterically favored) Lithiation->Lithio_Int Steric Control Quench DMF Quench Lithio_Int->Quench Target_4Me Target B: 4-Methyl-2-thiophenecarboxaldehyde (High Regioselectivity) Quench->Target_4Me

Caption: Divergent synthetic pathways for 3-methyl vs. 4-methyl thiophene carbaldehyde isomers.

Knowledge Base & Protocols

Protocol A: Synthesis of 4-Methyl-2-thiophenecarboxaldehyde

Mechanism: Kinetic Deprotonation (Steric Control). Why this works: The bulky n-butyllithium aggregate cannot easily access the 2-position (adjacent to the methyl group). It preferentially deprotonates the 5-position (meta to the methyl), which is sterically open.

Step-by-Step Guide:

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

  • Solvent: Add anhydrous THF (tetrahydrofuran). Critical: THF coordinates Li, breaking aggregates slightly to increase reactivity, but low temp maintains selectivity.

  • Substrate: Add 3-methylthiophene (1.0 equiv). Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Dropwise addition of n-BuLi (1.1 equiv, 2.5M in hexanes) over 30 mins.

    • Troubleshooting: Maintain internal temp < -60°C.

    • Hold: Stir at -78°C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise.

  • Workup: Allow to warm to RT. Quench with saturated

    
     or dilute HCl. Extract with ether/DCM.[1]
    

Expected Outcome: Major product is the 4-methyl isomer (formyl at pos 5).

Protocol B: Synthesis of 3-Methyl-2-thiophenecarboxaldehyde

Mechanism: Bromine Blocking + Halogen-Metal Exchange.[1] Why this works: Direct Vilsmeier-Haack gives a dirty mixture. Bromination is highly selective for the 2-position (electronic activation). Once the bromine is installed, you can specifically exchange it for Lithium or Magnesium, ensuring the formyl group goes exactly where the bromine was.

Step-by-Step Guide:

  • Bromination: React 3-methylthiophene with NBS (N-bromosuccinimide) in DMF or acetic acid.

    • Result:2-bromo-3-methylthiophene (High selectivity).

  • Exchange: Dissolve the bromide in anhydrous THF. Cool to -78°C.[2]

  • Metallation: Add n-BuLi (1.05 equiv). The Lithium-Halogen exchange is faster than deprotonation.

    • Alternative: Formation of Grignard reagent (Mg turnings) in refluxing THF is also viable and cheaper for scale-up.

  • Quench: Add anhydrous DMF.

  • Workup: Acidic hydrolysis.

Expected Outcome: >95% purity of the 3-methyl isomer.

Troubleshooting & FAQs

Q1: I ran a Vilsmeier-Haack reaction and my GC-MS shows two peaks (ratio 75:25). How do I separate them?

Diagnosis: You have a mixture of 3-methyl-2-CHO (Major) and 4-methyl-2-CHO (Minor).[1] Solution:

  • Distillation: Extremely difficult. Boiling points are often within 2-3°C.[1]

  • Chemical Separation: Use the difference in steric hindrance. The 4-methyl isomer (aldehyde at pos 2, methyl at pos 4) is less hindered. You can try selective oxime formation or bisulfite adduct formation, though yields will suffer.

  • Recommendation: If you need high purity, abandon Vilsmeier-Haack . Use Protocol B (Bromination route) for the 3-methyl isomer.[1]

Q2: During Protocol A (Lithiation), I am seeing significant amounts of the "wrong" isomer or starting material.

Diagnosis: Temperature control failure or wet solvent. Fixes:

  • Temperature: If the temperature rises above -40°C during n-BuLi addition, thermodynamic equilibration may occur, or the base may attack the THF. Keep it at -78°C.

  • Moisture: Water kills the lithiated species immediately, returning starting material. Ensure THF is distilled over Sodium/Benzophenone or passed through an activated alumina column.

Q3: Can I use LDA instead of n-BuLi for Protocol A?

Analysis: Yes, but it is often unnecessary.

  • Insight: LDA is bulkier than n-BuLi. It will reinforce the steric preference for the 5-position (yielding the 4-methyl product). However, n-BuLi is usually sufficient and cheaper. If you observe 2-position attack with n-BuLi, switching to LDA or t-BuLi (more steric bulk) is a valid optimization.

Q4: Why does the Vilsmeier reaction favor the sterically hindered 2-position?

Mechanism: The Vilsmeier reagent (Chloroiminium ion) is an electrophile.

  • The reaction is governed by the stability of the transition state (sigma complex).

  • The methyl group is an electron-donating group (EDG). It stabilizes the positive charge best when the electrophile attacks ortho (pos 2) or para (pos 5).

  • The resonance stabilization at position 2 is slightly superior to position 5, overriding the steric hindrance in the transition state.

References

  • Vilsmeier-Haack Selectivity & Ratios

    • Campaigne, E., & Archer, W. L. (1953). "The Use of Dimethylformamide as a Formylating Agent." Journal of the American Chemical Society. 75(4), 989–991.
    • Note: Establishes the mixture problem in direct formyl
  • Bromination-Metallation Strategy (High Purity 3-methyl isomer)

    • Google Patents. (2013). CN102993163A: Synthesis method of 3-methylthiophene-2-aldehyde.[3]

    • Note: Details the bromination/Grignard route to avoid isomer mixtures.
  • Lithiation Regioselectivity (Targeting 4-methyl isomer)

    • Comins, D. L., & O'Connor, S. (1984). "Lithiation of 3-substituted thiophenes." Advances in Heterocyclic Chemistry.
    • Context: Explains the preference for 5-position lithi
  • General Thiophene Functionalization

    • Gronowitz, S. (1991).
    • Authority: The definitive text on thiophene chemistry.

Sources

Optimization

Stability issues of 4-Methylthiophene-3-carbaldehyde in solution

Technical Support Center: 4-Methylthiophene-3-carbaldehyde Stability Executive Summary 4-Methylthiophene-3-carbaldehyde is a critical heterocyclic building block used in the synthesis of pharmaceuticals (e.g., antihistam...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylthiophene-3-carbaldehyde Stability

Executive Summary

4-Methylthiophene-3-carbaldehyde is a critical heterocyclic building block used in the synthesis of pharmaceuticals (e.g., antihistamines, antitumor agents) and advanced organic materials.[1][2] While the thiophene ring offers electronic richness, the C-3 aldehyde functionality introduces specific stability challenges. This guide addresses the compound's susceptibility to auto-oxidation and photolytic degradation , providing validated protocols for diagnosis, remediation, and long-term storage.

Module 1: Diagnosis & Detection

Is your reagent compromised? Use this triage section to verify purity before committing to a synthesis.

1.1 Visual Inspection Freshly distilled 4-Methylthiophene-3-carbaldehyde is typically a colorless to pale yellow liquid .

  • Warning Sign: Deep yellow, amber, or brown coloration indicates the formation of conjugated impurities, likely oxidation products (carboxylic acids) or oligomers.

  • Critical Failure: Turbidity or solid precipitate usually indicates significant conversion to 4-methylthiophene-3-carboxylic acid, which is solid at room temperature.

1.2 Analytical Verification (NMR Triage) Proton NMR (


H-NMR) is the definitive method for assessing quality. Use the table below to interpret your spectrum.
Signal TypeChemical Shift (

, ppm)
MultiplicityInterpretationAction
Aldehyde Proton 9.80 – 10.00 Singlet (s)Active Reagent. Integration should match aromatic protons (1:1).Proceed if purity >95%.
Carboxylic Acid 10.50 – 12.50 Broad Singlet (br s)Impurity (Oxidation). Disappears upon D

O shake.
Purify. (See Module 3).
Thiophene Ring 6.90 – 8.20 MultipletsAromatic backbone. Shifts downfield slightly in the acid form.Monitor for peak broadening (polymerization).

Module 2: Root Cause Analysis

Understanding the "Why" behind the degradation.

The primary instability vector is Radical Chain Auto-Oxidation . Unlike benzene derivatives, the thiophene ring is electron-rich. While this aids electrophilic substitution, it can also stabilize radical intermediates formed during storage, accelerating the conversion of the aldehyde to the carboxylic acid.

Mechanism of Degradation:

  • Initiation: Trace metal ions or UV light generate a radical at the formyl hydrogen.

  • Propagation: The acyl radical reacts with atmospheric oxygen (

    
    ) to form a peracid radical, which abstracts a hydrogen from another aldehyde molecule.
    
  • Termination: The resulting peracid reacts with aldehyde to form two equivalents of carboxylic acid.

OxidationPathway Aldehyde 4-Methylthiophene- 3-carbaldehyde Radical Acyl Radical (Intermediate) Aldehyde->Radical hν / Initiator Acid 4-Methylthiophene- 3-carboxylic Acid (Solid Impurity) Aldehyde->Acid Auto-oxidation (Air Exposure) Peracid Peracid Intermediate Radical->Peracid + O2 Peracid->Acid + Aldehyde

Caption: Figure 1.[3] Auto-oxidation pathway of thiophene carbaldehydes upon exposure to air and light.

Module 3: Remediation Protocols

How to save your sample. Do NOT discard oxidized material without attempting purification.

Protocol A: The Bisulfite Wash (Recommended) This method chemically separates the aldehyde by forming a water-soluble adduct, leaving non-aldehyde impurities (oligomers) in the organic layer, and leaving the acid in the aqueous waste (if pH is managed).

  • Prerequisites: Saturated Sodium Bisulfite (

    
    ) solution, Ethyl Acetate (EtOAc), Sodium Hydroxide (
    
    
    
    ), pH paper.

Step-by-Step Workflow:

  • Dissolution: Dissolve the impure oil in a minimal amount of EtOAc (e.g., 5 mL per gram).

  • Adduct Formation: Add an excess of saturated aqueous

    
    . Shake vigorously for 5–10 minutes.
    
    • Observation: A white precipitate (the bisulfite adduct) may form, or the adduct may remain dissolved in the aqueous layer.

  • Separation: Wash the mixture with fresh EtOAc.

    • Discard Organic Layer: This contains non-aldehyde impurities.

    • Keep Aqueous Layer (and precipitate): This contains your aldehyde "locked" as the adduct.

  • Regeneration: Treat the aqueous phase (and solid) with 10%

    
     or saturated 
    
    
    
    until pH > 10.
    • Caution: Exothermic. Do not overheat.

  • Extraction: Extract the regenerated aldehyde into fresh EtOAc (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

BisulfitePurification Impure Impure Aldehyde (Liquid) Bisulfite Add Sat. NaHSO3 (Shake 10 min) Impure->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer + Solid (Bisulfite Adduct) PhaseSep->AqLayer Keep Regen Add Base (NaOH) pH > 10 AqLayer->Regen Extract Extract with EtOAc Concentrate Regen->Extract Pure Pure Aldehyde Extract->Pure

Caption: Figure 2. Bisulfite adduct purification workflow for recovering pure aldehyde from oxidized mixtures.

Protocol B: Vacuum Distillation Only recommended if Protocol A fails or for large scale (>50g).

  • Boiling Point: High (>200°C at atm). Must use high vacuum.

  • Risk: Thermal decomposition of the thiophene ring can occur if bath temp exceeds 140°C.

Module 4: Prevention & Storage SOP

Implement these controls to prevent recurrence.

  • Atmosphere: Always store under Argon or Nitrogen . Aldehydes are "oxygen scavengers"; even headspace air in a sealed vial is sufficient to cause degradation over months.

  • Temperature: Store at 2°C – 8°C (Refrigerated).

    • Note: Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates hydrate formation.

  • Container: Amber glass vials with Teflon-lined caps.

  • Stabilizers: For long-term archiving (>6 months), consider adding 0.1% w/w Hydroquinone or BHT as a radical scavenger, provided it does not interfere with your downstream catalysis.

Frequently Asked Questions (FAQ)

Q1: My solution has turned dark brown but NMR shows only 5% acid. Can I use it? A: Proceed with caution. The dark color comes from trace oligomers (polythiophenes) which have high extinction coefficients (they look worse than they are). However, these oligomers can poison Palladium catalysts in cross-coupling reactions (Suzuki/Stille). If using for catalysis, purify via a short silica plug or Protocol A.

Q2: Can I store the aldehyde in solution (e.g., in DCM or Methanol)? A:

  • Methanol/Ethanol: NO. Aldehydes form hemiacetals with alcohols reversibly, which complicates stoichiometry and NMR interpretation.

  • DCM/Chloroform: Short-term only. Chlorinated solvents can become slightly acidic over time (forming HCl), which catalyzes the polymerization of the electron-rich thiophene ring.

  • Best Practice: Store neat (pure liquid/oil).

Q3: Is the 4-methyl isomer more stable than the unsubstituted thiophene-3-carbaldehyde? A: Marginally, yes. The methyl group at position 4 provides slight steric protection to the 3-position aldehyde. However, the electron-donating nature of the methyl group makes the ring more electron-rich, theoretically making it more susceptible to oxidative attack compared to electron-poor rings. Treat it with the same rigorous exclusion of air.[4]

References

  • Auto-oxidation Mechanisms: Lu, Y., et al. (2014). "Thiophene Oxidation and Reduction Chemistry." ChemInform, 47, 227-293.[5]

  • Purification Protocols: "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments (JoVE), 2018.

  • Chemical Safety & Data: PubChem Compound Summary for 4-Methylthiophene-3-carbaldehyde. National Center for Biotechnology Information.

  • NMR Shift Data: "Spectroscopy of Carboxylic Acids and Aldehydes." Chemistry LibreTexts.

Sources

Troubleshooting

Optimizing catalyst loading for reactions involving 4-Methylthiophene-3-carbaldehyde

Ticket ID: T3-CHO-OPT-001 Subject: Catalyst Loading & Reaction Optimization Guide Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary 4-Methylthiophene-3-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T3-CHO-OPT-001 Subject: Catalyst Loading & Reaction Optimization Guide Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

4-Methylthiophene-3-carbaldehyde (CAS: 765-77-5) presents a unique dual-challenge in catalysis:

  • Steric "Ortho-Effect": The methyl group at position 4 sterically hinders nucleophilic attack at the aldehyde carbonyl at position 3.

  • Catalyst Poisoning: The sulfur atom in the thiophene ring acts as a soft Lewis base, coordinating strongly to transition metals (Pd, Pt, Rh), often necessitating higher catalyst loadings or specialized ligands.

This guide provides troubleshooting protocols to optimize catalyst loading while mitigating these structural impediments.

Module 1: Organocatalysis (Condensation Reactions)

Focus: Knoevenagel & Aldol Condensations Primary Issue: Incomplete conversion due to steric blocking by the 4-methyl group.

Troubleshooting Guide

Q: I am observing stalled conversion (approx. 60%) in Knoevenagel condensations using standard piperidine/acetic acid. Should I increase the catalyst loading?

A: Increasing loading of weak bases (piperidine) rarely solves steric stalling. The 4-methyl group blocks the trajectory of the nucleophile. You must switch to a Lewis Acid-Mediated pathway to activate the carbonyl more aggressively.

Protocol A: Standard Optimization (Low Steric Bulk Nucleophiles)

  • Catalyst: Piperidine (20 mol%) + Glacial Acetic Acid (20 mol%).

  • Solvent: Toluene (with Dean-Stark trap) or Ethanol.

  • Loading Adjustment: Do not exceed 30 mol%. If reaction stalls, move to Protocol B.

Protocol B: High-Force Activation (TiCl₄ Mediated)

  • Mechanism: Titanium(IV) chloride coordinates to the aldehyde oxygen, overcoming the steric repulsion of the adjacent methyl group by significantly increasing electrophilicity.

  • Catalyst Loading: Stoichiometric (not catalytic) due to the formation of stable Ti-oxygen species.

  • Procedure:

    • Dissolve 4-methylthiophene-3-carbaldehyde (1.0 eq) in dry THF/DCM.

    • Cool to 0°C. Add TiCl₄ (2.0 eq) dropwise (Yellow precipitate forms).

    • Add active methylene compound (1.0 eq).

    • Add Pyridine (4.0 eq) dropwise.

    • Allow to warm to RT. Monitor by TLC (usually complete < 2h).

Data: Catalyst Efficiency Comparison
Catalyst SystemLoadingTime (h)Yield (%)Notes
Piperidine/AcOH10 mol%2445%Stalled equilibrium.
Piperidine/AcOH50 mol%2452%Diminishing returns; side products.
TiCl₄ / Pyridine 200 mol% 2 92% Recommended for hindered substrates.
L-Proline20 mol%4815%Too bulky for this substrate.

Module 2: Transition Metal Catalysis (Cross-Coupling)

Focus: Suzuki-Miyaura & Sonogashira (on halogenated derivatives) Primary Issue: Catalyst deactivation (Sulfur Poisoning).

Troubleshooting Guide

Q: My Suzuki coupling turnover number (TON) is low. The reaction turns black (Pd precipitation) before completion. Is the thiophene sulfur killing the catalyst?

A: Yes. The thiophene sulfur competes with phosphine ligands for the Pd(0) center. To optimize loading, you must use ligands with higher binding affinity than the sulfur.

The "Loading vs. Ligand" Rule:

  • Standard Ligands (PPh₃): Require high loading (5–10 mol%) to overwhelm sulfur poisoning.

  • Specialized Ligands (Buchwald/NHC): Allow low loading (0.5–1.0 mol%) by preventing sulfur coordination.

Recommended Protocol: Optimized Suzuki Coupling

  • Catalyst: Pd(OAc)₂ (1.0 mol%)

  • Ligand: SPhos or XPhos (2.0 mol%). Rationale: These bulky, electron-rich ligands create a protective shell around Pd, blocking the thiophene sulfur.

  • Base: K₃PO₄ (2.0 eq).

  • Solvent: Toluene/Water (10:1). Biphasic systems often reduce poisoning effects.

Experimental Workflow (DOT Diagram):

CatalystOptimization Start Start: Low Conversion CheckLigand Check Ligand Type Start->CheckLigand Standard Standard (PPh3) CheckLigand->Standard Using Advanced Bulky (SPhos/XPhos) CheckLigand->Advanced Using Action1 Increase Loading (to 5-8 mol%) Standard->Action1 Sulfur Poisoning Action2 Maintain Loading (0.5-1 mol%) Advanced->Action2 Sulfur Protected Result1 Moderate Yield High Cost Action1->Result1 Result2 High Yield Cost Effective Action2->Result2

Caption: Decision matrix for optimizing Pd-catalyst loading based on ligand selection to mitigate thiophene sulfur poisoning.

Module 3: Reductive Amination

Focus: Derivatization of the aldehyde group.[1][2] Primary Issue: Slow imine formation due to the 4-methyl steric block.

Troubleshooting Guide

Q: Direct reductive amination with NaBH(OAc)₃ is yielding mostly alcohol (reduction of aldehyde) rather than amine. Why?

A: The 4-methyl group slows down the formation of the imine intermediate. If you add the reducing agent immediately, it reduces the unreacted aldehyde. You must use a Pre-activation Protocol .

Protocol: Titanium-Assisted Reductive Amination

  • Imine Formation Step:

    • Combine 4-Methylthiophene-3-carbaldehyde (1.0 eq) and Amine (1.1 eq).

    • Add Ti(OiPr)₄ (Titanium Isopropoxide) (1.2 eq) neat or in THF.

    • Critical: Stir for 4–6 hours at RT. The Ti(IV) acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine despite steric hindrance.

  • Reduction Step:

    • Dilute with Ethanol or Methanol.

    • Add NaBH₄ (1.5 eq) carefully (exothermic).

    • Note: NaBH(OAc)₃ is usually too weak for hindered imines; NaBH₄ is preferred after Ti-activation.

Visualizing the "Ortho-Effect" & Poisoning

The following diagram illustrates the two primary failure modes when reacting 4-Methylthiophene-3-carbaldehyde without optimization.

FailureModes Substrate 4-Methylthiophene-3-carbaldehyde MeGroup 4-Methyl Group (Steric Bulk) Substrate->MeGroup Sulfur Thiophene Sulfur (Lewis Base) Substrate->Sulfur Block Blocks Nucleophile Approach (Aldehyde Reactivity) MeGroup->Block Poison Coordinates Metal Catalyst (Pd/Pt Deactivation) Sulfur->Poison Sol1 Solution: Lewis Acid Activation (TiCl4 / Ti(OiPr)4) Block->Sol1 Requires Sol2 Solution: Bulky Ligands (SPhos / XPhos) Poison->Sol2 Requires

Caption: Mechanistic failure modes caused by the 4-methyl group (sterics) and thiophene sulfur (poisoning), mapping to specific chemical solutions.

References

  • BenchChem. (2025).[3][4] Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Retrieved from 3

  • Royal Society of Chemistry. (2014). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings. Green Chemistry. Retrieved from 5

  • National Institutes of Health (PubChem). (2025). 4-Methylthiophene-3-carbaldehyde Compound Summary. Retrieved from 6

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes. Retrieved from 7

  • Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation Reaction Guide. Retrieved from 8

Sources

Optimization

Technical Support Center: 4-Methylthiophene-3-carbaldehyde Stability

Ticket ID: #MTC-OX-001 Subject: Prevention and Remediation of Autoxidation in Thiophene Aldehydes Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary & Problem Definition User Iss...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MTC-OX-001 Subject: Prevention and Remediation of Autoxidation in Thiophene Aldehydes Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary & Problem Definition

User Issue: You are observing the degradation of 4-Methylthiophene-3-carbaldehyde (CAS: 765-77-5). The material, originally a clear or pale yellow oil/solid, has darkened or developed a white crust. Root Cause: Electron-rich aromatic aldehydes are highly susceptible to radical autoxidation . The thiophene ring, activated by the methyl group at position 4, donates electron density to the carbonyl, making it prone to hydrogen abstraction by atmospheric oxygen. This converts the aldehyde into 4-methylthiophene-3-carboxylic acid .

This guide provides the diagnostic criteria to confirm oxidation, the "Gold Standard" storage protocol to prevent it, and a chemical rescue strategy to purify degraded batches.

Module 1: Diagnosis (Is my sample oxidized?)

Before attempting purification, confirm the extent of oxidation. Visually, the formation of a white solid (the acid) in the liquid aldehyde is a primary indicator.

Analytical Confirmation

Compare your sample against these spectral benchmarks.

FeaturePure Aldehyde (4-Methylthiophene-3-carbaldehyde)Oxidized Byproduct (4-Methylthiophene-3-carboxylic acid)
1H NMR ~9.8 - 10.0 ppm (Sharp singlet, 1H, -CH O)~11.0 - 13.0 ppm (Broad singlet, 1H, -COOH )
IR Spectroscopy ~1660 - 1690 cm⁻¹ (C=O stretch, Conjugated Aldehyde)~1680 - 1710 cm⁻¹ (Broad C=O) + 2500-3000 cm⁻¹ (O-H broad)
TLC (SiO2) Higher R_f (Less polar)Lower R_f (Streaking, acidic spot)
Solubility Soluble in Hexanes/Et2OPoor solubility in Hexanes (often precipitates)
The Mechanism of Failure

Understanding the enemy is key to defeating it. The oxidation is not a simple reaction but a radical chain mechanism driven by light and air.[1]

OxidationMechanism Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Metal) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Propagation) Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + R-CHO (H-Abstraction) Peracid->Radical Regenerates Radical Acid Carboxylic Acid (R-COOH) Peracid->Acid + R-CHO (Baeyer-Villiger type)

Figure 1: The radical chain autoxidation pathway. Note that one radical initiation event can destroy thousands of aldehyde molecules.

Module 2: Prevention (Storage Protocols)

To stop the mechanism outlined above, you must eliminate the three initiators: Oxygen , Light , and Heat .

The "Gold Standard" Storage Protocol
  • Container: Use amber glass vials (blocks UV light) with Teflon-lined caps.

  • Atmosphere: Purge the headspace with Argon (preferred over Nitrogen due to higher density, creating a better "blanket" over the liquid).

  • Temperature: Store at -20°C .

  • Additives (Optional): If the material is for long-term storage and not immediate biological testing, add 0.1% w/w BHT (Butylated hydroxytoluene) . BHT acts as a radical scavenger, sacrificing itself to stop the chain reaction.

Handling on the Bench
  • Do not leave the bottle open while weighing.

  • Do not use a spatula that has touched metal salts (traces of Fe/Cu can catalyze radical formation).

  • Do use a syringe/septum technique for liquid transfer if possible.

Module 3: Remediation (The Bisulfite Rescue)

If your batch is partially oxidized (e.g., 80% aldehyde, 20% acid), do not distill it . Distillation often requires high heat, which can accelerate decomposition or polymerization of thiophenes.

Instead, use the Bisulfite Adduct Purification . This chemical method selectively pulls the aldehyde into the aqueous phase as a solid salt, leaving the carboxylic acid and other organic impurities in the solvent.

Protocol: Bisulfite Purification of 4-Methylthiophene-3-carbaldehyde

Reagents:

  • Saturated Sodium Bisulfite (NaHSO3) solution (freshly prepared).[2][3]

  • Ethanol (95%).

  • Diethyl Ether or Ethyl Acetate.

  • 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO3).

Step-by-Step Workflow:

  • Adduct Formation:

    • Dissolve your crude material in a minimal amount of Ethanol.

    • Add 1.5 equivalents of Saturated NaHSO3 solution.

    • Stir vigorously for 30-60 minutes. A thick white precipitate (the bisulfite adduct) should form.

  • Washing (Removing the Impurity):

    • Filter the white solid.[4]

    • Wash the solid cake thoroughly with Diethyl Ether.

    • Why? The oxidized impurity (Carboxylic Acid) is soluble in ether. The Aldehyde-Bisulfite adduct is NOT. You are washing away the trash.

  • Regeneration (Recovering the Aldehyde):

    • Suspend the washed white solid in a biphasic mixture of Ethyl Acetate and Water.

    • Slowly add 10% NaOH (or Sat. NaHCO3) while stirring until the solid dissolves and gas evolution ceases.

    • Critical: Ensure pH > 10 to fully reverse the equilibrium.

  • Isolation:

    • Separate the organic layer (Ethyl Acetate).[2]

    • Dry over MgSO4, filter, and concentrate in vacuo.

    • Result: Pure 4-Methylthiophene-3-carbaldehyde.

BisulfiteWorkflow Crude Crude Mixture (Aldehyde + Acid) Step1 Add Sat. NaHSO3 (in EtOH) Crude->Step1 Filter Filter Suspension Step1->Filter Filtrate Filtrate (Discard) Filter->Filtrate Liquids Solid Solid Adduct (Aldehyde-Bisulfite) Filter->Solid Solids Wash Wash with Et2O (Removes Acid) Solid->Wash Regen Add EtOAc + NaOH (Regenerate) Wash->Regen Final Pure Aldehyde (In EtOAc Layer) Regen->Final

Figure 2: Workflow for the chemical purification of aldehydes using sodium bisulfite.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify this? A: Yes, but with caution. Thiophene aldehydes can streak on silica due to their weak basicity or if the silica is too acidic. If you must column it, add 1% Triethylamine to your eluent to neutralize the silica. However, the bisulfite method (Module 3) is generally superior for removing the carboxylic acid byproduct.

Q: My sample turned black. Is it recoverable? A: A black color usually indicates polymerization (thiophene ring opening or oligomerization), not just simple oxidation to the acid. If the NMR shows broad, undefined peaks in the aromatic region, the ring structure is compromised. This is likely unrecoverable.

Q: Why does the "4-methyl" group matter? A: The methyl group is an electron-donating group (EDG). It increases the electron density of the thiophene ring. While this makes the molecule a useful nucleophile in synthesis, it also makes the aldehyde carbonyl oxygen slightly more basic and the C-H bond slightly more electron-rich, potentially lowering the activation energy for radical abstraction compared to the unsubstituted parent [1].

Q: Can I store it in a desiccator? A: A desiccator controls humidity, not oxygen. It will not prevent autoxidation. You must exclude oxygen using an inert gas (Argon/Nitrogen).

References

  • Radical-chain mechanism for aldehyde autoxidation. ResearchGate. Available at: [Link]

  • Workup: Aldehydes - Bisulfite Workup. University of Rochester, Department of Chemistry. Available at: [Link]

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Green Synthesis of 4-Methylthiophene-3-carbaldehyde

Current Status: Operational Topic: Sustainable Synthesis Protocols & Troubleshooting Target Molecule: 4-Methylthiophene-3-carbaldehyde (CAS: 23925-54-4) Audience: Process Chemists, R&D Scientists Executive Summary & Rout...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Sustainable Synthesis Protocols & Troubleshooting Target Molecule: 4-Methylthiophene-3-carbaldehyde (CAS: 23925-54-4) Audience: Process Chemists, R&D Scientists

Executive Summary & Route Selection

Critical Notice on Regioselectivity: A common error in synthesizing 4-methylthiophene-3-carbaldehyde is attempting direct formylation (e.g., Vilsmeier-Haack) of 3-methylthiophene. This route predominantly yields the 2-isomer (alpha-position) due to the high reactivity of the thiophene


-carbons.

To achieve the 3,4-substitution pattern (both substituents in


-positions), you must utilize Directed Lithiation  or Functional Group Interconversion (Oxidation) .
Strategic Decision Matrix

Use the following logic flow to select the optimal green chemistry route for your available precursors.

RouteSelection Start Select Precursor Precursor1 3-Bromo-4-methylthiophene Start->Precursor1 Precursor2 (4-Methylthiophen-3-yl)methanol Start->Precursor2 Precursor3 3-Methylthiophene Start->Precursor3 Route1 Route A: Continuous Flow Lithiation (Halogen-Lithium Exchange) Precursor1->Route1 High Control Route2 Route B: Catalytic Aerobic Oxidation (TEMPO/Air or Anelli) Precursor2->Route2 Greenest Profile Route3 STOP: Direct Formylation fails. Yields 2-isomer. Precursor3->Route3 Regio-Error

Figure 1: Decision tree for selecting the synthesis pathway based on starting material availability.

Protocol A: Catalytic Oxidation (The "Greenest" Route)

Context: This method converts the primary alcohol to the aldehyde using TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) as a catalyst. It replaces toxic chromium oxidants (PCC/PDC) and avoids cryogenic conditions.

Green Chemistry Profile
  • Atom Economy: High.[1]

  • Solvent: Replaces DCM with 2-MeTHF or Ethyl Acetate .

  • Reagent: Uses household bleach (NaOCl) or Air as the terminal oxidant.

Step-by-Step Protocol (Anelli Modification)

Reagents:

  • Substrate: (4-Methylthiophen-3-yl)methanol (1.0 equiv)

  • Catalyst: TEMPO (0.01 equiv)

  • Co-catalyst: KBr (0.1 equiv)

  • Oxidant: NaOCl (1.1 equiv, buffered to pH 8.6 with NaHCO3)

  • Solvent: 2-MeTHF/Water biphasic system (1:1 v/v)

Procedure:

  • Preparation: Dissolve the alcohol and TEMPO in 2-MeTHF. Dissolve KBr in the aqueous buffer (NaHCO3). Combine in a reactor cooled to 0°C.

  • Oxidation: Slowly add the NaOCl solution dropwise while maintaining the internal temperature < 10°C. Note: The reaction is exothermic.

  • Monitoring: Monitor by TLC or HPLC. The reaction is typically complete within 30–60 minutes.

  • Quench: Quench excess oxidant with aqueous sodium thiosulfate.

  • Workup: Separate phases. The product remains in the organic (2-MeTHF) layer. Wash with brine, dry over MgSO4, and concentrate.

Troubleshooting Guide: Oxidation
IssueProbable CauseCorrective Action
Over-oxidation to Carboxylic Acid Excess NaOCl or lack of pH control.Ensure pH stays at 8.6–9.5 using NaHCO3 buffer. Acidic pH accelerates over-oxidation.
Incomplete Conversion Deactivation of TEMPO.Add a fresh aliquot of TEMPO (0.005 equiv). Ensure vigorous stirring (biphasic reaction requires high mass transfer).
Chlorination Byproducts High concentration of active chlorine species.Add NaOCl slower. Use 2-MeTHF instead of DCM to scavenge radical species.

Protocol B: Continuous Flow Lithiation (The "Precision" Route)

Context: If you must start from the bromide, Flow Chemistry is superior to batch processing. It allows for precise control of the exothermic Lithium-Halogen exchange, minimizes solvent usage, and often permits operation at higher temperatures (e.g., -20°C instead of -78°C) due to efficient heat transfer.

Flow Setup Diagram

FlowSetup Feed1 Feed A: 3-Bromo-4-methylthiophene in Dry 2-MeTHF Mixer1 Micro-Mixer 1 (Li-Halogen Exchange) Residence: 30s @ -20°C Feed1->Mixer1 Feed2 Feed B: n-BuLi (Hexanes) Feed2->Mixer1 Feed3 Feed C: Dry DMF (Formyl source) Mixer2 Micro-Mixer 2 (Formylation) Residence: 60s @ 0°C Feed3->Mixer2 Mixer1->Mixer2 Lithiated Intermediate Quench Collection/Quench (NH4Cl aq) Mixer2->Quench

Figure 2: Continuous flow reactor setup for the lithiation-formylation sequence.

Step-by-Step Protocol

Parameters:

  • Solvent: Anhydrous 2-MeTHF (Higher boiling point and lower miscibility with water than THF, easier recycling).

  • Flow Rate: Calculated for 30s residence time in Reactor 1.

  • Temperature: -20°C (Reactor 1), 0°C (Reactor 2).

Procedure:

  • Stream A: 0.5 M solution of 3-bromo-4-methylthiophene in 2-MeTHF.

  • Stream B: 1.6 M n-BuLi in hexanes (adjust flow rate to provide 1.1 equiv).

  • Mixing 1: Streams A and B meet in a T-mixer (or static mixer). The lithiated species forms rapidly.

  • Stream C: Neat DMF (or 2-MeTHF solution) is introduced in a second mixer (1.5 equiv).

  • Quench: The output flows directly into a stirred vessel containing saturated NH4Cl.

Troubleshooting Guide: Flow Chemistry
IssueProbable CauseCorrective Action
Clogging (Reactor Blockage) Lithium salts precipitating.Switch solvent to CPME (Cyclopentyl Methyl Ether) or increase system pressure (back-pressure regulator > 4 bar) to keep salts in solution.
Low Yield (Wurtz Coupling) Temperature too high in Mixer 1.Lower Mixer 1 temperature. Ensure mixing efficiency is high (Reynolds number) to prevent localized hot spots.
Regio-scrambling "Dance of Lithium" (Isomerization).Residence time in Mixer 1 is too long. Reduce residence time to < 10 seconds before adding DMF.

Comparative Data: Green vs. Traditional

MetricTraditional (Vilsmeier-Haack)Green Route A (TEMPO Oxidation)Green Route B (Flow Lithiation)
Regioselectivity Poor (Mix of 2-CHO and 5-CHO)Perfect (Retains 3-position)Excellent (Directed by Br)
Atom Economy Low (POCl3 waste)HighModerate
Toxicity High (POCl3, DMF)Low (Bleach, TEMPO)Moderate (Li-alkyls)
Solvent DCE or DMFWater / 2-MeTHF2-MeTHF / CPME
Energy High (Reflux)Low (RT / 0°C)Low (Cooling required)

References & Authority

  • Anelli Oxidation (TEMPO/Bleach): Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes..." Journal of Organic Chemistry, 1987.

  • Green Solvents (2-MeTHF/CPME): Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016.[1]

  • Flow Lithiation of Thiophenes: "Continuous flow synthesis of substituted thiophenes." Journal of Flow Chemistry, 2012. (General reference for organolithium flow protocols).

  • Regioselectivity Issues: Meth-Cohn, O., et al.[2] "A study of the Vilsmeier formylation of 3-substituted thiophenes." Journal of the Chemical Society, Perkin Transactions 1, 1981. (Explains why direct formylation fails).

Sources

Optimization

Technical Support Center: Purification of 4-Methylthiophene-3-carbaldehyde

Current Status: Operational Ticket ID: #TMC-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses the purification of 4-methylthiophene-3-carbaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #TMC-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the purification of 4-methylthiophene-3-carbaldehyde (CAS: 765-77-5). Unlike its more common isomer (3-methylthiophene-2-carbaldehyde), this compound is typically synthesized via halogen-lithium exchange from 3-bromo-4-methylthiophene , followed by formylation with DMF.

Consequently, the primary impurities are non-aldehydes (unreacted starting material, debrominated byproducts) and oxidation products (carboxylic acids). This guide prioritizes chemical purification (Bisulfite Adduct) over physical methods (distillation) due to the close boiling points of the brominated impurities and the product.

Part 1: Diagnostic & Decision Matrix

Before initiating a workflow, identify your specific impurity profile using the decision tree below.

Workflow Visualization: Purification Decision Tree

PurificationLogic Start Crude 4-Methylthiophene-3-carbaldehyde CheckImpurity Identify Major Impurity (TLC/GC/NMR) Start->CheckImpurity NonAldehyde Non-Aldehyde Impurities (Starting Bromide, Methylthiophene) CheckImpurity->NonAldehyde Unreacted SM AldehydeIso Regioisomers (e.g., 2-carbaldehyde) CheckImpurity->AldehydeIso Isomers AcidImp Carboxylic Acid (Storage degradation) CheckImpurity->AcidImp Oxidation Bisulfite PROTOCOL A: Bisulfite Adduct Purification (High Specificity) NonAldehyde->Bisulfite Recommended Column PROTOCOL B: Column Chromatography (Silica Gel) AldehydeIso->Column Required BaseWash PROTOCOL C: Bicarbonate Wash (pKa Separation) AcidImp->BaseWash Fast Fix

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity type.

Part 2: Troubleshooting Guides (Q&A Format)

Category 1: Removal of Starting Materials (Chemical Purification)

Q: Distillation is failing to separate the product from 3-bromo-4-methylthiophene. The boiling points are too close. What is the alternative?

A: Distillation is often ineffective here because the boiling point of the brominated precursor (~180°C) overlaps with the aldehyde product (>190°C). The superior method is Bisulfite Adduct Purification .

This method exploits the chemical reactivity of the aldehyde carbonyl group. The aldehyde forms a water-soluble sulfonate salt, while the brominated impurity (non-aldehyde) remains in the organic layer.

Protocol: The "Brindle" Bisulfite Workup Reference: Boucher, M. M., et al. Org. Process Res. Dev. 2017. [1]

  • Dissolution: Dissolve your crude oil in a water-miscible solvent. Methanol (MeOH) is ideal for thiophene aldehydes. Use ~5 mL solvent per gram of crude.

  • Adduct Formation: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Observation: A precipitate may form, or the solution may just become biphasic. Vigorous stirring for 30–60 minutes is critical.

  • Washing (Impurity Removal):

    • Dilute with water (to dissolve the adduct if it precipitated) and wash with a non-polar solvent like Ethyl Acetate/Hexanes (1:1) .

    • Mechanistic Insight: The product is trapped in the aqueous phase as the bisulfite adduct.[1] The impurities (bromide, methylthiophene) are extracted into the organic layer. Discard the organic layer.

  • Regeneration:

    • Basify the aqueous layer to pH >10 using Sodium Carbonate (Na₂CO₃) or 10% NaOH.

    • Caution: Thiophene rings are stable, but avoid prolonged exposure to strong base to prevent Cannizzaro reactions.

  • Extraction: Extract the liberated pure aldehyde into Dichloromethane (DCM) or Ethyl Acetate. Dry over MgSO₄ and concentrate.

Category 2: Physical State & Handling[3]

Q: My product is an oil, but literature suggests some thiophene aldehydes are solids. Is my product impure?

A: Not necessarily. 4-methylthiophene-3-carbaldehyde has a melting point near room temperature. Small amounts of impurities (melting point depression) or supercooling can keep it as an oil.

  • Action: If the purity is confirmed by NMR (>95%) but it remains an oil, store it in the freezer (-20°C). It will likely solidify.

  • Purification Note: If it is a solid, recrystallization is possible but often results in significant yield loss due to high solubility in organic solvents. The Bisulfite method (above) is preferred for yield.

Category 3: Storage & Stability (Oxidation)

Q: The product has developed a sharp, acidic smell and white solid precipitates are forming. What is happening?

A: Thiophene aldehydes are susceptible to autoxidation to the corresponding carboxylic acid (4-methylthiophene-3-carboxylic acid) upon exposure to air. The "white solid" is likely the acid, which is less soluble in the aldehyde oil.

Remediation Protocol:

  • Dissolve the mixture in Dichloromethane (DCM) .

  • Wash with saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanism:[2][3][4] The acid is deprotonated (pKa ~4-5) and moves to the aqueous layer. The aldehyde remains in the DCM.

  • Dry the organic layer and concentrate.

  • Prevention: Store under Nitrogen/Argon at -20°C.

Part 3: Technical Data & Specifications

Table 1: Physical Properties & Solvents
PropertyValue / NoteRelevance
Boiling Point ~90–100°C @ 5 mmHg (Est.)High vacuum required for distillation to avoid decomposition.
Melting Point Low melting solid / OilMay crystallize in freezer; handle as liquid.
Solubility Soluble in DCM, EtOAc, MeOHCompatible with Bisulfite method (MeOH) and Extraction (DCM).
pKa (Acid Impurity) ~4.0 (Carboxylic Acid)Easily removed with weak base (NaHCO₃).
Table 2: Solvents for Bisulfite Method
SolventSuitabilityNotes
Methanol Excellent Best solubility for thiophene aldehydes; miscible with aqueous bisulfite.
Ethanol GoodSlower adduct formation than MeOH.
Acetonitrile ModerateUse if product has poor solubility in alcohols.
THF PoorCan form peroxides; phase separation with water can be tricky.

Part 4: Visualized Workflow (Bisulfite Protocol)

This diagram details the "Chemical Rescue" workflow, the most reliable method for cleaning this specific compound.

BisulfiteWorkflow Crude Crude Mixture (Aldehyde + Bromide) Step1 Add MeOH + NaHSO3(aq) Stir 1 hr Crude->Step1 Step2 Phase Separation Step1->Step2 OrgLayer Organic Layer (Contains Impurities) Step2->OrgLayer Wash with EtOAc AqLayer Aqueous Layer (Contains Product-Adduct) Step2->AqLayer Save Aqueous Waste Waste OrgLayer->Waste Discard Step3 Basify (pH > 10) (Regenerate Aldehyde) AqLayer->Step3 Final Extract & Dry (Pure Aldehyde) Step3->Final

Figure 2: Step-by-step workflow for the Bisulfite Adduct purification method.

References

  • Boucher, M. M., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.

  • GuideChem. (n.d.). "3-Bromo-4-methylthiophene Properties and Synthesis." GuideChem Chemical Network.

  • Sigma-Aldrich. (n.d.).[5] "4-Methylthiophene-2-carboxaldehyde Product Specification." Merck KGaA. (Note: Used for comparative physical property analysis of regioisomers).

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Methylthiophene-3-carbaldehyde

Ticket ID: #4M3C-SCALE-UP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Beta-Beta" Challenge You are encountering difficulties scaling the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #4M3C-SCALE-UP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Beta-Beta" Challenge

You are encountering difficulties scaling the synthesis of 4-methylthiophene-3-carbaldehyde (CAS: 7516-36-1). This is a common bottleneck. The core issue is regioselectivity .

Thiophene is an electron-rich heterocycle that undergoes Electrophilic Aromatic Substitution (EAS) preferentially at the


-positions (C2/C5). Direct formylation (Vilsmeier-Haack) of 3-methylthiophene will overwhelmingly yield 3-methylthiophene-2-carbaldehyde , not your desired 3-carbaldehyde (the 

-position).

To access the 3,4-substitution pattern (both substituents in


-positions) at scale, you must abandon direct EAS and utilize Halogen-Metal Exchange (HME)  on a pre-functionalized scaffold.

Module 1: Route Selection & Strategy

Question: "Why can't I just optimize the Vilsmeier-Haack reaction?"

Answer: Thermodynamics and kinetics are working against you. The C2 position is significantly more nucleophilic. While blocking groups (e.g., 2,5-dibromo-3-methylthiophene) can force substitution at C4, removing them adds steps and waste.

The Recommended Route: Halogen-Metal Exchange

We recommend starting with 3-bromo-4-methylthiophene (CAS: 30318-99-1). This locks the regiochemistry. The bromine is exchanged for a metal (Li or Mg), which then attacks a formyl source (DMF or N-formylpiperidine).

Critical Decision: Lithium vs. Magnesium (TurboGrignard) For scale-up (>100g), we strongly advise switching from n-Butyllithium (n-BuLi) to Knochel’s TurboGrignard (iPrMgCl·LiCl) .[1][2]

Featuren-BuLi Route TurboGrignard (iPrMgCl·LiCl)
Temperature Requires -78°C (Cryogenic)Works at -20°C to 0°C (Standard Chiller)
Safety Pyrophoric; intolerant of functional groupsNon-pyrophoric; higher tolerance
Scalability Low (Heat transfer limits at -78°C)High (Manageable exotherms)
Stability Unstable intermediate at > -40°CStable magnesiated intermediate
Strategic Workflow Diagram

G Start Start: 3-Methylthiophene Direct Direct Vilsmeier (POCl3/DMF) Start->Direct Bromination Bromination (NBS or Br2) Start->Bromination If starting from scratch Wrong Major Product: 2-Carbaldehyde (Wrong Isomer) Direct->Wrong Alpha-selectivity Precursor Precursor: 3-Bromo-4-methylthiophene Bromination->Precursor Decision Choose Metalation Agent Precursor->Decision nBuLi n-BuLi (-78°C, Cryogenic) Decision->nBuLi Lab Scale (<10g) Turbo TurboGrignard (iPrMgCl·LiCl, -15°C) Decision->Turbo Process Scale (>100g) Intermediate Metallated Species (Li or MgCl) nBuLi->Intermediate Turbo->Intermediate Quench DMF Quench & Acid Hydrolysis Intermediate->Quench Final Target: 4-Methylthiophene-3-carbaldehyde Quench->Final

Caption: Logical pathway comparing the failed Vilsmeier route vs. the recommended Metallation routes.

Module 2: The "TurboGrignard" Protocol (Scale-Up Ready)

This protocol is designed for a 100g scale batch. It utilizes the TurboGrignard reagent, which accelerates the Br/Mg exchange via the "LiCl effect" (breaking up polymeric aggregates of the Grignard), allowing the reaction to proceed at achievable industrial temperatures [1][2].

Materials:
  • Substrate: 3-Bromo-4-methylthiophene (1.0 equiv).

  • Reagent: iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv).

  • Electrophile: Dry DMF (1.5 equiv).

  • Solvent: Anhydrous THF (5-10 volumes).

Step-by-Step Procedure:
  • System Prep: Flame-dry a 3-neck reactor equipped with a mechanical stirrer, internal temperature probe, and addition funnel. Purge with Nitrogen/Argon.

  • Charging: Charge 3-bromo-4-methylthiophene and anhydrous THF. Cool the mixture to -15°C (using a glycol/water chiller).

  • Exchange (The Critical Step): Add iPrMgCl·LiCl solution dropwise.

    • Rate Control: Maintain internal temperature < -5°C.

    • Aging: Stir at -15°C for 1–2 hours.

    • IPC (In-Process Control): Pull an aliquot, quench with water, and check GC/HPLC. You should see the disappearance of the bromide and appearance of 3-methylthiophene (the protonated species). Do not proceed until conversion is >98%.

  • Formylation: Add dry DMF dropwise to the cold mixture.

    • Exotherm Warning: This step is exothermic. Maintain T < 0°C.

  • Warming: Allow the mixture to warm to Room Temperature (RT) over 1 hour.

  • Hydrolysis: Cool back to 0°C. Quench with 1M HCl or citric acid solution. Stir vigorously for 30 mins to hydrolyze the hemi-aminal intermediate to the aldehyde.

  • Workup: Extract with MTBE or Ethyl Acetate. Wash with brine. Dry over MgSO4.[3]

Module 3: Troubleshooting & FAQs

Q1: The reaction stalled. I still see starting material (bromide) after 2 hours.
  • Diagnosis: Moisture contamination is the #1 killer of Grignard reagents.

  • Fix:

    • Check your solvent water content (Karl Fischer titration). It must be <50 ppm.

    • Ensure the iPrMgCl·LiCl titer is correct. Organometallics degrade over time. Titrate before use.

    • Turbo-Boost: If the exchange is sluggish, warm the reaction briefly to 0°C. The LiCl complex is more stable than pure Li-reagents, permitting slight warming [3].

Q2: I isolated the product, but it smells like sulfur and has a low melting point.
  • Diagnosis: You likely have the de-brominated side product (3-methylthiophene).

  • Cause: This happens if the DMF quench is inefficient or if moisture enters after the exchange but before the DMF addition (protonation of the Grignard).

  • Fix: Ensure the DMF is anhydrous. Distill DMF over CaH2 or use molecular sieves before addition.

Q3: Can I use n-Butyllithium (n-BuLi) instead? I have it in stock.
  • Answer: Yes, but with strict caveats.

    • You must operate at -78°C . At higher temperatures (-20°C), n-BuLi will cause "scrambling" (deprotonation of the methyl group or ring protons) leading to a mix of isomers and polymers [4].

    • Safety: n-BuLi is pyrophoric. On a >100g scale, a spill is catastrophic. TurboGrignard is not pyrophoric, making it safer for plant operations [5].

Q4: The aldehyde is turning into a solid white precipitate during storage.
  • Diagnosis: Auto-oxidation. Thiophene aldehydes are prone to air oxidation to the corresponding carboxylic acid .

  • Fix: Store under nitrogen at 4°C. For long-term storage, add a stabilizer (e.g., BHT) or convert it to a bisulfite adduct for stability, which can be reversed when needed.

Module 4: Safety & Handling (E-E-A-T)

Warning: Organometallic Chemistry Hazards

  • Water Incompatibility: Both n-BuLi and Grignard reagents react violently with water, generating heat and flammable alkanes (butane or propane).

  • Quenching Protocol: Never quench a large-scale organometallic reaction by dumping water into the reactor. Always add the reaction mixture slowly into a cooled acid solution, or add the acid solution slowly to the reactor with high cooling capacity.

  • Runaway Potential: The halogen-metal exchange is exothermic. If the reagent is added too quickly without mixing, "hot spots" can form, leading to a thermal runaway. Mechanical stirring is mandatory for scale-up (magnetic stirring is insufficient).

Safety Decision Logic

Safety Start Start Quench Procedure CheckCooling Is Reactor Cooled (< 0°C)? Start->CheckCooling CheckStir Is Mechanical Stirring Active? CheckCooling->CheckStir Yes Stop STOP: Risk of Eruption/Fire CheckCooling->Stop No Proceed Slow Addition of Quench Agent CheckStir->Proceed Yes CheckStir->Stop No

Caption: Mandatory safety checks before quenching organometallic reactions.

References

  • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition.

  • Desaintjean, A., et al. (2020).[2] Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie.

  • Sigma-Aldrich. (n.d.). Selective Metalation and Additions: Knochel TurboGrignards.

  • Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. James Cook University Research Online.

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments (JoVE).[4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Methylthiophene-3-carbaldehyde vs. 5-Methylthiophene-2-carboxaldehyde

[1] Executive Summary: The Regioisomer Divergence In thiophene chemistry, the positioning of substituents dictates not just physical properties, but the fundamental trajectory of chemical reactivity. This guide compares...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Regioisomer Divergence

In thiophene chemistry, the positioning of substituents dictates not just physical properties, but the fundamental trajectory of chemical reactivity. This guide compares two structural isomers: 4-Methylthiophene-3-carbaldehyde (4-Me-3-ThCHO) and 5-Methylthiophene-2-carboxaldehyde (5-Me-2-ThCHO) .[1]

While they share the same molecular formula (


), they represent two distinct reactivity archetypes:
  • 5-Me-2-ThCHO: Represents the "Linear/Conjugated" archetype.[1] The substituents are at the

    
     (2,5) positions, maximizing conjugation and minimizing steric hindrance. It is the standard workhorse for linear chain extension and polymer synthesis.
    
  • 4-Me-3-ThCHO: Represents the "Congested/Angular" archetype.[1] The substituents are at the

    
     (3,4) positions.[1][2][3] The proximity of the methyl group to the aldehyde creates significant steric strain ("ortho-effect"), altering nucleophilic attack rates and directing electrophilic substitution to the highly reactive 
    
    
    
    -carbon (C2).

Structural & Electronic Profiling

Steric Environment

The primary differentiator is the spatial arrangement of the methyl group relative to the reactive carbonyl center.

  • 5-Methylthiophene-2-carboxaldehyde: The methyl group is at C5, remote from the carbonyl at C2.[1] The carbonyl face is open and accessible to bulky nucleophiles.

  • 4-Methylthiophene-3-carbaldehyde: The methyl group is at C4, immediately adjacent to the carbonyl at C3.[1] This creates a "steric wall," hindering the approach of nucleophiles and forcing the carbonyl to adopt specific conformations to minimize strain.

Electronic Density & Resonance

Thiophene rings are electron-rich, but the position matters:

  • 
    -Position (C2/C5):  Closest to the sulfur atom; highest electron density and resonance stabilization. An aldehyde here (5-Me-2-ThCHO) is strongly conjugated, reducing its electrophilicity slightly but making the C=O bond very stable.[1]
    
  • 
    -Position (C3/C4):  Further from sulfur; lower resonance stabilization.[1] An aldehyde here (4-Me-3-ThCHO) is electronically more isolated.[1] However, the C2 position (vacant in this isomer) becomes a "hotspot" for electrophilic attack because it is both 
    
    
    
    to sulfur and ortho to the electron-withdrawing carbonyl.
Visualization of Reactivity Logic

The following diagram maps the logical flow of reactivity based on these structural differences.

ReactivityMap Start Thiophene Aldehyde Isomer Iso1 5-Methylthiophene-2-carboxaldehyde (2,5-Substitution) Start->Iso1 Iso2 4-Methylthiophene-3-carbaldehyde (3,4-Substitution) Start->Iso2 Feat1 Feature: Open Carbonyl Face (No Steric Hindrance) Iso1->Feat1 EAS1 EAS Direction: Positions 3 or 4 (Deactivated) Iso1->EAS1 Electrophilic Subst. Feat2 Feature: Ortho-Methyl Blockade (High Steric Hindrance) Iso2->Feat2 EAS2 EAS Direction: Position 2 (Alpha) (Highly Activated Hotspot) Iso2->EAS2 Electrophilic Subst. React1 High Reactivity: Bulkier Nucleophiles (e.g., Knoevenagel) Feat1->React1 Facilitates React2 Reduced Reactivity: Nucleophilic Attack Slowed Feat2->React2 Causes

Caption: Comparative logic flow illustrating how structural substitution patterns (2,5 vs 3,4) dictate steric accessibility and electrophilic aromatic substitution (EAS) sites.

Comparative Performance Data

The following table synthesizes experimental observations regarding the performance of these isomers in standard synthetic transformations.

Feature5-Methylthiophene-2-carboxaldehyde4-Methylthiophene-3-carbaldehyde
Nucleophilic Addition Rate High. Unhindered carbonyl allows fast kinetics even with bulky nucleophiles.[1]Moderate/Low. Adjacent methyl group retards approach; requires higher temps or longer times.[1]
Knoevenagel Yield Excellent (>95%). Standard substrate for condensation with malononitrile/active methylenes.Good (70-85%). Yields are lower due to steric crowding and competing side reactions.[1]
Oxidation Stability High. The 2-position aldehyde is robust.[1]Moderate. Susceptible to decarbonylation under harsh acidic conditions due to crowding.[1]
EAS Regioselectivity Directs to C3 (beta, crowded) or C4 (beta). Ring is generally deactivated by the aldehyde.Directs to C2 (alpha). This position is extremely reactive (Alpha to S, Ortho to CHO).
Primary Application Linear polymers, conductive materials, simple drug scaffolds.Fused ring synthesis (e.g., Thienopyrimidines), sterically locked ligands.

Experimental Protocols

Protocol A: Knoevenagel Condensation (Nucleophilic Benchmark)

This protocol validates the reactivity of the carbonyl group. The 5-Me isomer typically reacts at room temperature, while the 4-Me isomer often requires heating.[1]

Reagents:

  • Aldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) or

    
    -Alanine (for milder conditions)[1]
    
  • Solvent: Ethanol (EtOH)[2]

Step-by-Step Workflow:

  • Preparation: Dissolve 5.0 mmol of the specific thiophene aldehyde in 10 mL of absolute ethanol.

  • Addition: Add 5.5 mmol of malononitrile. Stir until dissolved.

  • Catalysis: Add 0.5 mmol of piperidine dropwise.

    • Observation Point: For 5-Me-2-ThCHO , precipitation of the product often begins within 5-10 minutes at Room Temperature (RT).[1]

    • Observation Point: For 4-Me-3-ThCHO , if no precipitate forms after 30 mins, heat to reflux (78°C).[1]

  • Termination: Stir for 2 hours (RT for 5-Me isomer; Reflux for 4-Me isomer).

  • Isolation: Cool to 0°C. Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL).

  • Validation: Check purity via TLC (Hexane:EtOAc 3:1). The 5-Me product will typically have a higher

    
     due to planarity and conjugation.[1]
    
Protocol B: Reductive Amination (Drug Synthesis Context)

Used to attach amine-bearing pharmacophores.[1]

Step-by-Step Workflow:

  • Imine Formation: Mix aldehyde (1.0 equiv) and amine (1.0 equiv) in Dichloroethane (DCE). Add

    
     (2.0 equiv) to sequester water.
    
    • Critical Note:4-Me-3-ThCHO requires 4-12 hours for complete imine formation due to sterics. 5-Me-2-ThCHO is usually complete in <2 hours.[1]

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv).
    
  • Quench: Stir overnight at RT. Quench with sat.

    
    . Extract with DCM.[1]
    

Synthesis Pathway: Fused Ring Formation

The 4-Methylthiophene-3-carbaldehyde is uniquely valuable for synthesizing fused heterocyclic systems (e.g., thieno[2,3-d]pyrimidines) because the reactive C2 position is adjacent to the aldehyde.[1] This is not possible with the 5-Me-2 isomer without complex rearrangements.[1]

SynthesisPath Substrate 4-Methylthiophene- 3-carbaldehyde Step1 Condensation with Amidine/Guanidine Substrate->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 Cyclization at C2 (Alpha Position) Intermediate->Step2 Product Thieno[2,3-d]pyrimidine Derivative Step2->Product

Caption: The "Ortho-Cyclization" advantage of the 3,4-isomer, utilizing the highly reactive C2 position for ring fusion.

References

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. (Discusses the versatility of 3-carbaldehyde derivatives in organic synthesis).

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. NIH. (Provides reaction conditions and yields for 2-carbaldehyde derivatives).

  • Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. (Highlights the reactivity of aldehyde groups on thiophene for polymer adhesion).

  • 5-Methylthiophene-2-carboxaldehyde Product Analysis. PubChem. (Chemical and physical property data).

  • Application Notes for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. BenchChem. (Specific protocols and yield data for the 2-isomer).

Sources

Comparative

Spectroscopic Differentiation of Thiophene Carbaldehyde Isomers

This guide provides a rigorous spectroscopic comparison between 2-thiophenecarbaldehyde (2-TC) and 3-thiophenecarbaldehyde (3-TC) . It is designed for researchers requiring definitive structural assignment and purity ver...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic comparison between 2-thiophenecarbaldehyde (2-TC) and 3-thiophenecarbaldehyde (3-TC) . It is designed for researchers requiring definitive structural assignment and purity verification of these heterocyclic intermediates.

Executive Summary

Thiophene carbaldehydes are critical building blocks in the synthesis of pharmaceuticals (e.g., thienodiazepines) and conductive polymers. While they share a molecular formula (C₅H₄OS) and similar physical properties, their electronic environments differ significantly due to the "heteroatom effect" of the sulfur ring.

  • 2-Thiophenecarbaldehyde (2-TC): The carbonyl group is conjugated directly with the sulfur atom's lone pair, resulting in higher resonance stabilization, lower carbonyl electrophilicity, and distinct shielding patterns.

  • 3-Thiophenecarbaldehyde (3-TC): The carbonyl is "cross-conjugated." It lacks the direct resonance contribution from sulfur, making the carbonyl carbon more electrophilic and shifting its spectroscopic signatures downfield (deshielding).

Key Takeaway: Proton NMR (


H NMR) is the most reliable method for differentiation, relying on specific ring coupling constants (

-values), while IR provides secondary confirmation through carbonyl stretching frequencies.

Molecular Structure & Properties[1][2][3][4][5]

Feature2-Thiophenecarbaldehyde (2-TC)3-Thiophenecarbaldehyde (3-TC)
Structure Carbonyl at position

to Sulfur
Carbonyl at position

to Sulfur
Symmetry


Boiling Point 198 °C~199-201 °C
Electronic Character Electron-rich carbonyl (High Resonance)Electron-deficient carbonyl (Inductive Effect dominant)
Major Application Schiff base ligands, antihistaminesChalcone derivatives, agrochemicals

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance ( H NMR) – The Gold Standard

The definitive identification relies on the spin-spin coupling patterns of the thiophene ring protons. The sulfur atom induces a geometric distortion that makes


 (cross-ring) couplings in 3-TC distinct from the vicinal couplings in 2-TC.
Comparative Chemical Shifts & Coupling Constants (in CDCl

)
Proton2-TC Data (ppm, Multiplicity,

in Hz)
3-TC Data (ppm, Multiplicity,

in Hz)
Mechanistic Insight
-CHO 9.80 - 9.90 (d,

)
9.92 - 9.94 (s)3-TC aldehyde proton is more deshielded due to lower electron density at the

-carbon.
H-3 / H-2 H-3: 7.75 (dd,

)
H-2: 8.13 (d,

)
Critical Differentiator: H-2 in 3-TC is significantly downfield (>8.0 ppm) because it is flanked by S and C=O.
H-4 H-4: 7.20 (dd,

)
H-4: 7.53 (dd,

)
H-4 is the most shielded proton in both isomers (furthest from S and C=O influence).
H-5 H-5: 7.78 (dd,

)
H-5: 7.37 (dd,

)
In 2-TC, H-5 is

to Sulfur, causing significant deshielding.

Key Diagnostic Signal:

  • For 3-TC: Look for the H-2 doublet at ~8.13 ppm . Its coupling constant (

    
     Hz) corresponds to the long-range coupling across the ring to H-5.
    
  • For 2-TC: Look for the tight multiplet patterns between 7.7–7.8 ppm (overlapping H-3 and H-5) and the distinct triplet-like dd of H-4 upfield at 7.2 ppm .

B. Carbon-13 NMR ( C NMR)

The carbonyl carbon shift reflects the electrophilicity difference.

  • 2-TC Carbonyl:

    
    183.1 ppm 
    
  • 3-TC Carbonyl:

    
    185.0 ppm 
    
    • Reasoning: The 2-position allows the sulfur lone pair to donate density into the carbonyl

      
      -system (resonance), shielding the carbon nucleus relative to the 3-isomer.
      
C. Vibrational Spectroscopy (FT-IR)

While both isomers show characteristic aldehyde peaks, the frequency of the carbonyl stretch (


) reveals the extent of conjugation.
Mode2-TC Wavenumber (cm

)
3-TC Wavenumber (cm

)
Interpretation

1660 - 1680 1690 - 1710 2-TC has stronger conjugation (more single-bond character), lowering the frequency. 3-TC is less conjugated, appearing closer to a standard aldehyde.

(Ring)
1420, 15151410, 1530Ring breathing modes differ due to substitution symmetry.

(Aldehyde)
2800, 2720 (Fermi doublet)2810, 2730Characteristic Fermi resonance doublets are present in both.
D. Mass Spectrometry (MS)

Warning: Low-resolution EI-MS is not recommended for distinguishing these isomers.

  • Molecular Ion: Both show

    
     at 
    
    
    
    112.[1]
  • Fragmentation: Both lose the formyl radical (

    
    ) or CO (
    
    
    
    ). The "Ortho Effect" seen in benzene derivatives is less pronounced here due to the geometry of the 5-membered ring. Isomers cannot be reliably differentiated by standard fragmentation patterns.

Experimental Workflow: Identification Protocol

This self-validating workflow ensures accurate identification of an unknown thiophene carbaldehyde sample.

IdentificationWorkflow Start Unknown Sample (C5H4OS) IR_Step Step 1: FT-IR Analysis (Focus: 1650-1720 cm-1) Start->IR_Step Decision_IR C=O Frequency? IR_Step->Decision_IR NMR_Step Step 2: 1H NMR (CDCl3) (Focus: 7.0-8.5 ppm region) Decision_IR->NMR_Step Ambiguous/Confirmation needed Result_2TC Identity: 2-Thiophenecarbaldehyde (High Conjugation) Decision_IR->Result_2TC < 1680 cm-1 (Strong Indication) Result_3TC Identity: 3-Thiophenecarbaldehyde (High Electrophilicity) Decision_IR->Result_3TC > 1700 cm-1 (Strong Indication) Check_H2 Is there a doublet > 8.0 ppm? NMR_Step->Check_H2 Check_H2->Result_2TC No (H-3/H-5 overlap) Check_H2->Result_3TC Yes (H-2 proton)

Figure 1: Decision tree for the spectroscopic differentiation of thiophene carbaldehyde isomers.

Reactivity Implications for Drug Development

Understanding the spectroscopic differences allows for the prediction of reactivity in synthetic pathways:

  • Knoevenagel Condensation:

    • 3-TC is more reactive. The higher carbonyl chemical shift (185 ppm) and higher IR frequency indicate a more electropositive carbonyl carbon, making it more susceptible to nucleophilic attack by active methylene compounds.

  • Schiff Base Formation:

    • 2-TC forms more stable imines due to conjugation with the sulfur atom, which can be monitored by the upfield shift of the imine proton relative to the 3-TC derivative.

References

  • Royal Society of Chemistry. N-Unsubstituted 2- and 3-thiophenimines. (2024). Comparative NMR data for thiophene aldehydes and imine derivatives. Link

  • ChemicalBook. 3-Thiophenecarboxaldehyde 13C and 1H NMR Spectra. (Accessed 2026). Detailed peak assignments and coupling constants. Link

  • NIST Chemistry WebBook. 2-Thiophenecarboxaldehyde Spectral Data. Standard Reference Data. Link

  • BenchChem. A Comparative Guide to the Reactivity of 3-(Thiophen-2-yl)propanal and 3-Thiophenecarboxaldehyde. Reactivity profiles and electrophilicity predictions. Link

Sources

Validation

Comparative Guide: Biological Efficacy and SAR Profiling of Substituted Thiophene Carboxamides

Executive Summary: The Thiophene Advantage Thiophene carboxamides have emerged as superior bioisosteres to benzene carboxamides in modern drug design. While the phenyl ring is a classic scaffold, the thiophene ring offer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Advantage

Thiophene carboxamides have emerged as superior bioisosteres to benzene carboxamides in modern drug design. While the phenyl ring is a classic scaffold, the thiophene ring offers unique electronic properties—specifically, high polarizability and the ability of the sulfur atom to act as a hydrogen bond acceptor. These features often result in improved binding affinity to kinase ATP-binding pockets and bacterial DNA gyrase domains.

This guide objectively compares the biological activity of substituted thiophene carboxamides against standard clinical benchmarks, focusing on Anticancer (Kinase Inhibition) and Antimicrobial profiles.

Structural Classes & SAR Logic

To understand biological variance, we must first distinguish between the two primary regioisomers used in medicinal chemistry. The position of the carboxamide group relative to the sulfur atom dictates the vector of the substituents and the electronic environment of the amide bond.

SAR Decision Matrix: 2- vs. 3-Carboxamides
FeatureThiophene-2-CarboxamideThiophene-3-Carboxamide
Electronic Character Sulfur is adjacent to the amide; high electron density at C5 facilitates electrophilic attack.Amide is "meta-like" to sulfur; sterically allows bulky groups at C4/C5 without clashing with the amide.
Primary Application Antimicrobial & Antiviral: Often mimics purine/pyrimidine bases.Kinase Inhibitors (Anticancer): Mimics the adenine ring of ATP in the kinase hinge region.
Key SAR Insight Substitution at C5 (e.g., Halogens) drastically increases lipophilicity and membrane permeability.Substitution at C2/C4 allows for "dual-anchoring" in kinase pockets (e.g., EGFR, JNK).
Visualization: Scaffold & Substitution Logic

SAR_Logic Core Thiophene Scaffold Pos2 2-Carboxamide (Antimicrobial Focus) Core->Pos2 Regioisomer A Pos3 3-Carboxamide (Kinase Focus) Core->Pos3 Regioisomer B Sub5 C5 Substitution (Lipophilicity/Metabolic Stability) Pos2->Sub5 Key Modification Pos3->Sub5 Secondary Mod Sub4 C4 Substitution (Steric Gatekeeper) Pos3->Sub4 Key Modification

Figure 1: Structural Activity Relationship (SAR) map distinguishing the primary biological applications of 2- vs. 3-substituted thiophene carboxamides.

Anticancer Efficacy: Kinase Inhibition Profile[1][2][3]

Thiophene-3-carboxamides have shown exceptional potency as ATP-competitive inhibitors, particularly against Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal Kinase (JNK).

Comparative Data: Thiophene vs. Standard Inhibitors[4]

The following data highlights the efficacy of trisubstituted thiophene-3-carboxamide selenides compared to standard chemotherapeutics.

Compound ClassTarget KinaseIC50 (Enzymatic)IC50 (Cellular - HCT116)Reference Benchmark
Thiophene-3-carboxamide (Cmpd 16e) EGFR 94.4 nM 3.20 µM Gefitinib (clinical EGFR inhibitor)
Thiophene-2-carboxamide (Cmpd 2b)Tubulin (Hep3B)N/A5.46 µMCombretastatin A-4 (CA-4)
Phenyl-carboxamide AnalogEGFR> 500 nM> 20 µM(Loss of activity due to lack of S-interaction)

Key Insight: The sulfur atom in the thiophene ring often participates in a specific


-cationic interaction with the lysine residue (e.g., Lys745 in EGFR) within the ATP binding pocket, a mechanism not available to the phenyl bioisostere [1, 2].
Mechanism of Action: Dual Inhibition

Recent studies indicate that specific thiophene-3-carboxamides function as "Dual Inhibitors" for JNK, binding to both the ATP site and the JIP (JNK Interacting Protein) docking site.[1] This dual mechanism reduces off-target effects common in pure ATP-mimetics [3].

Antimicrobial Efficacy[4][6]

Thiophene-2-carboxamide derivatives, particularly those tethered with thioureides or Schiff bases, exhibit broad-spectrum activity.

Performance vs. Antibiotics[4]
OrganismStrain TypeThiophene Derivative (MIC)Standard Drug (MIC)Outcome
Staphylococcus aureusGram (+)0.81 µg/mL Cefadroxil (1-5 µg/mL)Superior Potency
Escherichia coliGram (-)12.5 - 25 µg/mLCiprofloxacin (0.01-1 µg/mL)Moderate Activity
Candida albicansFungal0.91 µg/mLFluconazole (0.5-2 µg/mL)Equivalent Potency

Experimental Note: The high potency against Gram-positive bacteria is attributed to the lipophilic nature of the 5-substituted thiophene tail, which facilitates penetration through the peptidoglycan layer [4].

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these compounds.

Protocol A: FRET-Based Kinase Inhibition Assay (LanthaScreen)

Used for determining IC50 against EGFR/JNK.

Reagents:

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Alexa Fluor® 647-labeled Tracer.

  • Eu-labeled Anti-Tag Antibody.

Workflow:

  • Preparation: Dilute thiophene compounds in DMSO (3-fold serial dilution).

  • Incubation: Add 5 µL of compound + 5 µL of Kinase/Antibody mixture to 384-well plate. Incubate 60 min at RT.

  • Tracer Addition: Add 5 µL of Tracer (ATP competitive probe).

  • Detection: Measure TR-FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).

  • Validation: Use Staurosporine as the positive control (expected IC50 < 10 nM).

Protocol B: Broth Microdilution (Antimicrobial)

Standard: CLSI M07-A10

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plating: Dispense 100 µL inoculum into 96-well plates containing serial dilutions of the thiophene derivative.

  • Controls:

    • Negative: Broth only (Sterility check).

    • Positive: Ciprofloxacin (Quality control).

  • Incubation: 37°C for 24 hours.

  • Readout: Visual inspection for turbidity or OD600 measurement. MIC is the lowest concentration with no visible growth.

Visualization: Experimental Workflow

Assay_Workflow Start Compound Library (DMSO Stock) Branch_Kinase Kinase Assay (LanthaScreen) Start->Branch_Kinase Branch_Micro Antimicrobial (Broth Microdilution) Start->Branch_Micro Step_K1 Incubate w/ Enzyme + Ab Branch_Kinase->Step_K1 Step_M1 Inoculate (5x10^5 CFU) Branch_Micro->Step_M1 Step_K2 Add Alexa-Tracer Step_K1->Step_K2 Read_K TR-FRET Readout (IC50 Calculation) Step_K2->Read_K Step_M2 Incubate 24h @ 37°C Step_M1->Step_M2 Read_M Turbidity Check (MIC Determination) Step_M2->Read_M

Figure 2: Parallel workflow for evaluating kinase inhibition (left) and antimicrobial susceptibility (right).

References

  • Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. An-Najah National University / MDPI. Available at: [Link]

  • Design, synthesis, and SAR studies of thiophene-3-carboxamide derivatives as dual inhibitors of c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry / NIH.[1] Available at: [Link][1]

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Chemistry Central Journal / NIH. Available at: [Link]

Sources

Comparative

Comparative Guide: Purity Analysis of 4-Methylthiophene-3-carbaldehyde

Executive Summary For the rigorous quality control of 4-Methylthiophene-3-carbaldehyde (4-MTC), High-Performance Liquid Chromatography (HPLC) is the superior analytical technique compared to Gas Chromatography (GC) or Qu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the rigorous quality control of 4-Methylthiophene-3-carbaldehyde (4-MTC), High-Performance Liquid Chromatography (HPLC) is the superior analytical technique compared to Gas Chromatography (GC) or Quantitative NMR (qNMR).

While GC is faster for volatile isomer separation, it fails to reliably quantify the compound's primary degradation product: 4-methylthiophene-3-carboxylic acid . This oxidation impurity is non-volatile and highly polar, leading to severe peak tailing or irreversible adsorption in GC systems without derivatization. HPLC, utilizing a reversed-phase method with pH control, offers a single-run solution to quantify both the parent aldehyde and its acidic impurities with high sensitivity (<0.05%).

Chemical Context & Impurity Profile[1][2][3][4][5]

To design a valid analytical method, one must understand the molecule's reactivity. Thiophene aldehydes are susceptible to autoxidation upon air exposure.

  • Target Molecule: 4-Methylthiophene-3-carbaldehyde (Lipophilic, UV active).

  • Primary Impurity (Oxidation): 4-Methylthiophene-3-carboxylic acid (Polar, acidic pKa ~3.5–4.0).

  • Secondary Impurities (Synthesis): Positional isomers (e.g., 3-methylthiophene-2-carbaldehyde).

The Analytical Challenge: The carboxylic acid impurity is the critical quality attribute (CQA). Its presence indicates improper storage or aging. An analytical method must be able to retain and resolve this acid from the aldehyde.[1]

Comparative Analysis: HPLC vs. Alternatives

The following table objectively compares the three primary analytical candidates.

FeatureHPLC-UV (Recommended) GC-FID qNMR (1H)
Primary Mechanism Polarity & HydrophobicityVolatility & Boiling PointNuclear Spin & Symmetry
Acid Detection Excellent. Acids elute cleanly with buffered mobile phases.Poor. Acids require derivatization (e.g., silylation) or specialized polar columns to avoid tailing.Good , but low sensitivity.
Isomer Resolution High (especially with Phenyl-Hexyl columns).Superior. Best for separating structural isomers with similar polarities.Moderate. Signals often overlap.
Sensitivity (LOD) High (< 0.05%).High (< 0.05%).Low (~ 0.5 - 1.0%).
Sample Prep Simple (Dissolve in ACN/Water).Simple (Dissolve in solvent), unless derivatization is needed.Simple (Dissolve in CDCl3/DMSO).
Throughput Medium (15-25 min run).Fast (5-10 min run).Fast (5-10 min scan).
Decision Logic: When to use what?

MethodSelection Start Start: Define Analytical Goal Q1 Is the sample for Trace Impurity (<0.1%) Analysis? Start->Q1 Q2 Is the primary concern Oxidation (Acid formation)? Q1->Q2 Yes NMR ALTERNATIVE: qNMR (Internal Std) Q1->NMR No (Assay only) Q3 Is the primary concern Positional Isomers? Q2->Q3 No HPLC RECOMMENDED: HPLC-UV (Reverse Phase) Q2->HPLC Yes (Critical) Q3->HPLC No (General QC) GC ALTERNATIVE: GC-FID (Capillary) Q3->GC Yes

Figure 1: Analytical Method Selection Matrix. HPLC is the robust choice for stability indicating methods.

HPLC Method Development Guide

This protocol is designed to suppress the ionization of the carboxylic acid impurity (pKa ~3.8), ensuring it retains on the column rather than eluting in the void volume.

Chromatographic Conditions[1][4][6][7][8][9][10][11]
  • Column: C18 (L1) is standard for robustness.

    • Optimization Tip: Use a Phenyl-Hexyl column if separation of regio-isomers (e.g., 3-methyl vs 4-methyl) is difficult on C18. The pi-pi interactions offered by the phenyl phase provide unique selectivity for thiophene rings.

  • Mobile Phase A: 0.1% Phosphoric Acid or 20mM Potassium Phosphate Buffer (pH 2.5).

    • Why? Low pH suppresses the ionization of 4-methylthiophene-3-carboxylic acid (

      
      ), increasing its hydrophobicity and retention.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 230 nm (secondary).

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
Experimental Workflow

HPLCWorkflow cluster_check System Suitability Sample Sample Preparation (1 mg/mL in ACN:Water) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Sep Separation (C18 / pH 2.5) Inject->Sep Detect Detection (UV 254nm) Sep->Detect Check Check Resolution (Rs > 1.5) Sep->Check Data Data Analysis (Area %) Detect->Data

Figure 2: Step-by-step HPLC workflow for thiophene aldehyde analysis.

Validation & Troubleshooting

System Suitability Criteria

To ensure data trustworthiness, the following criteria must be met before releasing results:

  • Tailing Factor (T):

    
     for the main peak. (High tailing indicates secondary silanol interactions; ensure buffer pH is low enough).
    
  • Resolution (Rs):

    
     between the carboxylic acid impurity (elutes earlier) and the aldehyde (elutes later).
    
  • Precision: RSD

    
     for 5 replicate injections.
    
Common Issues & Solutions
ProblemRoot CauseSolution
Peak Splitting Sample solvent too strong.Dissolve sample in Mobile Phase A/B mix (50:50) instead of 100% ACN.
Acid Peak Tailing pH too high (>3.5).Lower buffer pH to 2.5 using Phosphoric Acid.
Ghost Peaks Oxidized mobile phase.Use fresh water and HPLC-grade ACN; filter buffers daily.
Isomer Co-elution Insufficient selectivity.Switch from C18 to Phenyl-Hexyl column to leverage pi-pi interactions.

References

  • Phenomenex. (2025).[3] Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12993673, 4-Methylthiophene-3-carboxylic acid. Retrieved from [Link]

  • Williams, R. (2022).[4] pKa Data Compiled by R. Williams: Carboxylic Acids and Heterocycles. Organic Chemistry Data. Retrieved from [Link]

Sources

Validation

Structural Insights &amp; Comparative Analysis: X-ray Crystallography of 4-Methylthiophene-3-carbaldehyde Derivatives

Executive Summary & Strategic Importance For: Medicinal Chemists, Structural Biologists, and Materials Scientists. The thiophene scaffold, specifically 4-methylthiophene-3-carbaldehyde , represents a critical bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

For: Medicinal Chemists, Structural Biologists, and Materials Scientists.

The thiophene scaffold, specifically 4-methylthiophene-3-carbaldehyde , represents a critical bioisostere to the phenyl ring in drug design. Unlike the inert benzene ring, the thiophene moiety introduces unique electronic properties—specifically the polarizability of sulfur and its capacity for chalcogen bonding (S···O/N) .

This guide objectively compares the crystallographic performance of 4-methylthiophene-3-carbaldehyde derivatives (primarily Schiff bases and chalcones) against their benzene analogues. We analyze why thiophene derivatives often exhibit superior packing efficiency and biological binding affinity, supported by experimental X-ray data and DFT correlations.

Comparative Analysis: Thiophene vs. Benzene Scaffolds

This section evaluates the structural consequences of substituting a phenyl ring with a 4-methylthiophene-3-carbaldehyde core.

Crystallographic Packing & Disorder

A recurring challenge in thiophene crystallography is Ring Flip Disorder . Unlike benzene, which is symmetric, the thiophene ring (C4H4S) is asymmetric. In the crystal lattice, the thiophene ring can adopt two orientations related by a 180° rotation, often leading to occupancy factors of ~0.70/0.30 for the sulfur atom.

FeatureThiophene DerivativesBenzene AnaloguesImpact on Drug Design
Space Group Often lower symmetry (e.g., P2₁/c, P1) due to dipole moments.Higher symmetry (e.g., C2/c) is more common.Thiophene derivatives often have higher solubility due to lower lattice energy.
Disorder High Risk: "Ring Flip" disorder (S vs. C=C) is common.[1]Low Risk: Phenyl ring rotation does not alter atom identity.Requires careful refinement of X-ray data; can mimic "fuzzy" binding in protein pockets.
Interactions S···O / S···N Chalcogen Bonds : Directional and stabilizing.C-H···O / C-H···π : Weaker, less directional.S···O interactions can lock active conformations, improving potency.
Planarity Methyl group at C4 often twists the attached pharmacophore out of plane.Planar packing is favored unless ortho-substituted.4-Methyl group induces a "twist" that can improve selectivity for specific receptors.
Case Study: Chalcone Derivatives

Comparing 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one (Thiophene Chalcone) vs. its Phenyl analogue.

  • Thiophene Variant: Exhibits a smaller dihedral angle between rings due to reduced steric bulk compared to the phenyl ring (-CH=CH- vs -S-). The sulfur atom participates in intramolecular S[2]···O interactions with the carbonyl oxygen, locking the conformation.

  • Benzene Variant: Relies on steric repulsion to define the twist angle. Lacks the "conformational lock" provided by the sulfur atom.

Experimental Protocol: Synthesis to Structure

This protocol is designed to minimize disorder and maximize crystal quality for X-ray diffraction.

Workflow Visualization

The following diagram outlines the critical decision points in the crystallization workflow.

G Start Crude Derivative (4-Methylthiophene-3-carbaldehyde Schiff Base) Solvent_Screen Solvent Screening (Polarity Match) Start->Solvent_Screen Method_Choice Method Selection Solvent_Screen->Method_Choice Slow_Evap Slow Evaporation (EtOH/CHCl3 1:1) Method_Choice->Slow_Evap High Solubility Vapor_Diff Vapor Diffusion (THF -> Hexane) Method_Choice->Vapor_Diff Low Solubility Check_Disorder X-ray Data Collection Check: Ring Flip Disorder? Slow_Evap->Check_Disorder Vapor_Diff->Check_Disorder Refinement Structure Refinement (SHELXL: PART 1 / PART 2) Check_Disorder->Refinement Disorder Detected Final Publishable CIF Check_Disorder->Final Ordered Crystal Refinement->Final

Figure 1: Decision matrix for crystallizing thiophene derivatives, highlighting the critical refinement step for ring flip disorder.

Synthesis & Crystallization Protocol

Objective: Synthesize (E)-N'-(4-methylthiophen-3-ylmethylene)hydrazide derivatives and grow single crystals.

  • Condensation Reaction:

    • Reactants: 4-Methylthiophene-3-carbaldehyde (1.0 eq) + Hydrazide derivative (1.0 eq).

    • Solvent: Absolute Ethanol (catalyzed with 2-3 drops of glacial acetic acid).

    • Condition: Reflux for 3–5 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

    • Causality: Acetic acid activates the carbonyl carbon, facilitating nucleophilic attack by the hydrazine nitrogen.

  • Crystal Growth (The "Layering" Technique):

    • Dissolve 20 mg of the pure precipitate in a minimal amount of Chloroform (solvent A).

    • Place in a narrow test tube.

    • Carefully layer n-Hexane (solvent B) on top (Ratio 1:3).

    • Mechanism: As hexane diffuses into the chloroform layer, the polarity decreases gradually, forcing the thiophene derivative to organize slowly into a lattice, minimizing the kinetic trapping that leads to disorder.

Technical Analysis: Interpreting the Data

When analyzing the CIF (Crystallographic Information File) for these derivatives, focus on these specific parameters.

The "S···O" Conformational Lock

In 4-methylthiophene-3-carbaldehyde derivatives, the carbonyl oxygen often orients cis to the thiophene sulfur.

  • Measurement: Check the S(thiophene)[3]···O(carbonyl) distance.[4]

  • Standard: A distance < 3.32 Å (sum of van der Waals radii) indicates a stabilizing non-covalent interaction.

  • Significance: This interaction planarizes the molecule, extending conjugation and shifting the UV-Vis absorption maximum (red shift) compared to phenyl analogues.

Handling Ring Flip Disorder in Refinement

If your R-factor stalls around 8-10% and the sulfur atom thermal ellipsoid looks elongated:

  • Diagnosis: The thiophene ring is likely disordered by 180° rotation.

  • Solution (SHELXL):

    • Assign the ring atoms to two parts (PART 1 and PART 2).

    • Constrain the occupancies (e.g., 21.0 for major, -21.0 for minor) so they sum to 1.0.

    • Restrain geometry using SAME or SADI commands to ensure bond lengths in the minor component match the major component.

DFT vs. Experimental Comparison

Correlating X-ray data with Density Functional Theory (DFT) calculations (B3LYP/6-311G**) validates the structure.

ParameterExperimental (X-ray)Theoretical (DFT - Gas Phase)Interpretation
C=N Bond Length 1.27 – 1.29 Å1.28 – 1.30 ÅGood agreement indicates minimal packing strain on the imine bond.
Torsion Angle 5° – 25°~0° (Planar)Crystal packing forces (van der Waals) often induce a slight twist not seen in gas phase.
HOMO-LUMO Gap Derived from UV-Vis3.5 – 4.2 eVThiophene derivatives typically have a narrower gap than benzene, predicting higher reactivity.

References

  • Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. Source: ResearchGate (2025). URL:[Link]

  • Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Source: IUCrData (2019). URL:[Link][1][5][6]

  • Thiophene-3-carbonyl Chloride: X-ray Structure and Ring Flip Disorder. Source: Molbank (MDPI) (2021). URL:[Link][1][6]

  • Thiophene vs. benzene: how π-spacer engineering transforms photocatalytic hydrogen evolution. Source: Journal of Materials Chemistry A (2025). URL:[Link]

Sources

Comparative

Characterization of 4-Methylthiophene-3-carbaldehyde Reaction Products: A Comparative Technical Guide

Executive Summary 4-Methylthiophene-3-carbaldehyde (CAS: 78071-30-4) is a critical regioisomer used in the synthesis of fused heterocyclic systems, particularly thienopyridines and thienopyrimidines for kinase inhibition...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylthiophene-3-carbaldehyde (CAS: 78071-30-4) is a critical regioisomer used in the synthesis of fused heterocyclic systems, particularly thienopyridines and thienopyrimidines for kinase inhibition and anti-inflammatory therapeutics. Unlike its more common isomer, 3-methylthiophene-2-carbaldehyde, the 3-formyl-4-methyl substitution pattern offers unique steric and electronic vectors that dictate cyclization regioselectivity.

This guide characterizes the primary reaction products of this scaffold, specifically comparing oxidative pathways and heterocyclic condensations. It provides validated protocols, spectral data, and decision-making matrices for process chemists.

Part 1: Structural Analysis & Reactivity Profile

The reactivity of 4-methylthiophene-3-carbaldehyde is governed by the "ortho-like" relationship between the electrophilic formyl group at C3 and the nucleophilic/steric methyl group at C4.

Reactivity Landscape Diagram

The following diagram illustrates the divergent pathways available to this scaffold compared to its regioisomers.

ReactivityLandscape Start 4-Methylthiophene-3-carbaldehyde PathA Oxidation (C-3) Start->PathA Ag2O / NaOH PathB Condensation (C-2/C-3) Start->PathB Knoevenagel PathC Reductive Amination Start->PathC NaBH(OAc)3 ProdA 4-Methylthiophene-3-carboxylic acid (Amide coupling precursor) PathA->ProdA ProdB Thieno[2,3-d]pyrimidines (Kinase Inhibitor Scaffolds) PathB->ProdB ProdC Secondary Amines (Peptidomimetics) PathC->ProdC

Figure 1: Divergent synthetic utility of the 4-methyl-3-formyl scaffold. Note that the C2 position remains open for electrophilic aromatic substitution, unlike 3-methyl-2-formyl isomers where the reactive C5 is distal.

Part 2: Comparative Synthetic Pathways

Scenario A: Oxidation to 4-Methylthiophene-3-carboxylic Acid

The conversion of the aldehyde to the carboxylic acid is a foundational step for generating amide libraries. Two primary methods exist: the mild Silver Oxide (Ag₂O) oxidation and the aggressive Potassium Permanganate (KMnO₄) oxidation.

Comparative Performance Data
FeatureMethod A: Silver Oxide (Ag₂O)Method B: KMnO₄ (Traditional)
Selectivity High (Aldehyde specific)Low (Risks methyl oxidation)
Yield 85-92%60-70%
Impurity Profile Minimal; trace silver saltsRing degradation products; Sulfones
Workup Filtration + AcidificationTedious MnO₂ filtration
Scalability Moderate (Cost of Ag)High (Cheap reagents)

Recommendation: Use Method A for medicinal chemistry scales (<100g) to ensure the integrity of the methyl group and thiophene ring sulfur.

Validated Protocol: Silver Oxide Oxidation
  • Reagents: Dissolve 4-methylthiophene-3-carbaldehyde (10 mmol) in ethanol (20 mL).

  • Catalyst Prep: In a separate flask, dissolve AgNO₃ (20 mmol) in water (10 mL) and add NaOH (40 mmol in 10 mL water) to precipitate brown Ag₂O.

  • Reaction: Add the aldehyde solution to the Ag₂O suspension. Stir vigorously at 25°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Filter off the silver residues through Celite. Acidify the filtrate with 1N HCl to pH 2.

  • Isolation: Collect the white precipitate via filtration. Recrystallize from Ethanol/Water (4:1).[1]

Scenario B: Heterocyclic Construction (Thienopyridines)

The most valuable application of this aldehyde is the synthesis of thieno[2,3-d]pyrimidines or thieno[2,3-c]pyridines via Knoevenagel condensation followed by cyclization.

Critical Regiochemistry Note: The 4-methyl group sterically influences the rotation of the intermediate acrylate, often favoring trans geometry which aids specific cyclization modes.

Workflow Diagram: Thienopyrimidine Synthesis

Thienopyrimidine Aldehyde 4-Methylthiophene-3-carbaldehyde Intermediate Intermediate Acrylate (Knoevenagel Product) Aldehyde->Intermediate 80°C, Toluene Reagent + Ethyl Cyanoacetate + Base (Piperidine) Reagent->Intermediate Cyclization Gewald-type Cyclization (S8 / Et2NH) Intermediate->Cyclization Ring Closure Product Ethyl 2-amino-4-methylthieno [2,3-d]pyrimidine-6-carboxylate Cyclization->Product

Figure 2: Stepwise construction of the thienopyrimidine core. The 4-methyl group directs cyclization away from the C4 position, utilizing the C2 position.

Part 3: Characterization Protocols

Trustworthy characterization relies on distinguishing the product from regioisomeric impurities (e.g., 2-formyl derivatives).

Nuclear Magnetic Resonance (NMR)

The coupling constants (


) in the thiophene ring are diagnostic.
  • 1H NMR (400 MHz, DMSO-d6) for 4-Methylthiophene-3-carboxylic acid:

    • δ 12.60 (s, 1H): Carboxylic acid proton (broad, exchangeable).

    • δ 8.25 (d,

      
      =3.2 Hz, 1H):  H-2 proton. The large chemical shift is due to the adjacent electron-withdrawing carboxyl group and the sulfur atom.
      
    • δ 7.40 (d,

      
      =3.2 Hz, 1H):  H-5 proton.
      
    • δ 2.45 (s, 3H): Methyl group at C-4.

    • Note: The coupling constant (

      
       Hz) is characteristic of 2,5-proton interactions across the ring when positions 3 and 4 are substituted.
      
Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for the carboxylic acid.

  • Target Mass: [M-H]⁻ = 141.0 m/z.

  • Fragmentation: Look for loss of CO₂ (M-44) characteristic of carboxylic acids.

Infrared Spectroscopy (FT-IR)[3]
  • Aldehyde (Starting Material): Sharp band at ~1680 cm⁻¹ (C=O stretch).

  • Carboxylic Acid (Product): Broad band 2500–3300 cm⁻¹ (O-H stretch) and ~1690 cm⁻¹ (C=O).

  • Thienopyrimidine (Cyclized): Absence of C=O aldehyde peak; appearance of -NH₂ doublets at 3300/3400 cm⁻¹ and nitrile stretches (if CN used) at ~2200 cm⁻¹.

Part 4: Experimental Methodologies (Self-Validating)

Protocol: Reductive Amination with Morpholine

This protocol includes an internal check (TLC monitoring) to prevent over-reduction or imine hydrolysis.

  • Imine Formation:

    • Charge 4-methylthiophene-3-carbaldehyde (1.0 eq) and Morpholine (1.1 eq) in Dichloroethane (DCE).

    • Add Acetic Acid (1.0 eq) to catalyze imine formation.

    • Validation Point: Stir for 30 mins. Aliquot 50µL into CDCl₃. 1H NMR should show disappearance of aldehyde proton (δ 9.9) and appearance of imine proton (δ ~8.3).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.

    • Stir at room temperature for 12 hours.

  • Quench & Extraction:

    • Quench with Sat. NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3x). Wash organics with Brine.

  • Purification:

    • Flash chromatography (0-5% MeOH in DCM).

    • Expected Yield: 85-95%.

References

  • Synthesis of Thienopyrimidines: Moustafa, H. M., et al. "Synthesis of Some New Polyfused Thienothiophenes Part 4." Phosphorus, Sulfur, and Silicon, 2003.[2]

  • Oxidation Methodologies: "Oxidation of Methylthiophenes to Thiophenecarboxylic Acids." ResearchGate, 2025.

  • Knoevenagel Condensation Mechanisms: "The green Knoevenagel condensation: solvent-free condensation." Green Chemistry Letters and Reviews, 2017.[1][3]

  • Reductive Amination Protocols: "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes." Green Chemistry, 2013.[4]

  • NMR Data Verification: "3-Thiophenezoic acid 1H NMR spectrum." ChemicalBook.[5]

Sources

Validation

DFT Benchmarking Guide: 4-Methylthiophene-3-carbaldehyde Derivatives

Content Type: Publish Comparison Guide Audience: Computational Chemists, Material Scientists, Drug Discovery Researchers Focus: Electronic Structure, Vibrational Spectroscopy, and NLO Properties Executive Summary: The Th...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Computational Chemists, Material Scientists, Drug Discovery Researchers Focus: Electronic Structure, Vibrational Spectroscopy, and NLO Properties

Executive Summary: The Thiophene Advantage

In the realm of optoelectronics and medicinal chemistry, 4-Methylthiophene-3-carbaldehyde (4-MTC) serves as a critical scaffold. Unlike simple benzene derivatives, the thiophene ring offers lower resonance energy, allowing for more effective charge transfer—a key requirement for Non-Linear Optical (NLO) materials and bioactive chalcones.

This guide objectively compares the performance of 4-MTC and its functionalized derivatives (specifically Chalcones and Schiff Bases ) using Density Functional Theory (DFT). By benchmarking these derivatives against the parent molecule and standard reference materials (like Urea), we provide a data-driven roadmap for selecting candidates for photonic applications or biological docking .

Key Findings at a Glance
  • Reactivity: Functionalization at the aldehyde position (e.g., chalcone formation) significantly reduces the HOMO-LUMO gap (from ~5.0 eV to ~3.5 eV), enhancing biological reactivity.

  • NLO Performance: Derivatives exhibit hyperpolarizability (

    
    ) values 10–50x higher than urea, validating their potential as NLO materials.
    
  • Protocol Accuracy: The B3LYP/6-311++G(d,p) level of theory provides the optimal balance of cost vs. accuracy, with vibrational frequency scaling factors of ~0.961 yielding <10 cm⁻¹ error relative to experimental FT-IR.

Comparative Analysis: Parent vs. Derivatives[1][2]

The following data synthesizes DFT studies (B3LYP/6-311++G(d,p)) comparing the parent 4-MTC scaffold against its conjugated derivatives.

Table 1: Electronic & Reactivity Benchmarks
Metric4-Methylthiophene-3-carbaldehyde (Parent)4-MTC Chalcone Derivative*Interpretation
HOMO Energy (eV) -6.82-5.95Derivative is a better electron donor (higher HOMO).
LUMO Energy (eV) -1.54-2.45Derivative is a better electron acceptor (lower LUMO).
Band Gap (

)
5.28 eV 3.50 eV Lower gap = Higher chemical reactivity & softer character.
Dipole Moment (Debye) 3.1 D5.8 DHigher polarity improves solubility & biological binding.
Chemical Hardness (

)
2.64 eV1.75 eVDerivatives are "softer," favoring polarizability.

*Note: "Chalcone Derivative" refers to the condensation product with substituted acetophenones, extending conjugation.

Table 2: NLO Property Assessment

Comparison of First Hyperpolarizability (


), a measure of the molecule's ability to manipulate light.
Compound

(esu)
Relative to UreaApplication Potential
Urea (Standard)

1xReference Standard
4-MTC (Parent)

~3.2xLow (Solvent/Intermediate)
4-MTC Chalcone

~50x High (NLO Material)

Expert Insight: The methyl group at position 4 acts as a weak electron donor (+I effect), slightly destabilizing the HOMO compared to unsubstituted thiophene. However, the massive jump in NLO response in the chalcone comes from the Intramolecular Charge Transfer (ICT) pathway created by linking the thiophene donor to a phenyl acceptor via the


-conjugated bridge.

Experimental Protocol: Self-Validating DFT Workflow

To ensure reproducibility and scientific integrity, follow this validated computational workflow. This protocol includes built-in "Checkpoints" to verify convergence and physical realism.

Methodology
  • Software: Gaussian 09/16 or GAMESS.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for describing the lone pairs on Sulfur and Oxygen).

  • Solvent Model: IEFPCM (if comparing to UV-Vis/NMR data).

Workflow Diagram

DFT_Workflow Start Start: Molecular Construction (GaussView/Avogadro) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Same Level) Opt->Freq Check1 Checkpoint 1: Imaginary Frequencies? Freq->Check1 TS Transition State Found (Re-optimize) Check1->TS Yes (<0) Minima Global Minima Confirmed (NIMAG=0) Check1->Minima No (All >0) TS->Start Prop Property Calculation Minima->Prop SubProp1 NLO (Polarizability) Prop->SubProp1 SubProp2 FMO (HOMO-LUMO) Prop->SubProp2 SubProp3 Vibrational Scaling (Factor: 0.961) Prop->SubProp3

Figure 1: Standardized DFT workflow for thiophene derivatives. The "Imaginary Frequency" check is the critical self-validation step to ensure a true ground state.

Mechanistic Insight: Charge Transfer Pathways

Understanding why the derivatives perform better is crucial for designing next-generation materials. The enhanced properties stem from the "Push-Pull" mechanism facilitated by the thiophene ring.

The Push-Pull Mechanism
  • Donor (D): The Thiophene ring (enriched by the 4-Methyl group).

  • Bridge (

    
    ):  The ethylenic linkage (-CH=CH-CO-).
    
  • Acceptor (A): The carbonyl group or substituted phenyl ring.

This alignment facilitates electron flow from HOMO to LUMO upon excitation, which is visualized below.

Charge_Transfer cluster_0 HOMO Localization cluster_1 LUMO Localization Methyl 4-Methyl Group (Inductive Donor) Thiophene Thiophene Ring (Electron Rich pi-System) Methyl->Thiophene +I Effect Bridge Vinyl Ketone Bridge (Conjugation Path) Thiophene->Bridge pi-Electron Flow Acceptor Phenyl/Carbonyl (Electron Sink) Bridge->Acceptor ICT (Intramolecular Charge Transfer)

Figure 2: Vectorial charge transfer pathway in 4-MTC derivatives. The separation of HOMO (Donor) and LUMO (Acceptor) regions drives the high NLO response.

Vibrational Spectroscopy Guide (IR/Raman)

When validating your DFT results against experimental data, raw calculated frequencies will systematically overestimate wavenumbers due to the neglect of anharmonicity.

Correction Protocol:

  • Scaling Factor: Apply a scaling factor of 0.9614 to all frequencies calculated at B3LYP/6-311++G(d,p).

  • Signature Peaks for 4-MTC:

    • C=O Stretch: Calc: ~1720 cm⁻¹

      
       Exp: ~1680 cm⁻¹.
      
    • C-S Stretch: Calc: ~750 cm⁻¹

      
       Exp: ~720-740 cm⁻¹.
      
    • Methyl C-H: Look for characteristic symmetric/asymmetric stretches at 2900-2960 cm⁻¹.

References

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. SciSpace. Available at: [Link]

  • Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds. MDPI. Available at: [Link]

  • Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. National Institutes of Health (PMC). Available at: [Link]

  • Exploration of Nonlinear Optical Properties for Non-Fullerene Derivatives. National Institutes of Health (PMC). Available at: [Link]

Comparative

Strategic Catalysis Guide: 4-Methylthiophene-3-carbaldehyde Functionalization

Topic: Comparative Study of Catalysts for 4-Methylthiophene-3-carbaldehyde Reactions Content Type: Publish Comparison Guide Executive Summary 4-Methylthiophene-3-carbaldehyde (4-MTC) is a pivotal heteroaromatic building...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for 4-Methylthiophene-3-carbaldehyde Reactions Content Type: Publish Comparison Guide

Executive Summary

4-Methylthiophene-3-carbaldehyde (4-MTC) is a pivotal heteroaromatic building block in the synthesis of kinase inhibitors, anti-inflammatory agents, and organic semiconductors. Its structural uniqueness lies in the ortho-positioning of the methyl group relative to the reactive formyl (-CHO) moiety. This steric environment presents a distinct challenge: it hinders nucleophilic attack at the carbonyl carbon while simultaneously protecting the position from unwanted electrophilic substitutions.

This guide provides a comparative technical analysis of catalytic systems used to functionalize 4-MTC. We focus on two primary reaction classes critical for drug discovery: C-C Bond Formation (Condensation) and Redox Transformations .

Comparative Analysis: C-C Bond Formation (Claisen-Schmidt/Knoevenagel)

The most common reaction for 4-MTC in medicinal chemistry is the condensation with aryl ketones to form chalcones (1,3-diaryl-2-propen-1-ones). These intermediates are precursors to pyrazolines and flavonoids.

Catalyst System A: Inorganic Base (KOH/NaOH)
  • Mechanism: Generates the enolate ion from the acetophenone partner, which attacks the 4-MTC carbonyl.

  • Status: The industry standard for thiophene aldehydes.

  • Pros: High yields (>90%); cost-effective; simple workup.

  • Cons: Can induce Cannizzaro disproportionation or polymerization of the thiophene ring if concentration is too high; incompatible with base-sensitive functional groups (e.g., esters).

Catalyst System B: Organocatalyst (Piperidine/Acetic Acid)
  • Mechanism: Forms an iminium ion intermediate, activating the aldehyde towards nucleophilic attack.

  • Status: Preferred for sensitive substrates (Knoevenagel conditions).

  • Pros: Milder conditions; avoids thiophene ring-opening; higher tolerance for steric hindrance caused by the 4-methyl group.

  • Cons: Slower reaction kinetics; requires organic solvent removal.

Catalyst System C: Acid Catalysis (HCl/H₂SO₄)
  • Mechanism: Protonation of the carbonyl oxygen.

  • Status: NOT RECOMMENDED for simple condensation.

  • Risk: Thiophene derivatives are prone to acid-catalyzed polymerization (forming dark, insoluble tars) rather than controlled condensation.

Performance Matrix: Chalcone Synthesis

Target Reaction: 4-MTC + Acetophenone → Chalcone Derivative

FeatureInorganic Base (KOH)Organocatalyst (Piperidine)Acid Catalyst (HCl)
Yield 90-95% 75-85%<20% (Polymerization risk)
Reaction Time 4-6 Hours12-24 HoursN/A
Steric Tolerance ModerateHigh Low
Selectivity High (trans-isomer)High (trans-isomer)Poor
Scalability ExcellentGoodPoor

Expert Insight: The 4-methyl group exerts steric pressure on the C3-aldehyde. While KOH is faster, the enolate must overcome this barrier. If the reaction stalls, switching to Piperidine (which activates the aldehyde via a smaller iminium intermediate) often resolves the steric clash.

Visualizing the Reaction Logic[1]

The following diagram illustrates the decision matrix for selecting the appropriate catalytic pathway based on the desired product and substrate sensitivity.

G Start Substrate: 4-Methylthiophene-3-carbaldehyde Decision Target Transformation? Start->Decision Path_Cond C-C Bond Formation (Chalcones/Styryls) Decision->Path_Cond Condensation Path_Ox Oxidation (Carboxylic Acid) Decision->Path_Ox Oxidation Cat_Base Cat: KOH/EtOH (Standard) Path_Cond->Cat_Base Robust Substrates Cat_Orga Cat: Piperidine (Steric/Sensitive) Path_Cond->Cat_Orga Base-Sensitive Cat_Acid Cat: HCl (AVOID) Path_Cond->Cat_Acid Incorrect Choice Prod_Chal Product: Thiophene Chalcone (Yield >90%) Cat_Base->Prod_Chal Fast Kinetics Cat_Orga->Prod_Chal Slow Kinetics Prod_Poly Product: Polymer/Tar Cat_Acid->Prod_Poly Polymerization

Caption: Decision logic for catalytic functionalization of 4-MTC, highlighting the risk of acid-induced polymerization.

Experimental Protocol: Base-Catalyzed Synthesis

Objective: Synthesis of (E)-3-(4-methylthiophen-3-yl)-1-phenylprop-2-en-1-one (Chalcone derivative). Methodology: Modified Claisen-Schmidt Condensation.

Reagents
  • Substrate: 4-Methylthiophene-3-carbaldehyde (1.0 equiv, 10 mmol)

  • Reagent: Acetophenone (1.0 equiv, 10 mmol)

  • Catalyst: Potassium Hydroxide (KOH) pellets (40% aq. solution)

  • Solvent: Absolute Ethanol (99.5%)

Step-by-Step Workflow
  • Solubilization: In a 50 mL round-bottom flask, dissolve 4-methylthiophene-3-carbaldehyde (1.40 g) and acetophenone (1.20 g) in 15 mL of absolute ethanol. Stir at room temperature (25°C) until a clear, homogeneous solution is obtained.

  • Catalyst Addition: Add 2 mL of 40% aqueous KOH dropwise over 5 minutes.

    • Observation: The solution will likely darken to yellow/orange, indicating enolate formation.

  • Reaction: Stir the mixture vigorously at room temperature for 4–6 hours.

    • QC Check: Monitor reaction progress via TLC (20% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot (Rf ~0.5).

  • Quenching: Pour the reaction mixture into 100 g of crushed ice containing 2 mL of dilute HCl (to neutralize excess base).

    • Critical Step: Ensure the pH is neutral (pH 7) to prevent acid-catalyzed degradation of the thiophene ring.

  • Isolation: A solid precipitate will form.[1] Filter the solid using a Buchner funnel.

  • Purification: Wash the cake with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol to obtain yellow needles.

Expected Results:

  • Yield: 90–92%

  • Melting Point: 110–115°C (derivative dependent)

  • Characterization: 1H NMR should show a doublet coupling constant (

    
    ) of ~15-16 Hz for the vinylic protons, confirming the trans (
    
    
    
    ) geometry.

Advanced Application: Suzuki-Miyaura Coupling

While the aldehyde group is the primary handle, the thiophene ring itself can be functionalized. However, direct Pd-catalyzed coupling on 4-MTC requires careful catalyst selection to avoid poisoning by the sulfur atom.

  • Preferred Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Precursor: Typically requires bromination of the 4-MTC first (e.g., to 2-bromo-4-methylthiophene-3-carbaldehyde).

  • Note: The 4-methyl group provides steric protection to the C3-aldehyde during C2-functionalization, improving regioselectivity compared to the non-methylated analog.

References

  • Synthesis and crystal structures of thiophene-3-carbaldehyde chalcones. Source: National Institutes of Health (PMC). URL:[Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Source: MDPI (Molecules).[2] URL:[Link]

  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Source: Kuwait Journal of Science. URL:[Link]

Sources

Validation

Validating the structure of novel compounds from 4-Methylthiophene-3-carbaldehyde

[1] Executive Summary 4-Methylthiophene-3-carbaldehyde is a versatile heterocyclic precursor used extensively in the synthesis of bioactive Schiff bases, chalcones, and optoelectronic polymers. However, the structural va...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Methylthiophene-3-carbaldehyde is a versatile heterocyclic precursor used extensively in the synthesis of bioactive Schiff bases, chalcones, and optoelectronic polymers. However, the structural validation of its derivatives presents unique challenges due to the electronic effects of the sulfur atom, potential regioisomers, and


 isomerism in condensation products.

This guide objectively compares the three primary structural validation methodologies—NMR Spectroscopy , Single Crystal X-Ray Diffraction (SC-XRD) , and Mass Spectrometry/IR —providing a decision framework for researchers to ensure scientific rigor.

Comparative Analysis of Validation Methodologies

Method A: Nuclear Magnetic Resonance (NMR) Spectroscopy

Status: The "Workhorse" for solution-state characterization.

  • Mechanism: Exploits the magnetic properties of

    
     and 
    
    
    
    nuclei to determine connectivity and electronic environment.[1]
  • Critical Utility for Thiophenes:

    • Regiochemistry: The 4-methyl group breaks the symmetry of the thiophene ring. In 4-methylthiophene-3-carbaldehyde derivatives, the H-2 and H-5 protons appear as distinct singlets or doublets with small coupling constants (

      
      ), unlike the larger couplings seen in phenyl analogs.
      
    • Stereochemistry: For Schiff bases (imines) and chalcones, 1D NMR often cannot distinguish between

      
       and 
      
      
      
      isomers definitively. NOESY (Nuclear Overhauser Effect Spectroscopy) is required here to detect spatial proximity between the azomethine proton and the thiophene ring protons.
Method B: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The "Gold Standard" for absolute configuration.

  • Mechanism: Measures the diffraction pattern of X-rays through a crystal lattice to map electron density.[2][3]

  • Critical Utility:

    • Absolute Structure: Unambiguously solves the

      
       configuration and confirms the position of the methyl group relative to the aldehyde-derived substituent.
      
    • Intermolecular Interactions: Essential for materials science applications to visualize

      
       stacking and sulfur-sulfur interactions which dictate conductivity and solid-state fluorescence.
      
  • Limitation: Requires a high-quality single crystal, which can be the bottleneck for novel amorphous thiophene derivatives.

Method C: HRMS & FTIR

Status: "Supporting Evidence" for purity and functional group confirmation.

  • HRMS (High-Resolution Mass Spectrometry): Validates the molecular formula with

    
     error. Crucial for confirming successful condensation (loss of water).
    
  • FTIR: Quick confirmation of the carbonyl loss (

    
    ) and imine formation (
    
    
    
    ).
Summary Comparison Table
FeatureNMR (1D & 2D)Single Crystal XRDHRMS / FTIR
Primary Output Connectivity & Solution Conformation3D Atomic Coordinates & PackingMolecular Formula & Functional Groups
Time to Result 1-2 HoursDays to Weeks (growing crystals)< 30 Minutes
Sample State Solution (CDCl3/DMSO-d6)Solid (Single Crystal)Solution/Solid
Stereochemistry Inferential (requires NOESY)Definitive (Direct Observation)N/A
Thiophene Specificity High (Coupling constants are diagnostic)High (S-atom heavy atom effect)Low

Detailed Experimental Protocol

Case Study: Validation of a Schiff Base synthesized from 4-Methylthiophene-3-carbaldehyde and 4-Methoxyaniline.

Phase 1: Synthesis & Crude Isolation
  • Reaction: Reflux 4-methylthiophene-3-carbaldehyde (1.0 eq) with 4-methoxyaniline (1.0 eq) in ethanol with catalytic acetic acid for 4-6 hours.

  • Monitoring: Check progress via TLC (System: Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot (

    
    ) and appearance of a new fluorescent spot.
    
  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol to obtain needle-like crystals.

Phase 2: Spectroscopic Validation (The Protocol)

Step 1: FTIR Screening

  • Goal: Confirm conversion of

    
     to 
    
    
    
    .
  • Procedure: Prepare a KBr pellet or use ATR.

  • Success Criteria: Disappearance of the strong aldehyde stretch at

    
     and appearance of the imine stretch at 
    
    
    
    .

Step 2: 1H NMR Characterization (400 MHz, DMSO-d6)

  • Goal: Assign protons and check purity.

  • Key Signals to Observe:

    • Azomethine Proton (-CH=N-): Look for a sharp singlet at

      
      .
      
    • Thiophene Ring Protons: Two singlets (or finely split doublets) around

      
      . Note: The H-2 proton is typically more deshielded than H-5 due to the adjacent electronegative imine group.
      
    • Methyl Group: Singlet at

      
      .
      
    • Integration: Ensure the ratio of Methyl (3H) : Azomethine (1H) is exactly 3:1.

Step 3: 2D NOESY for Isomer Determination

  • Goal: Distinguish

    
     vs 
    
    
    
    isomer.
  • Logic: In the

    
    -isomer, the azomethine proton is spatially close to the H-2/H-4 protons of the thiophene ring. In the 
    
    
    
    -isomer, it is distant.
  • Procedure: Run a standard NOESY sequence. Look for cross-peaks between the azomethine singlet (

    
    ) and the thiophene ring protons. Strong cross-peaks indicate the 
    
    
    
    -isomer (trans), which is thermodynamically favored.

Step 4: Single Crystal XRD (If crystals available)

  • Goal: Definitive proof.

  • Procedure: Mount a crystal (

    
    ) on a Goniometer. Collect data using Mo-K\alpha radiation. Solve structure using Direct Methods (SHELXT).
    
  • Check: Verify the bond length of

    
     is approx 
    
    
    
    and
    
    
    is approx
    
    
    .

Visualization of Validation Workflow

The following diagram illustrates the logical decision tree for validating the structure of thiophene derivatives.

ValidationWorkflow Start Crude Product Isolated TLC TLC & Melting Point (Preliminary Check) Start->TLC IR FTIR Spectroscopy (Check C=N vs C=O) TLC->IR NMR_1D 1H & 13C NMR (Solution Connectivity) IR->NMR_1D Purity_Check Is Purity > 95%? NMR_1D->Purity_Check Recryst Recrystallize / Column Chrom. Purity_Check->Recryst No Isomer_Check Is E/Z Stereochem Critical? Purity_Check->Isomer_Check Yes Recryst->NMR_1D NOESY 2D NOESY NMR (Spatial Proximity) Isomer_Check->NOESY Yes Crystals Are Single Crystals Available? Isomer_Check->Crystals No NOESY->Crystals XRD Single Crystal XRD (Absolute Structure) Crystals->XRD Yes Final Structure Validated Crystals->Final No (Rely on NMR) XRD->Final

Figure 1: Decision tree for the structural elucidation of thiophene-based derivatives, prioritizing NMR for speed and XRD for definitive confirmation.

References

  • Synthesis and Characterization of the Novel Thiophene Derivatives. Source: ResearchGate [Link]

  • Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant and cytotoxicity Studies. Source: ResearchGate [Link]

  • Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Source: PubMed (NIH) [Link]

  • Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. Source: Nature (Scientific Reports) [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Source: ResearchGate [Link]

Sources

Comparative

Comparative Guide: Anti-inflammatory Activity of 4-Methylthiophene-3-carbaldehyde Derivatives

Executive Summary This technical guide evaluates the anti-inflammatory potential of 4-Methylthiophene-3-carbaldehyde derivatives , specifically focusing on their Schiff base and Chalcone analogs. These derivatives have e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the anti-inflammatory potential of 4-Methylthiophene-3-carbaldehyde derivatives , specifically focusing on their Schiff base and Chalcone analogs. These derivatives have emerged as privileged scaffolds in medicinal chemistry, offering a dual-action mechanism that targets both cyclooxygenase (COX) pathways and oxidative stress markers.

Comparative analysis against industry standards—Diclofenac Sodium and Indomethacin —reveals that specific 4-methylthiophene derivatives exhibit superior lipophilicity and gastric safety profiles while maintaining equipotent anti-inflammatory efficacy. This guide details the synthesis, experimental validation, and mechanistic grounding required for researchers to further develop these compounds.

Chemical Background & SAR Analysis

The core pharmacophore, 4-Methylthiophene-3-carbaldehyde , serves as a versatile precursor. Its biological activity is significantly enhanced through modification at the carbonyl center.

Structure-Activity Relationship (SAR)
  • Thiophene Ring: Acts as a bioisostere to the phenyl ring found in NSAIDs (e.g., Diclofenac), improving binding affinity to the COX-2 hydrophobic pocket.

  • 4-Methyl Group: Provides steric bulk that enhances selectivity for the COX-2 active site over COX-1, potentially reducing gastric side effects.

  • C-3 Formyl Modification:

    • Schiff Bases (-CH=N-): Condensation with aromatic amines introduces a spacer that facilitates hydrogen bonding with Arg120 in the COX enzyme.

    • Chalcones (-CH=CH-CO-): Claisen-Schmidt condensation products introduce an

      
      -unsaturated ketone system, known to act as a Michael acceptor for cysteine residues in inflammatory cytokines.
      
Synthesis Pathway (Graphviz Diagram)

The following diagram outlines the divergent synthesis of bioactive derivatives from the parent aldehyde.

Synthesis_Pathway Aldehyde 4-Methylthiophene-3- carbaldehyde SchiffBase Schiff Base Derivative (Imine Linkage) Aldehyde->SchiffBase Reflux/Ethanol Glacial AcOH (Cat.) Chalcone Chalcone Derivative (Enone Linkage) Aldehyde->Chalcone NaOH/Ethanol Claisen-Schmidt Amine Ar-NH2 (Aromatic Amine) Amine->SchiffBase Ketone Ar-CO-CH3 (Acetophenone) Ketone->Chalcone

Caption: Divergent synthesis of Schiff base and Chalcone derivatives from 4-Methylthiophene-3-carbaldehyde precursor.

Comparative Analysis: Derivatives vs. Standards

The following data synthesizes results from standard pharmacological assays, comparing optimized thiophene derivatives against clinical standards.

In Vivo: Carrageenan-Induced Paw Edema

Protocol Overview: Edema is induced in Wistar albino rats via 1% carrageenan injection. Test compounds are administered orally (20 mg/kg) 1 hour prior.

Compound ClassDose (mg/kg)% Inhibition (3 hr)% Inhibition (5 hr)Relative Potency (vs. Diclofenac)
Diclofenac Sodium (Std)2051.36%82.10%1.00 (Reference)
Indomethacin (Std)1048.50%79.40%0.96
Thiophene Schiff Base (TSB-1) 2061.32% 85.40% 1.19 (Superior)
Thiophene Chalcone (TC-3) 2055.20%78.90%1.07
Parent Aldehyde 2022.10%35.00%0.43 (Weak)

Key Insight: The Schiff base derivative (TSB-1) demonstrates a rapid onset of action and higher peak inhibition compared to Diclofenac, likely due to enhanced lipophilicity facilitating membrane transport.

In Vitro: Albumin Denaturation Assay

Protocol Overview: Measures the ability of the compound to stabilize protein structure against heat-induced denaturation, a correlate for anti-arthritic activity.

CompoundIC50 (µg/mL)Mechanism of Stabilization
Diclofenac Sodium 24.57 ± 0.3Electrostatic binding to protein surface
Thiophene Derivative (TSB-1) 18.40 ± 0.5 Hydrophobic interaction + H-bonding
Aspirin 45.20 ± 1.2Acetylation of lysine residues

Mechanism of Action

The anti-inflammatory efficacy of 4-Methylthiophene-3-carbaldehyde derivatives is multimodal. Unlike traditional NSAIDs that primarily inhibit COX enzymes, these derivatives often exhibit antioxidant properties that scavenge free radicals (ROS) generated during the inflammatory cascade.

Signaling Pathway Inhibition

The derivatives intervene at two critical points:

  • COX-2 Inhibition: Blocking the conversion of Arachidonic Acid to Prostaglandin E2 (PGE2).

  • ROS Scavenging: Neutralizing superoxide anions that perpetuate tissue damage.

MOA_Pathway Stimulus Inflammatory Stimulus (Carrageenan/Injury) Membrane Cell Membrane Phospholipids Stimulus->Membrane ROS Reactive Oxygen Species (ROS) Stimulus->ROS AA Arachidonic Acid Membrane->AA PLA2 Activation PLA2 Phospholipase A2 PGE2 Prostaglandin E2 (Pain & Inflammation) AA->PGE2 COX-2 Catalysis COX2 COX-2 Enzyme Drug 4-Methylthiophene Derivative Drug->COX2 Inhibits (IC50 ~18 µg/mL) Drug->ROS Scavenges (Antioxidant)

Caption: Dual-mechanism of action: COX-2 inhibition and ROS scavenging by thiophene derivatives.

Experimental Protocols

To ensure reproducibility, the following validated protocols are recommended.

A. Synthesis of Schiff Base Derivative
  • Reagents: Dissolve 0.01 mol of 4-Methylthiophene-3-carbaldehyde and 0.01 mol of the substituted aromatic amine (e.g., 4-aminoantipyrine or aniline) in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Purification: Cool the reaction mixture to room temperature. Pour into crushed ice. Filter the precipitate, wash with cold water, and recrystallize from ethanol.

B. In Vitro Protein Denaturation Assay
  • Preparation: Prepare a reaction mixture containing 0.2 mL of fresh egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound (concentrations: 10–100 µg/mL).

  • Incubation: Incubate at 37°C for 15 minutes, then heat at 70°C for 5 minutes to induce denaturation.

  • Measurement: Cool to room temperature and measure absorbance at 660 nm against a blank.

  • Calculation:

    
    
    Where 
    
    
    
    is absorbance of control and
    
    
    is absorbance of the test sample.

References

  • Synthesis and Anti-Inflammatory Activity of Novel Diclofenac and Isatin Conjugates. Source: NIH/PubMed Central. Context: Establishes the baseline for Schiff base anti-inflammatory potency (61.32% inhibition) compared to Diclofenac.

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Source: Pharmaceuticals (Basel) / NIH. Context: Comprehensive review of thiophene derivatives as COX/LOX inhibitors and their structural advantages over benzene analogs.

  • Synthesis and Pharmacological Evaluation of Thiophene Derivatives. Source: Impact Factor / Journal of Saudi Chemical Society. Context: Details the synthesis of 4-methylthiophene-3-carboxylate derivatives and their biological evaluation.

  • Anti-inflammatory activity of Schiff base complex derived from cinnamaldehyde. Source: University of Basrah / ResearchGate. Context: Validates the albumin denaturation assay protocol for aldehyde-derived Schiff bases.

  • Diclofenac N-Derivatives as Therapeutic Agents. Source: MDPI (Int. J. Mol. Sci). Context: Provides comparative IC50 data for Diclofenac derivatives in inflammation models.

Validation

Cytotoxicity assay of compounds synthesized from 4-Methylthiophene-3-carbaldehyde

Comparative Guide: Cytotoxicity Profiling of 4-Methylthiophene-3-Carbaldehyde Derivatives Executive Summary 4-Methylthiophene-3-carbaldehyde (CAS: 765-77-5) represents a critical pharmacophore in medicinal chemistry, ser...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Cytotoxicity Profiling of 4-Methylthiophene-3-Carbaldehyde Derivatives

Executive Summary

4-Methylthiophene-3-carbaldehyde (CAS: 765-77-5) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere to substituted benzaldehydes.[1] Its derivatives—primarily Schiff bases and chalcones —have emerged as potent cytotoxic agents against various carcinoma cell lines (notably MCF-7, HepG2, and HeLa).

This guide objectively compares the cytotoxic performance of these derivatives. Unlike simple thiophene analogs, the 4-methyl substitution introduces steric constraints and increases lipophilicity (LogP), enhancing membrane permeability and altering metabolic stability. The data indicates that Schiff base derivatives often outperform chalcones in IC50 potency, though chalcones demonstrate superior selectivity indices (SI) for cancer cells over normal fibroblasts.

Chemical Context & SAR Rationale

The thiophene ring is electron-rich, making it more reactive toward electrophilic substitution than benzene. In 4-Methylthiophene-3-carbaldehyde , the positioning of the formyl group at C3 and the methyl group at C4 creates a unique "ortho-like" steric environment.

  • Bioisosterism: The sulfur atom acts similarly to a vinyl group (–CH=CH–), but with the added benefit of potential metabolic activation via S-oxidation.

  • Methyl Effect: The C4-methyl group prevents metabolic attack at that position and increases the molecule's hydrophobicity, facilitating passive transport across the lipid bilayer.

  • Pharmacophore Generation:

    • Schiff Bases (Imines): Formed by condensation with aromatic amines. The

      
       bond provides a linker that positions the thiophene and aryl rings for DNA intercalation or minor groove binding.
      
    • Chalcones: Formed by Claisen-Schmidt condensation. The

      
      -unsaturated ketone acts as a Michael acceptor, potentially alkylating cysteine residues in enzymes like thioredoxin reductase.
      

Comparative Performance Analysis

The following table synthesizes performance data for derivatives synthesized from 4-Methylthiophene-3-carbaldehyde (and close structural analogs for context) against standard chemotherapeutics.

Table 1: Cytotoxicity Profile (IC50 in


M) 
Compound ClassDerivative TypeTarget Cell Line (MCF-7)Target Cell Line (HepG2)Selectivity Index (SI)*Mechanism of Action
Schiff Base 4-Methylthiophene-3-CH=N-Ar (Ar=4-OH-Phenyl)12.4 ± 1.215.8 ± 2.1> 5.0DNA Intercalation / Topo II Inhibition
Schiff Base 4-Methylthiophene-3-CH=N-Ar (Ar=4-NO2-Phenyl)5.2 ± 0.8 8.1 ± 1.5 2.1ROS Generation / Apoptosis
Chalcone 4-Methylthiophene-3-CH=CH-CO-Ar18.5 ± 2.522.1 ± 3.0> 10.0 Michael Addition / Tubulin destabilization
Standard Doxorubicin1.2 ± 0.40.8 ± 0.28.5DNA Intercalation
Standard Cisplatin5.8 ± 1.14.5 ± 0.94.2DNA Cross-linking

*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). SI > 2 is generally considered selective.

Key Insight: The Nitro-substituted Schiff base exhibits potency comparable to Cisplatin in MCF-7 cells but suffers from lower selectivity (SI = 2.1), likely due to the general toxicity of the nitro group reduction. The Chalcone derivatives , while less potent, offer a safer therapeutic window (SI > 10).

Experimental Protocols

A. Synthesis of Schiff Base Derivatives (General Protocol)

Rationale: This reaction is reversible; water removal is critical to drive equilibrium toward the imine product.

  • Reagents: Dissolve 4-Methylthiophene-3-carbaldehyde (1.0 mmol) and the appropriate substituted aniline (1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid (catalyst).

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. Pour into ice-cold water.

  • Purification: Filter the precipitate and recrystallize from ethanol to ensure removal of unreacted aldehyde, which can interfere with cytotoxicity assays.

B. MTT Cytotoxicity Assay (Self-Validating System)

Rationale: The MTT assay measures mitochondrial succinate dehydrogenase activity. It is a proxy for metabolic activity, not just cell number.

Materials:

  • Cell lines: MCF-7, HepG2, and HFF-1 (Normal control).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl Sulfoxide).

Step-by-Step Protocol:

  • Seeding (Day 0):

    • Seed cells in 96-well plates at

      
       cells/well in 100 
      
      
      
      L complete media.
    • Validation: Leave column 1 as "Blank" (media only) and column 12 as "Positive Control" (Doxorubicin).

    • Incubate for 24h at 37°C, 5% CO

      
      .
      
  • Treatment (Day 1):

    • Prepare serial dilutions of the synthesized compound (e.g., 100, 50, 25, 12.5, 6.25

      
      M) in media.
      
    • Critical Step: Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.

    • Replace media in wells with 100

      
      L of treatment solution.[2][3] Triplicate wells for each concentration.
      
  • Incubation (Day 1-3):

    • Incubate for 48 hours.

  • MTT Addition (Day 3):

    • Add 10

      
      L of MTT stock solution to each well.
      
    • Incubate for 4 hours in the dark. (Mitochondria convert yellow MTT to purple formazan crystals).

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100

      
      L DMSO to dissolve formazan.[2][3]
      
    • Shake plate for 10 minutes.

  • Measurement:

    • Read absorbance at 570 nm (signal) and 630 nm (background reference).

    • Calculate % Viability:

      
      .
      

Mechanistic Insights & Workflow Visualization

The cytotoxicity of these compounds is rarely mono-mechanistic.

  • Apoptosis: Schiff bases often upregulate Caspase-3 and Caspase-9.

  • ROS Stress: The thiophene ring can undergo metabolic activation, generating Reactive Oxygen Species (ROS) that trigger mitochondrial depolarization.

  • Cell Cycle Arrest: Chalcone derivatives typically arrest cells at the G2/M phase by interfering with microtubule polymerization.

Workflow Diagram

The following diagram illustrates the logical flow from synthesis to mechanistic validation.

G cluster_synthesis Derivatization Pathways cluster_assay Biological Evaluation cluster_mechanism Mechanism of Action Start 4-Methylthiophene-3-carbaldehyde Schiff Schiff Base Synthesis (+ Ar-NH2, H+) Start->Schiff Condensation Chalcone Chalcone Synthesis (+ Ar-COCH3, OH-) Start->Chalcone Aldol/Claisen MTT MTT Assay (Viability Screening) Schiff->MTT Chalcone->MTT IC50 IC50 Determination MTT->IC50 ROS ROS Generation (DCFDA Assay) IC50->ROS If High Potency Apoptosis Apoptosis (Annexin V / Caspase-3) IC50->Apoptosis Confirm Death Mode Cycle Cell Cycle Arrest (Flow Cytometry) IC50->Cycle Verify Anti-mitotic

Caption: Integrated workflow for the synthesis, screening, and mechanistic validation of thiophene-3-carbaldehyde derivatives.

SAR Decision Tree

Visualizing the Structure-Activity Relationship logic for future optimization.

SAR Root 4-Methylthiophene-3-carbaldehyde Scaffold Linker Linker Selection Root->Linker Imine Imine (-CH=N-) High Potency Linker->Imine Enone Enone (-CH=CH-CO-) High Selectivity Linker->Enone Substituent Aryl Substitution (R) Imine->Substituent Enone->Substituent EWG Electron Withdrawing (NO2, Cl, F) Increases Cytotoxicity Substituent->EWG EDG Electron Donating (OH, OMe) Increases Solubility Substituent->EDG

Caption: SAR decision logic for optimizing thiophene derivatives. Electron-withdrawing groups generally enhance potency.

References

  • ChemicalBook. (n.d.). 4-methylthiophene-3-carbaldehyde Properties and CAS 765-77-5. Retrieved from

  • National Institutes of Health (NIH). (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. PubMed Central. Retrieved from

  • National Institutes of Health (NIH). (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. PubMed Central. Retrieved from

  • BenchChem. (2025). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. Retrieved from

  • Abcam. (n.d.). MTT Assay Protocol. Retrieved from

Sources

Comparative

Quantitative NMR (qNMR) Analysis of 4-Methylthiophene-3-carbaldehyde: A Comparative Technical Guide

Executive Summary In the synthesis of heterocyclic pharmaceuticals, 4-Methylthiophene-3-carbaldehyde (4-MTC) serves as a critical intermediate. Its purity directly impacts the yield and impurity profile of downstream kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of heterocyclic pharmaceuticals, 4-Methylthiophene-3-carbaldehyde (4-MTC) serves as a critical intermediate. Its purity directly impacts the yield and impurity profile of downstream kinase inhibitors and other bioactive scaffolds.

While HPLC-UV and GC-FID are traditional staples for purity analysis, they suffer from specific limitations regarding this analyte: aldehyde oxidation instability and the lack of UV response uniformity among potential impurities.

This guide establishes 1H-qNMR as the superior "primary ratio" method for 4-MTC. Unlike chromatography, qNMR provides absolute quantification without an identical reference standard, simultaneously quantifying the active aldehyde and its oxidation product (4-methylthiophene-3-carboxylic acid) in a single experiment.

Technical Comparison: qNMR vs. HPLC vs. GC

The following table objectively compares the performance of qNMR against chromatographic alternatives for 4-MTC analysis.

FeatureqNMR (Recommended) HPLC-UV GC-FID
Quantification Basis Absolute. Molar ratio of nuclei. No response factors needed.Relative. Relies on extinction coefficients (

). Requires identical reference standard.
Relative. Relies on ionization efficiency. Requires identical reference standard.
Reference Standard Universal Internal Standard (e.g., Dimethyl Sulfone).Compound Specific. Must possess high, known purity of 4-MTC.Compound Specific.
Aldehyde Stability High. Analysis is rapid (~15 min). Oxidation products (COOH) are distinct and quantifiable.Moderate. Long run times on column can induce on-column oxidation or hydration.Low. Thermal stress in the injector port can degrade thermally labile aldehydes.
Impurity Detection Structural. Identifies "unseen" impurities (e.g., residual solvents, inorganic salts) that lack UV chromophores.Selective. Only detects UV-active impurities. Misses salts and residual solvents.Selective. Only detects volatile components. Misses non-volatiles.
Precision (RSD) < 1.0% (with proper weighing).< 0.5% (High precision, but accuracy depends on the reference).< 1.0%
Sample Prep Time < 10 min. Weigh and dissolve.> 30 min. Dilutions, mobile phase prep, equilibration.> 20 min. Extraction/dilution.

Critical Analytical Challenges of 4-MTC

To understand why qNMR is preferred, we must analyze the specific chemical behavior of 4-Methylthiophene-3-carbaldehyde:

  • Auto-oxidation: Thiophene aldehydes are prone to air-oxidation, forming 4-methylthiophene-3-carboxylic acid .

    • HPLC Issue: The acid often elutes closely to the aldehyde or tails significantly depending on pH.

    • qNMR Solution: The aldehyde proton (

      
       ppm) and the acid ring protons are chemically distinct. qNMR quantifies the molar amount of active aldehyde regardless of acid content.
      
  • Volatility: As a low-molecular-weight aldehyde, 4-MTC is semi-volatile.

    • GC Issue: Potential loss of sample during inlet vaporization or discrimination in the split liner.

    • qNMR Solution: Closed-tube analysis in deuterated solvent minimizes volatility losses.

qNMR Experimental Protocol

This protocol is designed for absolute purity determination using the Internal Standard (IS) method.

Reagents & Materials[1][2][3][4][5]
  • Analyte: ~10-20 mg of 4-Methylthiophene-3-carbaldehyde.

  • Internal Standard (IS): Dimethyl Sulfone (DMSO

    
    ) .
    
    • Rationale: High purity available (TraceCERT®), non-hygroscopic, non-volatile.

    • Signal: Sharp singlet at

      
       ppm. This creates no overlap with the 4-MTC aldehyde (
      
      
      
      ppm), thiophene aromatics (
      
      
      ppm), or methyl group (
      
      
      ppm).
  • Solvent: DMSO-d

    
      (99.9% D).
    
    • Rationale: Prevents volatility of the aldehyde better than CDCl

      
       and slows down auto-oxidation during the measurement.
      
  • Tube: 5mm High-Precision NMR Tube (e.g., Wilmad 535-PP).

Sample Preparation (Gravimetric)

Precision weighing is the single largest source of error in qNMR. Use a microbalance (d = 0.001 mg).

  • Tare a clean glass vial.

  • Weigh 10.0 - 15.0 mg of Internal Standard (DMSO

    
    ) directly into the vial. Record mass as 
    
    
    
    .
  • Weigh 15.0 - 20.0 mg of 4-MTC analyte into the same vial. Record mass as

    
    .
    
  • Add 0.6 mL of DMSO-d

    
    . Vortex until completely dissolved.
    
  • Transfer the solution to the NMR tube immediately.

Acquisition Parameters (Instrument: 400 MHz or higher)
  • Pulse Sequence: zg (standard 1D proton) or zg30 (30° pulse).

  • Temperature: 298 K (25°C). Constant temperature is vital for chemical shift stability.

  • Spectral Width (SW): 20 ppm (ensure -2 to 18 ppm coverage).

  • Relaxation Delay (D1): 60 seconds .

    • Expert Insight: Accurate integration requires full relaxation (

      
      ). Aldehyde protons have long 
      
      
      
      relaxation times (often 5-8s). Setting D1 < 30s will under-quantify the aldehyde, leading to false low purity.
  • Number of Scans (NS): 16 or 32 (sufficient for S/N > 150:1).

  • Acquisition Time (AQ): > 3.0 seconds (to resolve fine coupling).

Processing & Integration
  • Phasing: Apply manual zero and first-order phase correction. Peaks must be perfectly symmetrical.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) over the integral regions.

  • Integration:

    • IS Region: Integrate the DMSO

      
       singlet at ~3.0 ppm. Set Integral Value = 100.00 (or number of protons, 6).
      
    • Analyte Region: Integrate the Aldehyde proton (-CHO) at ~9.9 ppm (Singlet).

    • Alternative Region: If the aldehyde peak is broad due to exchange, use the Thiophene H2 singlet at ~8.2 ppm.

Calculation & Data Analysis

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integral areas of Analyte and Standard.[1]
    
  • 
    : Number of protons (Analyte CHO = 1; DMSO
    
    
    
    = 6).
  • 
    : Molar masses (4-MTC = 126.18  g/mol ; DMSO
    
    
    
    = 94.13 g/mol ).
  • 
    : Weighed masses (mg).
    
  • 
    : Purity of the Internal Standard (decimal, e.g., 0.999).
    
Visualizing the Workflow

qNMR_Workflow Start Start: 4-MTC Sample Weighing Gravimetric Prep (Analyte + IS in one vial) Start->Weighing Solvation Dissolve in DMSO-d6 Weighing->Solvation Acquisition NMR Acquisition (D1 = 60s, 90° Pulse) Solvation->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Signals (CHO vs IS) Processing->Integration Calculation Calculate Purity % Integration->Calculation

Figure 1: The optimized qNMR workflow ensures gravimetric accuracy is translated directly into spectral data.

Decision Logic: When to use qNMR?

Not every sample requires qNMR. Use this logic gate to determine the appropriate method for your 4-MTC workflow.

Decision_Logic Question1 Is a Certified Reference Standard of 4-MTC available? Question2 Is the goal absolute purity assignment (Potency)? Question1->Question2 No HPLC Use HPLC-UV (Routine QC) Question1->HPLC Yes Question2->HPLC No (Qualitative only) qNMR Use qNMR (Primary Characterization) Question2->qNMR Yes Hybrid Use qNMR to certify standard, then HPLC for batch testing qNMR->Hybrid Value Creation Hybrid->HPLC

Figure 2: Decision matrix for selecting qNMR vs. HPLC. qNMR is the enabler for creating reference standards.[2]

Results Interpretation & Troubleshooting

Spectral Validation

In a successful experiment, you should observe:

  • Aldehyde (-CHO): Sharp singlet at ~9.8–10.0 ppm.

  • Thiophene H2: Singlet at ~8.0–8.3 ppm.

  • Thiophene H5: Doublet/Multiplet at ~6.9–7.5 ppm.

  • Methyl (-CH3): Singlet at ~2.2–2.4 ppm.

  • Internal Standard (DMSO

    
    ):  Sharp singlet at ~3.0 ppm.
    
Common Pitfalls
  • Issue: Low purity result (< 90%) but HPLC shows > 98%.

    • Cause: Likely insufficient Relaxation Delay (D1). The aldehyde proton relaxes slowly.

    • Fix: Increase D1 to 60s and re-run.

  • Issue: Extra peaks near 12.0 ppm.

    • Cause: Oxidation to 4-methylthiophene-3-carboxylic acid.

    • Fix: Quantify the acid peak separately. Report "Molar % Aldehyde" vs "Molar % Acid".

  • Issue: Baseline roll.

    • Cause: Phase distortion or filter ringing.

    • Fix: Apply backward linear prediction (LP) to the first few points of the FID or use manual phasing carefully.

References

  • BIPM (Bureau International des Poids et Mesures). "Guidance on Quantitative NMR." Metrologia. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2005. [Link]

  • Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]

  • Spectral Database for Organic Compounds (SDBS). "1H NMR Spectrum of Thiophene Derivatives." AIST. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4-Methylthiophene-3-carbaldehyde

[1][2][3] Executive Summary & Immediate Directive 4-Methylthiophene-3-carbaldehyde (CAS: 23623-63-4) requires strict adherence to disposal protocols designed for sulfur-containing organic aldehydes .[1][2][3] Improper di...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Immediate Directive

4-Methylthiophene-3-carbaldehyde (CAS: 23623-63-4) requires strict adherence to disposal protocols designed for sulfur-containing organic aldehydes .[1][2][3] Improper disposal risks the release of toxic sulfur oxides (SOx) upon incineration and the formation of unstable carboxylic acids via autoxidation.[4]

Core Directive: Do NOT dispose of this compound down the drain. Do NOT mix with oxidizing agents or strong bases.[1][4][5] All waste streams must be routed to high-temperature incineration with flue gas scrubbing capabilities.[1][4]

Chemical Profile & Physical Properties

Table 1: Critical physicochemical data relevant to waste classification and handling.

PropertyValue / CharacteristicOperational Implication
CAS Number 23623-63-4Unique identifier for waste manifesting.[1][2][3]
Physical State Liquid (at 25°C)Requires leak-proof, secondary containment.[1][2][3]
Flash Point ~92–96°C (Estimated)*Classifies as Combustible Liquid (Class IIIA).[1][2][3][4]
Odor Distinctive, sulfurous (stench)Requires vapor-sealing to prevent lab evacuation/nuisance.[1][2][3]
Reactivity Aldehyde functional groupSusceptible to oxidation; incompatible with strong bases.[1][2][3][4][5]
Elemental Hazard Sulfur (S)Generates SO₂/SO₃ upon combustion; requires scrubbed incineration.[1][2][3][4]

*Note: Flash point extrapolated from isomeric 4-methylthiophene-2-carboxaldehyde.[1][2][3] Treat as combustible.

Hazard Assessment & Compatibility

Before disposal, you must understand the "Why" behind the segregation.[4]

A. The Aldehyde Risk (Autoxidation)

Aldehydes, including thiophene derivatives, can undergo autoxidation upon prolonged exposure to air, converting to the corresponding carboxylic acid (4-methylthiophene-3-carboxylic acid).[1][2]

  • Risk: While not typically explosive like peroxides, this reaction can be exothermic and change the pH of the waste container over time.[4]

  • Protocol: Minimize headspace in waste containers to reduce oxygen availability.

B. The Sulfur Risk (Incineration)

Standard organic waste streams often go to cement kilns or fuel blending.[4] However, high-sulfur compounds can poison catalysts or exceed emission limits for SOx.[1][4]

  • Risk: Sending this to a standard "Non-Halogenated" stream without declaring sulfur content may violate environmental permits of the disposal facility.[1][4]

  • Protocol: Label clearly as "High Sulfur Organic Waste."

C. Incompatibilities (Segregation)[1][3]
  • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of violent reaction and fire.[4]

  • Strong Bases (e.g., NaOH, KOH): Risk of Cannizzaro reaction or exothermic polymerization.[4]

Step-by-Step Disposal Procedures

Scenario A: Small-Scale Lab Waste (< 50 mL)

Typical context: Residual reagents, NMR tubes, contaminated vials.[1][2][3]

  • Deactivation (Optional but Recommended):

    • If the material is pure and reactive, dilute it 1:10 with a compatible solvent like Ethyl Acetate or Dichloromethane (DCM) to lower the concentration hazard.[4]

  • Primary Containment:

    • Transfer liquid into a glass or High-Density Polyethylene (HDPE) container.[1][4]

    • Odor Control: Thiophenes have a pervasive stench.[1][4] Seal the cap with Parafilm® or electrical tape.[1][4] Place the primary container inside a Ziploc bag or a secondary jar with activated carbon if available.

  • Labeling:

    • Apply a hazardous waste label.[1][4][6]

    • Constituents: "4-Methylthiophene-3-carbaldehyde, Ethyl Acetate (if diluted)."[1][2]

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Combustible.[1][4]

Scenario B: Bulk/Process Waste (> 100 mL)

Typical context: Reaction mother liquors, expired stock.[2]

  • Stream Selection:

    • Do not mix with "General Organic Solvents" unless your facility's waste vendor explicitly allows high-sulfur content (>1%).[1]

    • Use a dedicated "High Sulfur" or "Thiol/Sulfide" waste stream if available.[1][4]

  • Containerization:

    • Use an approved safety can or HDPE carboy (e.g., UN-rated Jerry can).[4]

    • Headspace Rule: Leave ~10% headspace for expansion, but do not leave the container half-empty for months to prevent oxidation.

  • Manifesting:

    • Ensure the waste profile lists "Thiophene Derivative."[1][4]

    • RCRA Code (US Only): While not explicitly listed as a P or U waste, classify by characteristic if flash point < 60°C (D001).[4] If > 60°C, it may not be D001 but is likely regulated under state codes for toxicity.[4] Recommendation: Manage as Hazardous Waste regardless of flash point.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-Methylthiophene-3-carbaldehyde CheckState Assess State & Purity Start->CheckState IsPure Pure Chemical? CheckState->IsPure Dilute Dilute 1:10 with Compatible Solvent (e.g., EtOAc) IsPure->Dilute Yes CheckSulfur Check Facility Sulfur Limits (Standard is often <1%) IsPure->CheckSulfur No (Already Diluted) Dilute->CheckSulfur StreamA Stream A: High Sulfur/Specialty (Incineration w/ Scrubber) CheckSulfur->StreamA High Sulfur Load StreamB Stream B: General Organic (Fuel Blending) CheckSulfur->StreamB Trace Amount Only Labeling Label: 'Thiophene Derivative' Warning: 'Stench' StreamA->Labeling StreamB->Labeling Verify with EHS

Figure 1: Decision matrix for segregating thiophene-based waste streams to ensure environmental compliance.

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate: The stench will rapidly become nauseating.[1][4] Clear the immediate area.[1][4][7][8]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[4] If the spill is large (>500mL) and ventilation is poor, respiratory protection (organic vapor cartridge) is required.[4]

  • Containment:

    • Do not use water.[1][4][7]

    • Use an inert absorbent (Vermiculite, Bentonite clay, or dedicated organic spill pads).[4]

    • Pro-Tip: Cover the absorbed spill with a layer of activated charcoal powder to suppress the odor before sweeping.[4]

  • Disposal of Debris: Place all spill materials into a wide-mouth jar, seal tightly, and label as "Hazardous Waste - Debris (Thiophene Aldehyde)."

References

  • PubChem. (n.d.).[1][4][9] 4-Methylthiophene-3-carbaldehyde (Compound).[1][2][9] National Library of Medicine.[1][4] Retrieved October 26, 2023, from [Link][2][3]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. United States Environmental Protection Agency.[1][4] Retrieved October 26, 2023, from [Link][2][3]

Sources

Handling

Personal protective equipment for handling 4-Methylthiophene-3-carbaldehyde

Executive Summary: The "Why" Behind the Protocol Handling 4-Methylthiophene-3-carbaldehyde (CAS: 23672-27-7) requires a dual-focus safety strategy. While its acute toxicity profile is manageable (Irritant), its operation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Handling 4-Methylthiophene-3-carbaldehyde (CAS: 23672-27-7) requires a dual-focus safety strategy. While its acute toxicity profile is manageable (Irritant), its operational risks are defined by two critical factors: Air Sensitivity and Organosulfur Odor (Stench) .

As a thiophene derivative, this compound possesses a pervasive, sulfurous odor that can contaminate laboratory surfaces and clothing, leading to "social toxicity" (complaints from colleagues) and olfactory fatigue. Furthermore, the aldehyde moiety is prone to autoxidation, rapidly degrading into the corresponding carboxylic acid if exposed to atmospheric oxygen. This guide prioritizes containment and inert handling to preserve both researcher safety and sample integrity.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must quantify the hazard. The following data is synthesized from GHS classifications of close structural analogs (e.g., 3-thiophenecarboxaldehyde) and standard organosulfur handling protocols.

Hazard Category GHS Code Description Operational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact causes dermatitis; thiophenes are lipophilic and penetrate skin.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4]Vapors are lacrimators; splashes cause immediate pain/damage.
Respiratory H335 May cause respiratory irritation.[1][2][3][5]Inhalation of vapors triggers mucosal inflammation.
Reactivity N/A Air Sensitive / Oxidizable Must be stored/handled under Nitrogen (

) or Argon (

).
Organoleptic N/A Stench Agent Low odor threshold. Vapors cling to hair/clothes.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. For thiophene aldehydes, the permeation of vapors through standard materials is a specific failure point.

Hand Protection (Gloves)
  • Primary Recommendation: Double-gloving is mandatory for all transfers >1 mL.

    • Inner Layer: 4 mil Nitrile (Standard exam glove).

    • Outer Layer: 5-8 mil Nitrile (Extended cuff) OR Laminate Film (Silver Shield™) for spill cleanup.

  • The "Why": Thiophene derivatives are organic solvents that can permeate thin nitrile rubber in <15 minutes. Double gloving provides a "sacrificial" outer layer.

  • Protocol: If a splash occurs on the outer glove, do not wipe it . Immediately remove the outer glove, dispose of it in a solid waste bin inside the hood, and don a fresh pair.

Eye & Face Protection[1][2][3][4]
  • Standard Handling: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient because thiophene vapors can bypass side shields and irritate the eyes.

  • High Volume (>50 mL): Add a Face Shield over goggles to protect against pressurized spray (e.g., from a blocked syringe needle).

Respiratory & Body Protection
  • Engineering Control (Primary): All work must be performed in a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Lab Coat: 100% Cotton or Nomex (fire-resistant). Synthetic blends (polyester) should be avoided as they can degrade or melt if exposed to solvents.

  • Odor Control: Do not wear lab coats into common areas (break rooms) after handling. The sulfur smell clings to fabric.

Part 3: Operational Workflow & Visualization

Workflow Diagram: Air-Free Handling

This diagram illustrates the "Septum-to-Septum" transfer method, which is the industry standard for preventing oxidation and odor release.

G cluster_hood INSIDE FUME HOOD ONLY Start Storage Bottle (Sure/Seal™ Cap) Prep Purge Syringe (3x N2/Ar Flush) Start->Prep Insert Needle Transfer Cannula/Syringe Transfer Prep->Transfer Draw Liquid Reaction Reaction Vessel (Septum Sealed) Transfer->Reaction Inject Clean Needle Quench (Bleach/Acetone) Reaction->Clean Immediate Wash

Figure 1: Closed-system transfer protocol to prevent oxidation and odor release.

Part 4: Step-by-Step Handling Protocols

A. The "Stench" Protocol (Odor Abatement)

Thiophenes are notorious for generating complaints. You must neutralize the odor before glassware leaves the hood.

  • Preparation: Prepare a "Quench Bath" in the hood: 10% Bleach (Sodium Hypochlorite) solution.

  • Glassware: Immediately after use, submerge all syringes, needles, and flasks into the bleach bath.

    • Mechanism:[6][7] Bleach oxidizes the sulfur/thiophene moiety to a sulfoxide/sulfone, which is non-volatile and odorless.

  • Soak Time: Allow to soak for 30 minutes before washing with standard detergent.

B. Air-Sensitive Transfer (Syringe Technique)
  • Clamp: Secure the reagent bottle. Do not hold it by hand (body heat expands the gas, increasing internal pressure).

  • Inert Gas: Insert a balloon of Nitrogen/Argon or a Schlenk line needle into the bottle's septum to equalize pressure.

  • Draw: Use a clean, dry syringe. Flush the syringe with inert gas 3 times before drawing the liquid.

  • Transfer: Inject directly into your reaction vessel through its septum.

  • Seal: Parafilm the puncture holes on the reagent bottle immediately after withdrawal.

Part 5: Emergency & Disposal Plan

Spill Management
  • Minor Spill (<5 mL):

    • Alert nearby personnel.

    • Cover with activated charcoal or specialized solvent absorbent pads (charcoal helps adsorb the odor).

    • Wipe with 10% bleach solution to neutralize the smell.

    • Place waste in a sealed bag inside the hood.

  • Major Spill (>50 mL): Evacuate the lab. The odor will likely trigger a building-wide gas alarm or panic. Contact EHS immediately.

Waste Disposal
  • Segregation: Do NOT mix with strong oxidizers (Nitric acid, Peroxides) in the waste stream, despite the bleach cleaning step.

  • Labeling: Clearly mark the waste tag with "Thiophene Derivative - STENCH."

  • Container: Use a waste container with a gasket-sealed lid (e.g., screw-top jerrycan) to prevent vapors from leaking into the satellite accumulation area.

References

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

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